molecular formula C14H12O2 B125253 4-(Benzyloxy)benzaldehyde CAS No. 151896-98-9

4-(Benzyloxy)benzaldehyde

Katalognummer: B125253
CAS-Nummer: 151896-98-9
Molekulargewicht: 212.24 g/mol
InChI-Schlüssel: ZVTWZSXLLMNMQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)benzaldehyde (CAS 4397-53-9) is a high-purity aromatic organic compound with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol . It serves as a vital chemical intermediate in organic synthesis and pharmaceutical development. Its primary research value lies in its role as a precursor in the synthesis of Phenylethylthiazolylthiourea (PETT) analogues, which are investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 . These inhibitors are crucial in antiretroviral therapy, and research into new compounds like these aims to overcome the challenge of rapidly emerging drug-resistant viral strains . The compound is prepared by reacting 4-hydroxybenzaldehyde with benzylbromide under an inert atmosphere, followed by purification via recrystallization to yield a solid product . Crystallographic studies show that the molecule has an essentially planar conformation, with its two aromatic rings forming a small dihedral angle . As a fine chemical, it is classified as an in-house impurity standard and pharmaceutical intermediate . Proper storage recommendations are in a dark place, sealed in a dry environment at room temperature or between 2-8°C under an inert atmosphere . This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTWZSXLLMNMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063441
Record name Benzaldehyde, 4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4397-53-9
Record name 4-(Benzyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4397-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Benzyloxy)benzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Benzyloxy)benzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4-(phenylmethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyloxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.299
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)benzaldehyde from 4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Williamson Ether Synthesis

The synthesis of 4-(Benzyloxy)benzaldehyde from 4-hydroxybenzaldehyde is a classic example of the Williamson ether synthesis. This robust and versatile method, first reported in 1850, remains a cornerstone of organic synthesis for forming both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4]

Mechanism Breakdown:

  • Deprotonation: The reaction is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by a base. In this case, the relatively acidic phenolic proton is readily removed by a moderately strong base like potassium carbonate to form a potassium phenoxide intermediate. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the starting alcohol.[1][5]

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride (or benzyl bromide).[1][3] This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral.[1]

  • Displacement: In a concerted step, as the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is displaced as a leaving group.[1][3]

The overall transformation results in the formation of the desired ether, this compound, and a salt byproduct (potassium chloride).

Causality in Experimental Design

The selection of reagents and reaction conditions is paramount for a successful and efficient synthesis.

  • Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. It is a mild, inexpensive, and easy-to-handle solid. Its basicity is sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde but not so strong as to cause unwanted side reactions.

  • Alkylating Agent: Benzyl chloride or benzyl bromide are effective alkylating agents. Benzyl halides are particularly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl group. Primary alkyl halides are generally preferred for Williamson ether synthesis to minimize competing elimination (E2) reactions that can occur with secondary and tertiary halides.[1][3][6]

  • Solvent Selection: A polar aprotic solvent such as ethanol or N,N-dimethylformamide (DMF) is typically employed.[7][8] These solvents can dissolve both the phenoxide salt and the benzyl halide, facilitating the reaction. Ethanol is a common choice due to its lower cost and toxicity.[7]

  • Reaction Temperature: The reaction is often carried out at an elevated temperature, typically under reflux, to increase the reaction rate.[7][9] Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.[8]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-hydroxybenzaldehyde122.125.0 g40.981.0
Benzyl bromide171.045.0 mL (7.19 g)42.05~1.03
Anhydrous Potassium Carbonate138.2120.0 g144.27~3.5
Ethanol46.07As required--
Diethyl ether74.12As required--
Saturated Sodium Chloride Solution-As required--
5% Sodium Hydroxide Solution-As required--
Anhydrous Magnesium Sulfate120.37As required--

Note: Benzyl chloride can also be used as the alkylating agent.

Reaction Setup and Procedure

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Reactants 4-hydroxybenzaldehyde, K₂CO₃, and ethanol in a round-bottom flask. B 2. Add Alkylating Agent Add benzyl bromide/chloride to the mixture. A->B C 3. Reflux Heat the mixture to reflux for 14 hours under a nitrogen atmosphere. B->C D 4. Filtration Filter off the potassium carbonate. C->D Cool to RT E 5. Solvent Removal Remove ethanol using a rotary evaporator. D->E F 6. Extraction Dissolve residue in diethyl ether and wash with saturated NaCl, 5% NaOH, and water. E->F G 7. Drying Dry the ether solution with anhydrous MgSO₄. F->G H 8. Final Solvent Removal Remove diethyl ether under reduced pressure. G->H I 9. Recrystallization Recrystallize the crude product from ethanol to obtain colorless crystals. H->I

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5.0 g (40.98 mmol) of 4-hydroxybenzaldehyde, 20.0 g (144.27 mmol) of anhydrous potassium carbonate, and a suitable amount of ethanol.[7] The reaction should be performed under an inert atmosphere, such as nitrogen.[7]

  • Addition of Alkylating Agent: To the stirred suspension, add 5.0 mL (42.05 mmol) of benzyl bromide.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 14 hours.[7] Monitor the reaction's progress by TLC, observing the disappearance of the 4-hydroxybenzaldehyde spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash the residue with ethyl acetate.[7]

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent using a rotary evaporator.[7]

  • Extraction: Dissolve the resulting residue in 50 mL of diethyl ether. Wash the ether solution sequentially with two 50 mL portions of saturated sodium chloride solution, one portion of 5% sodium hydroxide solution, and finally with distilled water.[7]

  • Drying and Final Solvent Removal: Dry the diethyl ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]

  • Purification: Recrystallize the crude product from ethanol to yield colorless crystals of this compound.[7][10] A typical yield for this synthesis is around 87.4%.[7]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.

  • Fume Hood: Conduct the experiment in a well-ventilated fume hood.

  • Benzyl Chloride/Bromide: Benzyl chloride and benzyl bromide are lachrymators and are harmful if swallowed or inhaled.[11][12] They can cause skin and eye irritation and may cause an allergic skin reaction.[11][12] Handle with extreme care and avoid inhalation of vapors.[11][12][13][14]

  • Potassium Carbonate: While less hazardous, potassium carbonate can cause skin and eye irritation. Avoid creating dust.

  • Solvents: Ethanol and diethyl ether are flammable. Keep them away from ignition sources.

Self-Validating Systems and Troubleshooting

A robust protocol includes measures for self-validation and troubleshooting.

  • Reaction Monitoring: Regular monitoring by TLC is essential to confirm the consumption of the starting material and the formation of the product. This allows for adjustments to the reaction time if necessary.

  • Purification Efficacy: The melting point of the recrystallized product should be determined and compared to the literature value (71-74 °C) to assess its purity. Further characterization by spectroscopic methods (¹H NMR, ¹³C NMR, IR) can confirm the structure of the final product.

  • Troubleshooting Low Yield:

    • Incomplete Reaction: If TLC indicates the presence of starting material, the reaction time may need to be extended, or the reaction temperature may need to be increased.

    • Inefficient Deprotonation: Ensure that the potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity.

    • Losses during Work-up: Careful and complete extraction is crucial to avoid loss of product.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from 4-hydroxybenzaldehyde. By understanding the underlying SN2 mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the desired product. Adherence to safety protocols is paramount when working with the involved reagents. This guide serves as a comprehensive resource for professionals in the field, enabling the successful synthesis of this important chemical intermediate.

References

  • Khan Academy. Williamson ether synthesis. [Link]
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • National Center for Biotechnology Information. (2010). This compound. PubChem. [Link]
  • PrepChem.com. Synthesis of 4-benzyloxybenzaldehyde. [Link]
  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
  • Williamson Ether Synthesis. (n.d.). [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
  • ResearchGate. (2010). (PDF) this compound. [Link]
  • ResearchGate. (2020, March 16). (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]
  • Chemistry Stack Exchange. (2014, March 17). Williamson ether synthesis. [Link]
  • Carl ROTH.

Sources

4-(Benzyloxy)benzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Benzyloxy)benzaldehyde: Properties, Synthesis, and Reactivity

Introduction

This compound, a key organic intermediate, holds a significant position in the landscape of synthetic chemistry. Characterized by a benzaldehyde core functionalized with a benzyloxy group at the para-position, this crystalline solid serves as a versatile building block for a wide array of more complex molecules, particularly in the realms of pharmaceuticals and materials science. Its utility stems from the distinct reactivity of its two primary functional components: the electrophilic aldehyde group and the stable benzyl ether linkage. This guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of this compound. It provides field-proven insights into its synthesis, delineates the nuanced reactivity of its aldehyde moiety, and outlines best practices for its safe handling and application, reflecting the knowledge base required by researchers and drug development professionals.

Section 1: Physicochemical and Spectroscopic Profile

This compound is a creamish to yellow crystalline powder at room temperature.[1] The presence of the benzyl ether and the aldehyde group dictates its physical properties, such as its melting point and solubility. The molecule's essentially planar conformation, where the two aromatic rings are nearly coplanar, influences its crystalline structure.[2][3]

Data Summary: Physical and Chemical Properties

The following table consolidates the key quantitative data for this compound, providing a quick reference for laboratory applications.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₂[1][4][5][6]
Molecular Weight 212.24 g/mol [1][4][7]
CAS Number 4397-53-9[1][4][6]
Appearance Creamish to yellow crystalline powder[1][8]
Melting Point 71-74 °C[1][4][8]
Boiling Point 197-199 °C at 11 mmHg[1][8][9]
Solubility Insoluble in water; Sparingly soluble in Ethyl Acetate; Slightly soluble in Chloroform[1][8]
Storage Temperature Room Temperature, sealed in dry, keep in dark place[1][8]
Sensitivity Air Sensitive[1][8]
Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals confirming the molecular structure. Key chemical shifts (δ, ppm) typically include: a singlet for the aldehyde proton (~9.9 ppm), multiplets for the aromatic protons on both rings (between ~7.0 and 7.9 ppm), and a characteristic singlet for the benzylic methylene (-CH₂-) protons (~5.1 ppm).[10][11]

  • ¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 191 ppm, signals for the aromatic carbons, and a signal for the benzylic carbon around 70 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong carbonyl (C=O) stretch is observed around 1689-1700 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1580-1600 cm⁻¹ region, and the C-O-C ether linkage is identified by stretching bands around 1220-1260 cm⁻¹.[12]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows the molecular ion peak (M⁺) at m/z 212.[10] A prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is a characteristic fragmentation pattern.[10]

Section 2: Synthesis and Mechanistic Insights

The most common and efficient route for preparing this compound is the Williamson ether synthesis .[13][14][15] This choice is dictated by the high efficiency of the Sₙ2 reaction between a phenoxide and a primary alkyl halide.[14] The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a nucleophilic phenoxide, which then displaces a halide from benzyl halide.

Causality in Experimental Design
  • Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is a preferred base. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde. Its insolubility in many organic solvents allows for easy removal by filtration post-reaction.[2]

  • Choice of Solvent: A polar aprotic solvent like ethanol or N,N-dimethylformamide (DMF) is ideal.[2] These solvents effectively solvate the cation of the base, leaving the phenoxide anion highly nucleophilic, thus accelerating the Sₙ2 reaction.

  • Reactant Choice: Benzyl bromide or benzyl chloride is used as the benzyl source.[2] Benzyl halides are excellent substrates for Sₙ2 reactions due to the primary nature of the carbon bearing the leaving group and the stability of the transition state. 4-hydroxybenzaldehyde is the readily available starting phenol.

Diagram: Williamson Ether Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_final Final Product A Combine 4-hydroxybenzaldehyde, K₂CO₃, and ethanol in flask B Add benzyl bromide A->B 1 C Reflux the mixture (e.g., 14 hours) B->C D Filter to remove K₂CO₃ C->D E Evaporate solvent D->E 2 F Dissolve residue in Et₂O E->F 3 G Wash with NaOH (aq) and brine F->G 4 H Dry over MgSO₄ G->H 5 I Evaporate Et₂O H->I 6 J Recrystallize from ethanol I->J K Obtain pure this compound as colorless crystals J->K G main This compound reduct Reduction (e.g., NaBH₄) main->reduct oxid Oxidation (e.g., KMnO₄) main->oxid wittig Wittig Reaction (Ph₃P=CHR) main->wittig cond Condensation (e.g., Aldol) main->cond reduct_amin Reductive Amination (R₂NH, NaBH₃CN) main->reduct_amin prod_alcohol (4-(Benzyloxy)phenyl)methanol reduct->prod_alcohol prod_acid 4-(Benzyloxy)benzoic acid oxid->prod_acid prod_alkene Stilbene derivative wittig->prod_alkene prod_chalcone Chalcone derivative cond->prod_chalcone prod_amine Substituted benzylamine reduct_amin->prod_amine

Caption: Key chemical transformations of this compound.

Section 4: Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable when working with any chemical reagent.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. A[16][17]void contact with skin, eyes, and clothing. S[18]tandard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves, must be worn. W[9][17][18]ash hands thoroughly after handling. *[1][16] Storage: Store in a cool, dry place in a tightly sealed container. T[9][18]he material should be protected from environmental extremes and kept away from incompatible materials such as strong oxidizing agents. I[9][16]t is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen) for long-term stability may be beneficial. *[1][8] Hazards and First Aid: this compound is classified as an irritant. I[1][8]t may cause skin, eye, and respiratory irritation. [17] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [9][18] * Skin Contact: Wash off with soap and plenty of water. [17] * Inhalation: Move the person into fresh air. [9][17] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. [9][18] In all cases of significant exposure or if symptoms persist, seek immediate medical attention. *[9] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. A[17]void release to the environment.

[16]### Section 5: Applications in Research and Development

The synthetic utility of this compound is broad, primarily functioning as an intermediate. The benzyl group serves as a robust protecting group for the phenol, which is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation when desired.

  • Pharmaceutical Synthesis: It is a precursor for various biologically active molecules. For example, it has been used in the synthesis of estrogen receptor β-selective ligands and as an intermediate in the development of potential anti-HIV agents. *[1][2] Chalcone Synthesis: It is a common starting material for synthesizing benzyloxy-substituted chalcones, which are investigated for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. *[19] Ligand Synthesis: The molecule can be derivatized to form ligands for metal complexes, such as thiosemicarbazones, which have applications in analytical chemistry and materials science.

[20]### References

  • Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. (n.d.). Allen. [Link]

  • Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

  • Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. (2025). askIITians. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]

  • Aromatic Aldehyde Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]

  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2083. [Link]

  • Synthesis of 4-benzyloxybenzaldehyde. (n.d.). PrepChem.com. [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. J. (2018). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. MDPI. [Link]

  • Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). (2017). ResearchGate. [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]

  • (PDF) this compound. (2010). ResearchGate. [Link]

  • This compound | CAS 4397-53-9. (n.d.). Matrix Fine Chemicals. [Link]

  • Benzaldehyde, 4-(phenylmethoxy)-. (n.d.). NIST WebBook. [Link]

  • 4-Benzyloxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Novel chalcone analogs derived from this compound. (2023). ResearchGate. [Link]

  • (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020). ResearchGate. [Link]

  • Benzaldehyde, 4-(phenylmethoxy)-. (n.d.). PubChem. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

  • Benzaldehyde, 4-(hexyloxy)-. (n.d.). NIST WebBook. [Link]

  • This compound, 1 X 25 g (123714-25G). (n.d.). MilliporeSigma® (Sigma-Aldrich). [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(Benzyloxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through meticulous spectral interpretation, supported by established experimental protocols and theoretical principles. We will explore the causality behind the observed spectral features, ensuring a deep understanding of how the molecular structure dictates the NMR output.

Foundational Principles: Structure and Proton Environments

This compound, with the molecular formula C₁₄H₁₂O₂, possesses a unique electronic and structural landscape that is elegantly revealed by ¹H NMR spectroscopy.[1][2][3] The molecule consists of three key fragments: a monosubstituted benzene ring (from the benzyl group), a p-disubstituted benzene ring, and the connecting benzylic ether linkage (-O-CH₂-), with an aldehyde group (-CHO) on the p-disubstituted ring.

Understanding the symmetry and electronic environment of each proton is the first step in predicting and interpreting its NMR spectrum. The molecule has five distinct sets of chemically non-equivalent protons, as illustrated below.

Figure 1: Molecular structure of this compound with distinct proton environments labeled A-G.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The acquisition of a high-quality spectrum is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for sample preparation and analysis.

2.1. Materials and Equipment

  • This compound (5-25 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes[4][5]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)

2.2. Step-by-Step Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound. This concentration range is optimal for ¹H NMR, providing a strong signal-to-noise ratio while minimizing viscosity issues that can broaden spectral lines.[4][6]

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic compounds, and its residual proton signal at ~7.26 ppm does not typically interfere with the signals of interest for this molecule.

  • Filtration (Critical Step): To ensure magnetic field homogeneity, all solid particulates must be removed. Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean, dry 5 mm NMR tube. The final solution should be completely transparent.[4]

  • Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogenous solution. Inhomogeneity can lead to distorted and broadened peaks.[5]

  • Labeling and Insertion: Clearly label the tube. Before inserting it into the spectrometer, wipe the outside of the tube clean to prevent contamination of the instrument.

2.3. Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Place the sample into the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters: For a standard ¹H NMR experiment, typical parameters on a 400 MHz instrument would include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Referencing: The spectrum is automatically referenced to the Tetramethylsilane (TMS) signal at 0.00 ppm.

In-Depth Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound presents a clear set of signals that can be unambiguously assigned to the molecule's distinct protons. The analysis rests on three pillars: chemical shift, integration, and signal splitting (multiplicity).[7]

3.1. Chemical Shift (δ): Probing the Electronic Environment

The position of a signal (chemical shift) is determined by the degree of shielding or deshielding experienced by a proton. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • Aldehyde Proton (A): ~9.88 ppm: The proton attached to the carbonyl carbon is extremely deshielded due to the powerful electron-withdrawing effect and magnetic anisotropy of the C=O double bond. This results in its characteristic downfield position, typically in the 9-10 ppm region.[8][9][10]

  • Aromatic Protons (B): ~7.83 ppm: These two protons are ortho to the electron-withdrawing aldehyde group. This proximity causes significant deshielding, shifting their signal downfield relative to benzene (7.34 ppm).

  • Aromatic Protons (C, D, E): ~7.3-7.5 ppm: These five protons belong to the monosubstituted benzyl ring. Their chemical shifts are close to that of benzene, but they often appear as a complex, overlapping multiplet due to their similar electronic environments.[8]

  • Aromatic Protons (F): ~7.07 ppm: These two protons are ortho to the electron-donating benzyloxy group (-OCH₂-). The oxygen atom donates electron density into the ring via resonance, shielding these protons and shifting their signal upfield compared to the protons at position B.

  • Benzylic Protons (G): ~5.14 ppm: The two methylene (-CH₂-) protons are adjacent to an oxygen atom, an electron-withdrawing element. This deshields them, causing their signal to appear in the 3.4-4.5 ppm range typical for hydrogens on a carbon next to an ether oxygen.[11][12] In this specific molecule, the signal is observed around 5.14 ppm.[8]

3.2. Signal Splitting and Integration: Uncovering Connectivity and Ratios

  • Integration: The area under each signal is directly proportional to the number of protons it represents. For this compound, the expected integration ratio is 1:2:5:2:2 for protons A:B:(C,D,E):F:G, respectively. This provides a crucial check on the assignments.

  • Splitting (Multiplicity): Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets according to the n+1 rule, where 'n' is the number of neighboring protons.

    • Aldehyde Proton (A): Singlet (s): This proton has no adjacent protons, so its signal appears as a single sharp peak (n=0, 0+1=1).[13]

    • Aromatic Protons (B and F): Doublets (d): Protons at position B are adjacent to the protons at position F. Therefore, the signal for B is split into a doublet by the F protons (n=1, 1+1=2). Similarly, the signal for F is split into a doublet by the B protons.

    • Aromatic Protons (C, D, E): Multiplet (m): The five protons on the benzyl ring couple with each other, resulting in a complex and often overlapping multiplet.[8]

    • Benzylic Protons (G): Singlet (s): These protons are adjacent to an oxygen atom and a quaternary aromatic carbon, neither of which has protons. With no neighboring protons to couple with, their signal is a singlet.

Data Summary and Final Assignment

The following table consolidates the expected and observed ¹H NMR data for this compound dissolved in CDCl₃.

Signal LabelProton EnvironmentChemical Shift (δ, ppm)IntegrationMultiplicity
AAldehyde (-CHO)~9.881HSinglet (s)
BAromatic (ortho to -CHO)~7.832HDoublet (d)
C, D, EAromatic (benzyl ring)~7.3-7.55HMultiplet (m)
FAromatic (ortho to -OCH₂-)~7.072HDoublet (d)
GBenzylic (-OCH₂-)~5.142HSinglet (s)
Data compiled from ChemicalBook.[8]

Conclusion

The ¹H NMR spectrum of this compound provides a definitive fingerprint of its molecular structure. Each signal's chemical shift, integration, and multiplicity corresponds logically to a specific set of protons within the molecule. The highly deshielded aldehyde proton singlet at ~9.88 ppm, the characteristic doublets of the p-disubstituted aromatic ring, the complex multiplet of the benzyl ring, and the benzylic singlet at ~5.14 ppm collectively confirm the compound's identity and purity. This guide demonstrates how a systematic approach, combining robust experimental technique with a firm grasp of spectroscopic principles, enables precise and confident molecular characterization.

References

  • NMR Sample Preparation. University of California, Riverside. [Link]
  • Spectroscopy of Ethers. (2024-03-19). Chemistry LibreTexts. [Link]
  • 4-Benzyloxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). This compound.Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]
  • Short Summary of 1H-NMR Interpretation.
  • NMR Sample Preparation: The Complete Guide.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • NMR Sample Prepar
  • Spectroscopy of Ethers. OpenStax. [Link]
  • What are the best practices for sample preparation for NMR analysis? Reddit r/OrganicChemistry. (2021-10-09). [Link]
  • Sample Prepar
  • Kennedy, A. R., et al. (2010). This compound.
  • Interpreting ¹H NMR Spectra. OpenOChem Learn. [Link]
  • ¹H NMR Spectra and Peak Assignment.
  • This compound | CAS 4397-53-9.

Sources

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 4-(Benzyloxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data presentation. It delves into the structural rationale for the observed chemical shifts, outlines a robust protocol for data acquisition, and establishes a framework for ensuring data integrity and reproducibility. The methodologies and interpretations are grounded in established spectroscopic principles and supported by authoritative references, reflecting a commitment to scientific rigor and practical application in a laboratory setting.

Introduction: The Structural Significance of this compound

This compound is a key organic compound, frequently utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a benzaldehyde core protected by a benzyl ether group, presents a distinct electronic environment that is ideally suited for characterization by 13C NMR spectroscopy.

Accurate structural elucidation is paramount for confirming the identity and purity of synthetic intermediates like this compound. 13C NMR serves as a primary analytical tool, providing unambiguous, atom-specific information. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment. This guide will dissect the 13C NMR spectrum of this compound, providing not just the data, but a foundational understanding of its spectral features.

13C NMR Spectral Data and Assignments

The 13C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3). The resulting chemical shifts are tabulated below, with assignments corresponding to the IUPAC numbering scheme illustrated in Figure 1.

Table 1: 13C NMR Peak Assignments for this compound
Carbon Atom (C)Chemical Shift (δ) in ppmIntensityRationale for Assignment
C1130.1StrongAromatic CH ortho to the formyl group, deshielded by its electron-withdrawing nature.
C2115.2StrongAromatic CH ortho to the electron-donating benzyloxy group, shielded by resonance.
C3163.6WeakQuaternary aromatic carbon directly attached to the electronegative oxygen of the ether, strongly deshielded.
C4136.1WeakQuaternary aromatic carbon of the benzylic group, attached to the methylene.
C5128.9StrongAromatic CH of the benzylic ring (ortho).
C6128.5StrongAromatic CH of the benzylic ring (meta).
C7127.4StrongAromatic CH of the benzylic ring (para).
C870.2ModerateAliphatic methylene (CH2) carbon of the benzyloxy group, deshielded by the adjacent oxygen.
C9 (Formyl)190.8WeakCarbonyl carbon of the aldehyde, highly deshielded due to the double bond to oxygen and resonance.
C10 (Quaternary)131.9WeakQuaternary aromatic carbon attached to the formyl group, deshielded.
Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS).
Figure 1: Molecular Structure and IUPAC Numbering

Caption: Numbering scheme for this compound.

In-Depth Spectral Interpretation: The "Why" Behind the Shifts

The chemical shift values in 13C NMR are governed by the local electron density around each carbon nucleus. Electronegative atoms or electron-withdrawing groups decrease electron density, "deshielding" the nucleus and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its signal upfield (to a lower ppm value).

  • The Aldehyde Carbon (C9, 190.8 ppm): The formyl carbon is the most downfield signal. This is a characteristic feature of aldehydes and ketones, where the carbon is double-bonded to a highly electronegative oxygen atom, resulting in significant deshielding.

  • The Ether-Linked Aromatic Carbon (C3, 163.6 ppm): This quaternary carbon is directly bonded to the oxygen of the benzyloxy group. The high electronegativity of oxygen strongly deshields this carbon, pushing its signal significantly downfield. This is a classic example of the deshielding effect of an ether linkage on an aromatic ring.

  • The Aldehyde-Linked Aromatic Carbon (C10, 131.9 ppm): This quaternary carbon is attached to the electron-withdrawing aldehyde group. While deshielded, its shift is less pronounced than C3, reflecting the different electronic influences.

  • Aromatic CH Carbons (C1, C2): The carbons ortho and meta to the two substituents show the interplay of their electronic effects.

    • C2 (115.2 ppm): These carbons are ortho to the strongly electron-donating benzyloxy group. The oxygen atom donates electron density into the ring via resonance, causing significant shielding and an upfield shift.

    • C1 (130.1 ppm): These carbons are ortho to the electron-withdrawing formyl group, which deshields them and moves them downfield relative to an unsubstituted benzene ring (128.5 ppm).

  • The Benzylic Methylene Carbon (C8, 70.2 ppm): This sp3-hybridized carbon is directly attached to an oxygen atom, causing a characteristic downfield shift into the 60-80 ppm range, clearly distinguishing it from purely aliphatic carbons.

  • The Benzyl Ring Carbons (C4-C7, 127.4-136.1 ppm): These carbons of the second aromatic ring show less variation as they are further from the primary functional groups. The quaternary carbon (C4) at 136.1 ppm is slightly deshielded, while the CH carbons (C5, C6, C7) appear in the typical aromatic region.

Experimental Protocol: A Self-Validating Methodology

The acquisition of high-quality, reproducible 13C NMR data requires a meticulous and standardized approach. The following protocol is designed to be a self-validating system, ensuring data integrity.

Step 1: Sample Preparation
  • Mass Measurement: Accurately weigh 20-30 mg of this compound. Precision is key for ensuring adequate signal-to-noise without causing solubility issues.

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is chosen for its excellent solubilizing power for moderately polar organic compounds and its single deuterium lock signal.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). This provides a stable, sharp reference peak for accurate chemical shift calibration.

  • Dissolution: Vortex the sample in a 5 mm NMR tube until fully dissolved. A clear, homogenous solution is critical to avoid line broadening in the resulting spectrum.

Step 2: NMR Instrument Configuration & Calibration
  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.

  • Tuning and Matching: Tune the 13C probe to the correct frequency. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.

  • Locking: Lock the spectrometer onto the deuterium signal of the CDCl3 solvent. This corrects for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to optimize its homogeneity across the sample volume. This process is crucial for obtaining sharp, symmetrical peaks and is typically automated.

Step 3: Data Acquisition Parameters
  • Experiment Type: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on a Bruker system). Proton decoupling collapses all C-H couplings into single lines, simplifying the spectrum and improving the signal-to-noise ratio.

  • Pulse Angle: A 30-degree pulse angle is used to allow for a shorter relaxation delay without saturating the signals, especially for quaternary carbons which have longer relaxation times.

  • Acquisition Time (AQ): Set to 1-2 seconds. This determines the resolution of the spectrum.

  • Relaxation Delay (D1): A delay of 2 seconds is a good starting point. This allows for magnetization to return towards equilibrium between pulses.

  • Number of Scans (NS): Typically 1024 scans or more are required to achieve a good signal-to-noise ratio, as the 13C isotope has a low natural abundance (1.1%).

Figure 2: 13C NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (20-30mg) prep2 Add CDCl3 (0.6 mL) & TMS prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 setup1 Tune & Match Probe prep3->setup1 setup2 Lock on Solvent Signal setup1->setup2 setup3 Automated Shimming setup2->setup3 acq1 Proton-Decoupled Pulse Program setup3->acq1 acq2 Set Parameters (D1, NS) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4

Caption: Standard workflow for 13C NMR data acquisition.

Step 4: Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain via a Fourier Transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure the baseline is flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not used, the CDCl3 solvent peak can be used as a secondary reference (δ = 77.16 ppm).

Conclusion

The 13C NMR spectrum of this compound provides a definitive fingerprint of its carbon skeleton. By understanding the fundamental principles of chemical shifts and employing a rigorous, systematic approach to data acquisition and processing, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide serves as both a practical reference for experienced scientists and an educational tool for those seeking to deepen their understanding of NMR spectroscopy.

References

  • Title: 13C NMR spectrum of this compound (No. 6224). Source: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL:[Link]
  • Title: Interpreting Carbon-13 NMR Spectra. Source: LibreTexts Chemistry. URL:[Link]
  • Title: 13C-NMR-Spectroscopy. Source: Department of Chemistry, University of Potsdam. URL:[Link]
  • Title: Carbon NMR Spectroscopy.

An In-depth Technical Guide to the FT-IR Analysis of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(Benzyloxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this key aromatic aldehyde. By elucidating the correlation between molecular structure and vibrational spectra, this guide serves as an essential resource for the accurate identification and characterization of this compound, a compound of significant interest in synthetic and medicinal chemistry.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₄H₁₂O₂, is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a benzaldehyde core linked to a benzyl group via an ether linkage, makes it a valuable precursor for the synthesis of various pharmaceuticals and other complex organic molecules.[1][3] For instance, it has been utilized in the synthesis of estrogen receptor β-selective ligands and as an intermediate in the development of potential antiretroviral agents.[1][3]

Given its role in multi-step syntheses, verifying the identity and purity of this compound is paramount. FT-IR spectroscopy emerges as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of the functional groups within the molecule. This guide will systematically dissect the FT-IR analysis of this compound, providing the necessary expertise to perform and interpret the measurement with confidence.

Foundational Principles: FT-IR Spectroscopy of Aromatic Aldehydes and Ethers

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in. The key functional groups in this compound are the aldehyde, the ether, and the two aromatic rings.

  • Aldehyde Group (–CHO): This group is characterized by a strong carbonyl (C=O) stretching vibration, typically appearing in the region of 1720-1700 cm⁻¹.[4] The position of this band can be influenced by conjugation with the aromatic ring. Additionally, the aldehydic C-H bond exhibits a characteristic stretching vibration that often appears as a doublet around 2850 cm⁻¹ and 2750 cm⁻¹.[5]

  • Ether Group (C-O-C): The C-O stretching vibrations of ethers typically produce strong absorption bands in the 1300-1000 cm⁻¹ region of the spectrum.[6] For aryl alkyl ethers, such as this compound, two distinct C-O stretching bands are expected: an asymmetric stretch and a symmetric stretch.[7][8]

  • Aromatic Rings (C₆H₅– and –C₆H₄–): Aromatic systems give rise to several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.[9] The C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region.[10] Furthermore, the substitution pattern on the benzene ring can be deduced from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[9][11] For a para-disubstituted ring, a strong band in the 850-800 cm⁻¹ range is expected.[11]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is intrinsically linked to the sample preparation technique. For a solid sample like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and compressing it into a transparent pellet.[12]

Step-by-Step Protocol:

  • Material Preparation: Ensure all equipment, including an agate mortar and pestle and a pellet press die, are thoroughly clean and dry to prevent moisture contamination.[13] Use spectroscopy-grade KBr that has been stored in a desiccator or dried in an oven.[14]

  • Sample Grinding: Grind 1-2 mg of this compound into a fine powder using the agate mortar and pestle.[12]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and gently but thoroughly mix it with the ground sample. The goal is to achieve a uniform dispersion.[12]

  • Pellet Formation: Transfer the mixture to the pellet die. Apply pressure (typically 8-10 metric tons for a 13 mm die) using a hydraulic press.[14][15] Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.[16]

  • Spectrum Acquisition: Place the resulting transparent pellet in the spectrometer's sample holder and acquire the FT-IR spectrum.

Causality: The plasticity of KBr under pressure allows it to form a transparent disc, providing an infrared-transparent matrix for the sample.[12] Rigorous exclusion of moisture is critical as water exhibits strong IR absorption bands that can obscure sample signals.[14]

Attenuated Total Reflectance (ATR) Method

ATR is a more modern and often simpler technique that involves placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).[17]

Step-by-Step Protocol:

  • Background Spectrum: With a clean and empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application: Place a small amount of this compound powder onto the ATR crystal.

  • Pressure Application: Use the ATR accessory's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample.

  • Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Causality: The infrared beam is directed into the ATR crystal and undergoes total internal reflection at the crystal-sample interface.[18] An evanescent wave penetrates a short distance into the sample, and absorption occurs where the sample's vibrational frequencies match the infrared radiation.[17] This technique is surface-sensitive and requires minimal sample preparation.[19]

Spectral Interpretation of this compound

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A detailed analysis allows for unambiguous identification.

Table 1: Characteristic FT-IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3065Medium-WeakAromatic C-H StretchAromatic Rings
~3035Medium-WeakAromatic C-H StretchAromatic Rings
~2920WeakAsymmetric CH₂ StretchMethylene Bridge
~2870WeakAldehydic C-H StretchAldehyde
~2770WeakAldehydic C-H Stretch (Fermi Resonance)Aldehyde
~1685StrongC=O Stretch (conjugated)Aldehyde
~1600StrongAromatic C=C StretchAromatic Rings
~1580MediumAromatic C=C StretchAromatic Rings
~1510StrongAromatic C=C StretchAromatic Rings
~1255StrongAsymmetric C-O-C Stretch (Aryl-Alkyl Ether)Ether
~1160StrongIn-plane C-H BendingAromatic Rings
~1020MediumSymmetric C-O-C Stretch (Aryl-Alkyl Ether)Ether
~830StrongOut-of-plane C-H Bending (para-disubstituted)Aromatic Ring

Analysis of Key Regions:

  • > 3000 cm⁻¹: The presence of multiple weak to medium peaks in the 3100-3000 cm⁻¹ region is characteristic of aromatic C-H stretching vibrations.[9]

  • 3000-2800 cm⁻¹: The weak bands around 2920 cm⁻¹ correspond to the methylene (-CH₂-) group of the benzyl moiety. The pair of weak absorptions around 2870 cm⁻¹ and 2770 cm⁻¹ are highly diagnostic for the aldehyde C-H stretch.[20]

  • 1700-1500 cm⁻¹: The very strong and sharp absorption around 1685 cm⁻¹ is unequivocally assigned to the C=O stretching of the aldehyde group.[21] Its position below 1700 cm⁻¹ indicates conjugation with the aromatic ring. The series of strong to medium bands between 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the C=C skeletal vibrations of the aromatic rings.[10]

  • 1300-1000 cm⁻¹: This region is dominated by the C-O stretching vibrations of the aryl-alkyl ether linkage. The strong band around 1255 cm⁻¹ is attributed to the asymmetric C-O-C stretch, while the band around 1020 cm⁻¹ is due to the symmetric stretch.[7][22]

  • < 900 cm⁻¹: A strong absorption around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of the two adjacent hydrogens on the para-substituted benzene ring, providing clear evidence for the 1,4-substitution pattern.[11]

Visualizing the Process and Structure

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure with its key vibrational modes and the experimental workflow for FT-IR analysis.

Caption: Molecular structure and key FT-IR vibrational modes of this compound.

workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FT-IR Analysis cluster_interp Data Interpretation start Start: This compound (Solid Sample) kbr1 Grind Sample (1-2 mg) start->kbr1 Option 1 atr1 Place Sample on Crystal start->atr1 Option 2 kbr2 Mix with KBr (100-200 mg) kbr1->kbr2 kbr3 Press into Pellet kbr2->kbr3 acquire Acquire FT-IR Spectrum (Collect Interferogram) kbr3->acquire atr2 Apply Pressure atr1->atr2 atr2->acquire process Fourier Transform (Interferogram -> Spectrum) acquire->process assign Assign Characteristic Peaks process->assign confirm Confirm Structure assign->confirm

Caption: Experimental workflow for the FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By understanding the characteristic vibrational frequencies of the aldehyde, ether, and substituted aromatic functionalities, a detailed and reliable interpretation of the spectrum can be achieved. This guide has provided both the theoretical framework and the practical, field-proven protocols necessary for researchers and drug development professionals to confidently employ FT-IR in their work. The self-validating nature of the protocols, combined with a thorough understanding of the underlying principles, ensures the generation of accurate and reproducible data, reinforcing the integrity of subsequent synthetic and analytical endeavors.

References

  • Shimadzu. (n.d.). KBr Pellet Method.
  • Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes.
  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • Obi, M. O., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Margoshes, M., & Fassel, V. A. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Spectrochimica Acta, 7, 14-24.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • University of Wisconsin-Platteville. (n.d.). Benzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde.
  • Pramana - Journal of Physics. (n.d.). Overtone spectroscopy of benzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. In NIST Chemistry WebBook.
  • University of Colorado Boulder. (n.d.). Infrared Radiation.
  • Khan, S. A., et al. (2020). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Molbank, 2020(2), M1128.
  • AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1).
  • Lampert, H., Mikenda, W., & Karpfen, A. (1997). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. The Journal of Physical Chemistry A, 101(12), 2254–2263.
  • Lampert, H., Mikenda, W., & Karpfen, A. (1997). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum. The Journal of Physical Chemistry A, 101(12), 2254-2263.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • NIST. (n.d.). Benzaldehyde, 4-(pentyloxy)-. In NIST Chemistry WebBook.

Sources

Chapter 1: Introduction to 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 4-(Benzyloxy)benzaldehyde

Abstract: This technical guide provides a comprehensive examination of the molecular and crystal structure of this compound (BBA), a key intermediate in the development of novel therapeutic agents. Synthesized via a Williamson etherification, its structure has been elucidated by single-crystal X-ray diffraction. This document details the synthesis and crystallization protocols, presents a thorough analysis of its crystallographic parameters, and explores the nuanced landscape of its supramolecular architecture, which is dominated by weak C—H⋯O intermolecular interactions. The guide discusses the compound's essentially planar conformation and the implications of its structural features for medicinal chemistry, particularly in the design of aldehyde dehydrogenase (ALDH) inhibitors and other bioactive molecules. Intended for researchers, scientists, and drug development professionals, this whitepaper integrates crystallographic data with practical experimental insights to serve as an authoritative resource on the solid-state characteristics of this compound.

Chemical Identity and Properties

This compound, with the chemical formula C₁₄H₁₂O₂, is an aromatic aldehyde that features a benzaldehyde core functionalized with a benzyloxy group at the para position.[1][2] This compound presents as a creamish to yellow crystalline powder and is largely insoluble in water but soluble in organic solvents like chloroform and ethyl acetate.[3][4] Its structure combines the reactivity of an aldehyde with the steric and electronic influence of the bulky benzyloxy substituent, making it a versatile building block in organic synthesis.[5][6]

Significance in Medicinal Chemistry and Materials Science

The scientific interest in this compound is primarily driven by its role as a crucial precursor and structural scaffold in drug discovery. Its derivatives are integral to the synthesis of a wide array of bioactive molecules.

  • Antiretroviral Agents: The title compound has been utilized as an intermediate in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) aimed at combating the HIV/AIDS epidemic.[1]

  • Cancer Therapy: The benzyloxybenzaldehyde scaffold is considered a promising foundation for developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to chemoresistance.[7][8] While some isomers show anticancer activity, this compound itself has demonstrated less potent effects against HL-60 cells compared to its counterparts.[3]

  • Endocrine System Modulation: It has been employed in the synthesis of estrogen receptor β-selective ligands, highlighting its utility in developing therapies for hormone-dependent conditions.

Its utility extends to materials science, where it serves as a building block for liquid crystals.[5]

Chapter 2: Synthesis and Single Crystal Growth

Rationale for Synthetic and Crystallization Approach

The synthesis of this compound is most reliably achieved through the Williamson ether synthesis. This classic nucleophilic substitution reaction is well-suited for forming the ether linkage between the phenoxide of 4-hydroxybenzaldehyde and benzyl bromide. The choice of potassium carbonate as a base is strategic; it is strong enough to deprotonate the phenolic hydroxyl group but mild enough to prevent side reactions involving the sensitive aldehyde functionality.

For structural elucidation, the growth of high-quality single crystals is paramount. The protocol described utilizes slow evaporation from an ethanol solution. Ethanol is an ideal solvent as it provides moderate solubility for the compound at room temperature and has a suitable vapor pressure, allowing for a controlled rate of solvent removal that encourages the ordered molecular assembly required for a single crystal.

Experimental Protocol: Synthesis

This protocol is adapted from the method described by Kennedy et al. (2010).[1]

Materials:

  • 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol)

  • Benzyl bromide (5.0 ml, 42.05 mmol)

  • Anhydrous potassium carbonate (20.0 g, 144.27 mmol)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: Combine 4-hydroxybenzaldehyde, benzyl bromide, and anhydrous potassium carbonate in a round-bottom flask equipped with a reflux condenser. Add a sufficient volume of ethanol to dissolve the reactants.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere, preventing potential oxidation of the aldehyde.

  • Reflux: Heat the mixture to reflux and maintain for 14 hours with continuous stirring.

  • Workup - Filtration: After cooling to room temperature, filter the mixture to remove the solid potassium carbonate. Wash the residue thoroughly with large volumes of ethyl acetate to ensure complete recovery of the product.

  • Workup - Solvent Removal: Combine the filtrate and washes, and remove the solvent using a rotary evaporator.

  • Workup - Liquid-Liquid Extraction: Dissolve the residual mass in 50 ml of diethyl ether. Wash the ether solution sequentially with one portion of 5% sodium hydroxide solution, two 50 ml portions of saturated sodium chloride solution, and finally with distilled water.

  • Drying and Final Isolation: Dry the ethereal solution over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude product.

Experimental Protocol: Single Crystal Growth
  • Purification: Recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, which should yield colorless crystals with a reported melting point of 338-339 K (65-66 °C).[1]

  • Crystal Growth: Select a few high-purity seed crystals. Prepare a saturated solution of this compound in ethanol at room temperature. Place the seed crystals in this solution in a vial covered with a perforated cap (e.g., Parafilm with small pinholes).

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed over several days in a vibration-free environment. Colorless, X-ray quality crystals will form as the solution becomes supersaturated.

Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_crystal Single Crystal Growth A Reactants: 4-Hydroxybenzaldehyde Benzyl Bromide K₂CO₃ in Ethanol B Reflux under N₂ (14 hours) A->B Williamson Ether Synthesis C Filtration & Solvent Removal B->C D Dissolve in Et₂O C->D E Aqueous Washes (NaOH, Brine, H₂O) D->E F Dry (MgSO₄) & Evaporate E->F G Recrystallize from Ethanol F->G H Slow Evaporation (Ethanol Solution) G->H I High-Quality Single Crystals H->I

Caption: Workflow for the synthesis and crystallization of this compound.

Chapter 3: Crystal Structure Analysis

Methodology: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The data for this compound was collected at a low temperature (123 K) to minimize thermal vibrations of the atoms, resulting in a more accurate and higher-resolution electron density map and, consequently, a more precise structural model.[1][9]

Crystallographic Data Summary

The crystallographic data for this compound provides a quantitative description of its solid-state structure.[1][9]

ParameterValueReference
Chemical FormulaC₁₄H₁₂O₂[1][9]
Formula Weight (Mᵣ)212.24[1][9]
Crystal SystemOrthorhombic[1][9]
Space GroupPna2₁[9]
Temperature (T)123 K[1][9]
a (Å)11.4772 (11)[1][9]
b (Å)12.9996 (12)[1][9]
c (Å)7.2032 (6)[1][9]
Volume (V) (ų)1074.71 (17)[1][9]
Z (Molecules/unit cell)4[1][9]
Calculated Density (Dₓ)1.312 Mg m⁻³[9]
RadiationMo Kα (λ = 0.71073 Å)[9]
R-factor (R₁)0.039[9]
Weighted R-factor (wR₂)0.071[9]
Molecular Conformation and Geometry

The analysis of the crystal structure reveals that the this compound molecule adopts an essentially planar conformation.[1][9][10] This planarity is a key structural feature. The dihedral angle, which measures the twist between the two aromatic rings (the benzaldehyde ring and the benzyl ring), is only 5.23 (9)°.[1][9][10] This near-coplanar arrangement is in contrast to some other benzyloxy derivatives where the rings are significantly twisted relative to one another.[1]

Furthermore, the aldehyde group (–CHO) lies nearly in the same plane as the aromatic ring to which it is attached, with a maximum deviation of only 0.204 (3) Å.[1][9] This coplanarity facilitates π-conjugation between the aldehyde group and the aromatic system.

Supramolecular Assembly: Intermolecular Interactions

In the solid state, molecules of this compound are not isolated but are organized into a stable three-dimensional lattice. This packing is primarily directed by a network of weak, non-classical C—H⋯O hydrogen bonds.[1][9]

The most significant of these interactions involve the oxygen atom of the aldehyde group acting as a hydrogen bond acceptor. It forms short contacts with hydrogen atoms from the methylene bridge (–CH₂–) of a neighboring molecule.[1][9] These C—H⋯O interactions, though individually weak, collectively provide the cohesive energy necessary to stabilize the crystal packing.[11] All intermolecular contacts to the ether oxygen atom are reported to be longer and therefore weaker.[1]

Molecular Packing Visualization

The following diagram illustrates the key intermolecular C-H···O interactions that define the crystal packing of this compound.

Caption: C-H···O interactions between the aldehyde oxygen and methylene hydrogens.

Chapter 4: Spectroscopic and Thermal Characterization

While SC-XRD provides the definitive structure, other analytical techniques are essential to validate the chemical identity and purity of the bulk sample post-synthesis.

  • FT-IR Spectroscopy: An infrared spectrum would confirm the presence of key functional groups. Expected characteristic peaks include a strong carbonyl (C=O) stretch for the aldehyde around 1680-1700 cm⁻¹ and C-O-C stretches for the ether linkage around 1250 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show a characteristic singlet for the aldehydic proton (–CHO) downfield around 9.8-10.0 ppm. A singlet corresponding to the two methylene protons (–O–CH₂–Ar) would appear around 5.1 ppm. Aromatic protons would resonate in the 7.0-7.8 ppm region.[12]

    • ¹³C NMR: The carbonyl carbon of the aldehyde would be observed around 191 ppm. The methylene carbon would appear around 70 ppm, with aromatic carbons resonating between 115-164 ppm.[8]

  • Mass Spectrometry: Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 212, corresponding to the molecular weight of the compound.[2]

  • Melting Point: The melting point is a crucial indicator of purity. Literature values for this compound are consistently reported in the range of 71-74 °C.[1][13][14]

Chapter 5: Considerations for Polymorphism

The Nature of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including melting point, solubility, and bioavailability. This is of critical importance in the pharmaceutical industry, where an unintended polymorphic form can impact a drug's efficacy and safety.

Polymorphic Potential of this compound

The crystal structure of this compound is stabilized by a network of weak and directional C-H···O interactions. Such weak interactions can often be reconfigured into alternative packing arrangements with similar lattice energies, making polymorphism a distinct possibility. Factors that could induce polymorphism include:

  • Solvent Choice: As demonstrated with the related 4-hydroxybenzaldehyde, varying solvent polarity during crystallization can lead to different polymorphic forms.[15]

  • Crystallization Conditions: The rate of cooling, temperature, and degree of supersaturation can all influence which crystal form nucleates and grows.

To date, only the orthorhombic form described herein has been reported in the Cambridge Structural Database.[16] However, the absence of reported polymorphs does not preclude their existence. A thorough polymorph screen would be a necessary step in any drug development program involving this molecule. This would involve recrystallizing the compound from a wide range of solvents under various thermodynamic and kinetic conditions to explore its solid-state landscape fully.

Conclusion

This technical guide has provided a detailed, multi-faceted analysis of the crystal structure of this compound. The molecule's near-planar conformation and the supramolecular assembly governed by weak C—H⋯O hydrogen bonds are its defining solid-state features. The synthesis and crystallization protocols are robust and yield high-quality single crystals suitable for diffraction studies. Understanding these structural characteristics is not merely an academic exercise; it provides a critical foundation for medicinal chemists and materials scientists who use this compound as a scaffold to design next-generation molecules with tailored properties for therapeutic and technological applications.

References

  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]
  • PrepChem. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. PrepChem.com. [Link]
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Molecules, 19(6), 7482-7494. [Link]
  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). This compound.
  • National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-.
  • University of Strathclyde. (2010). This compound.
  • Arshad, M. N., Bibi, A., Mahmood, T., Asiri, A. M., & Ayub, K. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances, 10(28), 16641–16654. [Link]
  • Dadras, A., & Ashenagar, S. (2021). Explorations of Crystalline Effects on this compound Properties. Journal of Chemical Reviews, 3(3), 209-218. [Link]
  • Jumina, J., Priastomo, Y., & Triono, S. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 19(4), 983-992. [Link]
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. NIST Chemistry WebBook. [Link]
  • Ghichi, N., Bouacida, S., Boudaoud, A., Zian, D., Menacer, R., & Bouacida, S. (2018). Synthesis, Crystal Structure, X-ray Studies, DFT Optimization and Evaluation in vitro of (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XXVI, s. Chimie, 26(1), 31-42. [Link]
  • ResearchGate. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Moghal, M. M., Al-Majid, A. M., Barakat, A., & Abdel-Aziz, A. A. M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(23), 7175. [Link]
  • Balan-Porcărașu, M., & Roman, G. (2023). Novel chalcone analogs derived from this compound. Ovidius University Annals of Chemistry, 34(2), 112-120. [Link]
  • Desiraju, G. R., & Sharma, C. V. K. (2013). Effect of fine-tuning of intermolecular interactions on crystallisation outcome: A case study of polymorphs of 4-hydroxybenzaldehyde. Pramana - Journal of Physics, 81(5), 767-781. [Link]
  • Scribd. (n.d.). Aromatic Aldehyde Synthesis Methods. Scribd. [Link]
  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
  • Google Patents. (1967). Preparation of aromatic aldehydes.

Sources

The Solubility of 4-(Benzyloxy)benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 4-(benzyloxy)benzaldehyde (C₁₄H₁₂O₂), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals.[1][2] An understanding of its solubility in common organic solvents is critical for optimizing reaction conditions, developing purification strategies, and designing formulation protocols. This document integrates theoretical principles with practical experimental guidance to serve as an essential resource for researchers, chemists, and drug development professionals.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[3][4] An analysis of the molecular structure of this compound provides the foundation for predicting its solubility behavior.

Molecular Structure and Polarity

This compound possesses a molecular weight of 212.24 g/mol and a structure characterized by both polar and nonpolar regions.[5][6] The key functional groups are:

  • An Aldehyde Group (-CHO): The carbonyl bond (C=O) is polar, making this group a hydrogen bond acceptor and capable of dipole-dipole interactions.

  • An Ether Linkage (-O-): The C-O-C bond introduces polarity and an additional site for hydrogen bond acceptance.

  • Two Aromatic Rings (Phenyl and Benzyl): These substantial nonpolar moieties dominate the molecular surface area, contributing to significant London dispersion forces and hydrophobic character.

The presence of the large, nonpolar aromatic framework counteracts the polarity of the aldehyde and ether groups. This dual nature—a polar head with a large nonpolar body—results in an overall low polarity and dictates its solubility profile. The molecule is largely hydrophobic but with specific sites for polar interactions.

Illustrative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, we can establish a reliable, illustrative profile based on its structural similarity to benzaldehyde and dibenzyl ether, and fundamental chemical principles.[7][8] Benzaldehyde is miscible with many organic solvents, while the larger dibenzyl ether is also readily soluble in common organic media but insoluble in water.[7]

This compound is a solid at room temperature, with a melting point between 71-74 °C.[1][4][5] Its solubility is therefore understood as the concentration at saturation in a given solvent. The following table provides estimated solubility values at standard temperature (25 °C), categorized by solvent class.

Solvent ClassSolventChemical FormulaPolarityExpected Solubility at 25°C ( g/100 mL)Rationale for Solubility Behavior
Polar Aprotic AcetoneC₃H₆OPolar Aprotic> 20Strong dipole-dipole interactions between the ketone of acetone and the aldehyde/ether groups of the solute are expected to lead to high solubility.
Ethyl AcetateC₄H₈O₂Moderately Polar~10-20As a moderately polar solvent, ethyl acetate is a good solvent, aligning well with the overall polarity of the solute. Qualitative data indicates "sparing" solubility.[1]
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic> 30DCM is an excellent solvent for a wide range of organic compounds and is expected to readily dissolve this compound due to dipole interactions and its ability to solvate the aromatic rings.
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic> 30The ether linkage and cyclic structure of THF make it a very effective solvent for compounds with both polar and nonpolar characteristics.
Polar Protic MethanolCH₃OHPolar Protic~5-15The polar hydroxyl group of methanol can interact with the solute's polar groups, but the large nonpolar part of the solute limits miscibility compared to more nonpolar solvents.
EthanolC₂H₅OHPolar Protic~5-15Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor, but its effectiveness is tempered by the solute's significant hydrophobic character.
Nonpolar TolueneC₇H₈Nonpolar> 20The aromatic nature of toluene allows for strong π-stacking and van der Waals interactions with the two aromatic rings of the solute, leading to high solubility.
HexaneC₆H₁₄Nonpolar< 1The polarity mismatch is significant. While the nonpolar aromatic rings have some affinity for hexane, the polar aldehyde and ether groups strongly disfavor solvation, leading to very low solubility.
Aqueous WaterH₂OPolar Protic< 0.1The molecule's large hydrophobic surface area makes it essentially insoluble in water, a highly polar, hydrogen-bonding solvent.[1]

Disclaimer: This table is illustrative and based on chemical principles and data from analogous structures. For precise applications, experimental verification is strongly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility

To obtain definitive quantitative data, the following isothermal equilibrium shake-flask method is the gold standard. This protocol is designed as a self-validating system to ensure the generation of trustworthy and reproducible results.

Objective

To determine the thermodynamic (equilibrium) solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (crystalline solid, >98% purity)

  • Solvent of choice (HPLC grade)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Syringes (glass, 1-5 mL)

  • Analytical balance (± 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Powder X-Ray Diffractometer (PXRD) (Recommended)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A 1. Add excess solid to vial B 2. Add known volume of solvent A->B Seal vial C 3. Equilibrate on shaker (e.g., 24-48h at 25°C) B->C D 4. Allow solids to settle C->D Post-incubation I 9. Analyze residual solid by PXRD C->I Collect solid E 5. Withdraw supernatant D->E F 6. Filter with 0.22µm syringe filter E->F G 7. Dilute sample for HPLC analysis F->G Discard first few drops H 8. Quantify concentration via HPLC G->H Against calibration curve

Figure 1. Isothermal Equilibrium Solubility Workflow.
Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound (e.g., ~50-100 mg) to a glass scintillation vial. The key is to ensure that undissolved solid remains at equilibrium.

    • Causality: Using a significant excess of solid ensures that the solution reaches its saturation point and maintains equilibrium throughout the experiment.

    • Accurately add a known volume (e.g., 5.0 mL) of the pre-equilibrated solvent (at 25 °C) to the vial.

    • Securely cap the vial to prevent solvent evaporation, which would alter the concentration.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and moderate agitation (e.g., 150 rpm).

    • Equilibrate for a minimum of 24 hours. For a robust, self-validating protocol, prepare multiple vials and sample at different time points (e.g., 24h, 48h, and 72h).

    • Trustworthiness: Equilibrium is confirmed when the measured solubility does not significantly change between later time points (e.g., the 48h and 72h results are consistent). This demonstrates that the dissolution process has reached its thermodynamic endpoint.

  • Sample Withdrawal and Preparation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 2 hours at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a glass syringe.

    • Attach a 0.22 µm syringe filter to the syringe. Discard the first portion of the filtrate (~0.5 mL) to saturate the filter membrane and avoid adsorption effects.

    • Filter the remaining solution into a clean vial.

    • Causality: Filtration is critical to remove all microscopic solid particles, which would otherwise lead to an overestimation of the solubility.

  • Concentration Analysis by HPLC:

    • Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

    • Accurately dilute the filtered, saturated sample to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated reverse-phase HPLC-UV method. A C18 column is typically suitable, with a mobile phase such as an acetonitrile/water gradient, and UV detection at a wavelength where the analyte has strong absorbance (e.g., ~280-300 nm).

    • Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or g/100 mL.

  • Solid-Phase Characterization (Authoritative Grounding):

    • After sampling, recover the remaining solid from the equilibration vial, dry it, and analyze it using Powder X-Ray Diffraction (PXRD).

    • Compare the diffractogram of the residual solid to that of the original, unexposed material.

    • Trustworthiness: This step is crucial to confirm that the solid did not undergo a phase transition (polymorphism) or form a solvate during the experiment. The measured solubility must be attributed to a specific, stable solid form.

Safety Considerations

This compound is classified as an irritant, causing skin and eye irritation.[1][9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling of the solid powder and organic solvents should be performed in a well-ventilated fume hood to avoid inhalation.[7] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[10]

Conclusion

This compound exhibits solubility characteristics defined by its dual-nature molecular structure: a large, nonpolar framework combined with moderately polar functional groups. It is expected to be highly soluble in nonpolar aromatic solvents like toluene and polar aprotic solvents such as dichloromethane and acetone. Its solubility is moderate in esters and lower in polar protic solvents like alcohols. The compound is practically insoluble in water. For critical applications requiring precise data, the isothermal equilibrium method detailed in this guide provides a robust framework for accurate and reliable solubility determination.

References

  • Sciencemadness Wiki. (2023). Benzaldehyde.
  • Ataman Kimya. (n.d.). DIBENZYL ETHER.
  • PubChem. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-.
  • Solubility of Things. (n.d.). Benzaldehyde.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Chemistry LibreTexts. (2022). Properties of Aldehydes and Ketones.

Sources

An In-depth Technical Guide to 4-(Benzyloxy)benzaldehyde: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)benzaldehyde, a key aromatic aldehyde, serves as a versatile intermediate in a multitude of synthetic endeavors, ranging from the development of novel pharmaceuticals to the engineering of advanced materials. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and diverse applications. We will delve into the foundational Williamson ether synthesis, the primary route for its preparation, and explore its role as a crucial building block in significant organic reactions such as the Claisen-Schmidt condensation and the Wittig reaction. Furthermore, this guide will highlight its pivotal role in medicinal chemistry, particularly in the design of selective enzyme inhibitors and other bioactive molecules, as well as its application in the synthesis of liquid crystals. Detailed experimental protocols, mechanistic insights, and analytical methodologies for quality control are presented to provide a holistic understanding of this important chemical entity.

Introduction and Physicochemical Properties

This compound, also known as p-(benzyloxy)benzaldehyde, is a crystalline solid at room temperature, typically appearing as a creamish to yellow powder[1]. It is characterized by the presence of a benzaldehyde core with a benzyloxy substituent at the para position. This unique structure, combining a reactive aldehyde functionality with a protective benzyl ether group, makes it a valuable and versatile intermediate in organic synthesis.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
Melting Point 71-74 °C[1]
Boiling Point 197-199 °C at 11 mmHg[1]
Appearance Creamish to yellow crystalline powder[1]
Solubility Insoluble in water; soluble in chloroform and ethyl acetate[1]

The aldehyde group serves as a reactive handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and olefinations. The benzyloxy group, on the other hand, is a common protecting group for phenols, which can be readily removed under specific conditions, or it can be an integral part of the final molecular design, contributing to the steric and electronic properties of the target molecule.

Discovery and Historical Context: The Legacy of the Williamson Ether Synthesis

While the exact first synthesis of this compound is not readily documented in easily accessible historical records, its preparation is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis.

Developed by British chemist Alexander William Williamson in 1850, this reaction revolutionized the understanding of ether structure and formation[2]. Williamson's work, which involved the reaction of an alkoxide with an alkyl halide, provided definitive proof for the structure of ethers and laid the groundwork for the SN2 (bimolecular nucleophilic substitution) reaction mechanism[2][3].

The synthesis of this compound is a classic application of this historical reaction, where the sodium or potassium salt of 4-hydroxybenzaldehyde (the alkoxide) acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride or benzyl bromide. The historical significance of the Williamson ether synthesis provides the foundational chemical principles upon which the reliable and scalable production of this compound is based.

Williamson_Ether_Synthesis cluster_history Historical Development A Alexander Williamson (1850) B Reaction of Alkoxide and Alkyl Halide A->B Develops C Elucidation of Ether Structure B->C Proves D Foundation of SN2 Mechanism B->D Establishes

Caption: Key contributions of the Williamson ether synthesis.

Synthetic Methodologies

The primary and most widely employed method for the synthesis of this compound is the Williamson ether synthesis. However, other methods, though less common, can also be utilized.

Williamson Ether Synthesis: The Principal Route

This robust and high-yielding reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a benzyl halide in the presence of a base.

Reaction Mechanism:

The reaction proceeds via a classic SN2 mechanism. The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the ether linkage.

Williamson_Mechanism 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide Ion Phenoxide Ion 4-Hydroxybenzaldehyde->Phenoxide Ion + Base (-H⁺) This compound This compound Phenoxide Ion->this compound + Benzyl Halide (-X⁻) (SN2 Attack)

Caption: Mechanism of Williamson ether synthesis for this compound.

Detailed Experimental Protocol:

The following protocol is a representative example of the Williamson ether synthesis for preparing this compound[4][5].

Materials:

  • 4-Hydroxybenzaldehyde

  • Benzyl bromide or benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Ethanol or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a suitable solvent such as ethanol or DMF.

  • Addition of Benzyl Halide: While stirring, add benzyl bromide or benzyl chloride (1.05-1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-14 hours), monitoring the progress by thin-layer chromatography (TLC)[4][5].

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with ethyl acetate[4][5].

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with dilute sodium hydroxide solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product. The crude this compound can be further purified by recrystallization from ethanol to afford colorless crystals[5].

Reactant/ReagentMolar RatioPurpose
4-Hydroxybenzaldehyde1.0Starting material (nucleophile precursor)
Benzyl Bromide/Chloride1.05 - 1.1Alkylating agent (electrophile)
Potassium Carbonate1.5 - 2.0Base (to deprotonate the phenol)
Ethanol/DMF-Solvent

This compound as a Versatile Synthetic Building Block

The aldehyde functionality of this compound makes it a valuable precursor for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone. This compound is frequently used in this reaction to synthesize chalcones, which are α,β-unsaturated ketones with a wide range of biological activities[6][7][8][9].

Reaction Mechanism:

A base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone.

Claisen_Schmidt_Workflow cluster_workflow Chalcone Synthesis Workflow A Reactants: This compound + Acetophenone derivative B Base-catalyzed Condensation (e.g., NaOH, EtOH) A->B C Aldol Adduct (Intermediate) B->C D Dehydration C->D E Chalcone Product D->E

Caption: General workflow for Claisen-Schmidt condensation.

Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

This compound is a common substrate in the Wittig and Horner-Wadsworth-Emmons (HWE) reactions to produce stilbene derivatives. Stilbenes are another class of compounds with significant pharmacological properties.

Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert the aldehyde into an alkene. The reaction of this compound with a benzyl-substituted phosphorus ylide yields a 4-benzyloxystilbene[6].

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion, which is generally more reactive than a Wittig ylide and often provides better E-selectivity for the resulting alkene.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound have made it a valuable starting material in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Development
  • Aldehyde Dehydrogenase (ALDH) Inhibitors: Derivatives of benzyloxybenzaldehyde have been investigated as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer and associated with poor prognosis. Selective inhibition of ALDH1A3 is a promising strategy for cancer therapy[7][8].

  • Anticancer Agents: Various derivatives synthesized from this compound have demonstrated significant anticancer activity against cell lines such as HL-60[10].

  • Anti-HIV Intermediates: this compound has been used as an intermediate in the synthesis of phenylethylthiazolylthiourea (PETT) analogues, which are investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV/AIDS[5].

  • Estrogen Receptor Ligands: It has been utilized in the synthesis of estrogen receptor β-selective ligands, which are important tools for studying the roles of this receptor in various physiological and pathological processes.

Materials Science: Liquid Crystals

This compound is a key building block in the synthesis of liquid crystals. The rod-like structure and the presence of the benzyloxy group contribute to the formation of mesophases, which are the basis of liquid crystal displays (LCDs) and other advanced optical materials. Schiff bases derived from this compound are a common class of liquid crystalline compounds[11].

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides detailed information about the structure of the molecule, including the chemical shifts and coupling constants of the protons on the aromatic rings, the methylene group of the benzyl moiety, and the aldehyde proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by providing information on the carbon skeleton of the molecule.

  • IR (Infrared) Spectroscopy: Used to identify the characteristic functional groups, such as the strong carbonyl (C=O) stretch of the aldehyde and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation.

Chromatographic Analysis:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

  • Gas Chromatography (GC): Can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities.

Conclusion

This compound, a compound with a rich history rooted in the foundational principles of organic chemistry, continues to be a cornerstone of modern synthesis. Its straightforward preparation via the Williamson ether synthesis and the versatility of its aldehyde functionality have cemented its importance as a key building block in the creation of a diverse array of complex molecules. From the development of life-saving pharmaceuticals to the engineering of advanced materials, the applications of this compound are a testament to the enduring power of fundamental organic chemistry in driving scientific innovation. This guide has provided a comprehensive overview of this important compound, offering valuable insights for researchers and scientists working at the forefront of chemical synthesis and drug discovery.

References

  • Balan-Porcăraşu, M., & Roman, G. (2023). Novel chalcone analogs derived from this compound. Ovidius University Annals of Chemistry, 34(2), 112-120. [Link]
  • Ibrahim, A. I. M., Ikhmais, B., Batlle, E., Parés, X., Farrés, J., & Al-Qirim, T. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]
  • Ibrahim, A. I. M., Ikhmais, B., Batlle, E., Parés, X., Farrés, J., & Al-Qirim, T. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed, 34641313. [Link]
  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]
  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. [Link]
  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube.
  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1).
  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. [Link]
  • Jumina, J., Triono, S., Priastomo, Y., & Kurniawan, Y. S. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2439-2448. [Link]
  • Organic Chemistry Tutor. (2012, March 30). The Wittig Reaction Synthesis of Stilbene [Video]. YouTube. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). (A) Synthesis of anthracene- and 4-benzyloxy-based chalcones.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers....
  • ResearchGate. (n.d.). This compound.
  • Al-Hamdani, A. A. S., & Al-Janabi, A. S. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 180-189. [Link]
  • University of Strathclyde. (n.d.). This compound.
  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of organic chemistry, 73(22), 9290–9293. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Conference Services. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Identity of 4-(Benzyloxy)benzaldehyde

This compound, a key intermediate in the synthesis of various pharmacologically active compounds, demands rigorous structural confirmation and purity assessment.[1][2][3] Its utility in the development of novel therapeutics, including potential anti-HIV agents and estrogen receptor β-selective ligands, underscores the critical need for unambiguous characterization.[1][2] This technical guide provides a comprehensive, multi-technique spectroscopic approach to elucidate the molecular structure of this compound, ensuring the integrity of subsequent research and development endeavors.

Molecular Overview

This compound (C₁₄H₁₂O₂) is an aromatic compound characterized by a benzaldehyde moiety linked to a benzyl group through an ether linkage.[4][5][6] The synthesis of this molecule is commonly achieved via the Williamson ether synthesis, a classic and versatile method for forming ethers.[7][8][9]

Caption: Williamson Ether Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation and Causality:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, and methylene protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~9.88Singlet1HAldehydic proton (-CHO)The strong deshielding effect of the carbonyl group and the aromatic ring shifts this proton significantly downfield, into a region characteristic of aldehydes.[10]
~7.83Doublet2HAromatic protons (ortho to -CHO)These protons are deshielded by the electron-withdrawing aldehyde group.
~7.3-7.5Multiplet5HAromatic protons (benzyl ring)These protons are in a standard aromatic region.
~7.07Doublet2HAromatic protons (ortho to -OCH₂-)These protons are shielded by the electron-donating ether linkage.
~5.14Singlet2HMethylene protons (-OCH₂-)These protons are adjacent to an electronegative oxygen and an aromatic ring, resulting in a downfield shift.

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency.[11]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

Data Interpretation and Causality:

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Chemical Shift (δ, ppm) Assignment Justification
~190-192Aldehydic carbon (-CHO)The carbonyl carbon is highly deshielded and appears in the characteristic region for aldehydes.[12][13]
~163-165Aromatic carbon (ipso to -OCH₂-)The ether oxygen's electron-donating effect shields this carbon.
~135-137Aromatic carbon (ipso, benzyl ring)A typical quaternary aromatic carbon.
~131-133Aromatic carbons (ortho to -CHO)Deshielded by the aldehyde group.
~127-129Aromatic carbons (benzyl ring)Standard aromatic carbon signals.
~114-116Aromatic carbons (ortho to -OCH₂-)Shielded by the ether linkage.
~70-72Methylene carbon (-OCH₂-)An aliphatic carbon attached to an oxygen atom.

Note: Chemical shifts are approximate.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Data Interpretation and Causality:

The IR spectrum of this compound will be dominated by absorptions corresponding to the aldehyde and ether functionalities, as well as the aromatic rings.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~2820 and ~2720C-H stretchAldehyde (-CHO)The presence of these two distinct peaks is highly characteristic of an aldehyde C-H bond and is often used for definitive identification.[10][12][14]
~1700-1685C=O stretchAromatic AldehydeThe conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated aldehyde.[10][12][14]
~1600, ~1580, ~1500C=C stretchAromatic RingThese absorptions are characteristic of the benzene ring.
~1250 and ~1050C-O stretchAryl-alkyl etherThese stretches are indicative of the ether linkage.

The combination of the aldehydic C-H stretches and the conjugated carbonyl stretch provides compelling evidence for the this compound structure.[14]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Data Interpretation and Causality:

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (C₁₄H₁₂O₂), which is approximately 212.24 g/mol .[4][5]

Key Fragmentation Patterns (EI):

  • m/z 91 (Base Peak): This is the most abundant fragment and corresponds to the tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond. This is a very characteristic fragment for benzyl ethers.[4][5]

  • m/z 121: This fragment corresponds to the [HOC₆H₄CHO]⁺ ion, resulting from the cleavage of the benzylic C-O bond with hydrogen transfer.

  • m/z 211: Loss of a hydrogen atom from the molecular ion.

  • m/z 183: Loss of the formyl radical (-CHO) from the molecular ion.

Mass_Spec_Fragmentation M [C₁₄H₁₂O₂]⁺˙ m/z = 212 Tropylium [C₇H₇]⁺ m/z = 91 (Base Peak) M->Tropylium α-cleavage Fragment_121 [HOC₆H₄CHO]⁺˙ m/z = 121 M->Fragment_121 rearrangement Fragment_211 [C₁₄H₁₁O₂]⁺ m/z = 211 M->Fragment_211 - H˙

Caption: Key fragmentation pathways of this compound in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the UV-Vis region (typically 200-400 nm).

Data Interpretation and Causality:

The UV-Vis spectrum is expected to show absorptions corresponding to the π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group.

  • λ_max ~280-290 nm: This strong absorption band is attributed to the π → π* transition of the conjugated system involving the benzaldehyde ring.

  • A weaker, longer-wavelength absorption may be observed for the n → π* transition of the carbonyl group, although it can sometimes be obscured by the stronger π → π* transition.

Conclusion: A Cohesive Spectroscopic Portrait

The collective data from NMR, IR, MS, and UV-Vis spectroscopy provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra definitively establish the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key aldehyde and ether functional groups. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that support the proposed structure. Finally, UV-Vis spectroscopy provides evidence for the conjugated electronic system. This multi-faceted approach ensures the identity and purity of this compound, providing a solid foundation for its use in research and drug development.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Williamson ether synthesis. (n.d.). Khan Academy.
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1963. [Link][1]
  • Synthesis of 4-benzyloxybenzaldehyde. (n.d.). PrepChem.com.
  • Shakir, M., Abbasi, A., Khan, A. U., & Khan, S. (2020). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Molecules, 25(19), 4381. [Link]
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 22-27. [Link][14]
  • Benzaldehyde, 4-(phenylmethoxy)-. (n.d.). PubChem.
  • Benzaldehyde, 4-(phenylmethoxy)-. (n.d.). NIST WebBook.
  • Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.
  • Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries.
  • This compound. (n.d.). SpectraBase.
  • Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts.
  • This compound. (n.d.). Matrix Fine Chemicals.

Sources

Conformations of 4-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Landscape of 4-(Benzyloxy)benzaldehyde

Executive Summary

This compound is a crucial molecular scaffold and synthetic intermediate in the development of pharmacologically active agents, including chalcones and non-nucleoside reverse transcriptase inhibitors.[1][2] Its conformational flexibility, governed primarily by the dihedral angles of the central ether linkage, is a critical determinant of its interaction with biological targets and its physicochemical properties. This guide provides a comprehensive analysis of the conformational preferences of this compound, integrating experimental data from solid-state X-ray crystallography with proven methodologies for solution-state and computational analysis. We present not only the established solid-state structure but also detailed, field-proven protocols for researchers to independently investigate its conformational dynamics in different environments using Nuclear Magnetic Resonance (NMR) spectroscopy and computational Potential Energy Surface (PES) scanning.

Introduction: The Significance of Molecular Conformation

The three-dimensional structure of a molecule is not static. Rotation around single bonds gives rise to different spatial arrangements of atoms known as conformations. For molecules like this compound, which serve as precursors to therapeutic agents, understanding the preferred conformation and the energy barriers between different conformers is paramount.[3] The shape of a molecule dictates how it fits into the binding pocket of a protein or enzyme; a subtle change in a dihedral angle can be the difference between a potent inhibitor and an inactive compound. The inherent flexibility of the benzyl ether linkage in the title compound presents a key challenge and opportunity in rational drug design. This guide elucidates the methods used to define this conformational landscape.

The primary degrees of freedom in this compound are the torsions around the C-O-C-C bonds of the ether linkage. Defining these allows for a systematic exploration of the molecule's potential shapes.

cluster_0 This compound Structure cluster_1 Key Rotatable Bonds (Dihedral Angles) C14H12O2 tau1 τ1 (C-C-O-C) C14H12O2->tau1 tau2 τ2 (C-O-C-C) C14H12O2->tau2

Caption: Key rotatable bonds in this compound.

Experimental Determination of Conformation

Solid-State Conformation via Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of a molecule's structure in the solid, crystalline state.[4] By measuring the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing atomic positions with high precision.[5]

For this compound, crystallographic studies have revealed an essentially planar conformation .[1][6][7] The dihedral angle between the two aromatic rings is reported to be a mere 5.23°.[1][7] This planarity is significant, suggesting that crystal packing forces may favor a low-energy, extended conformation. The aldehyde group is also found to be coplanar with its attached aromatic ring.[1]

Table 1: Crystallographic Data for this compound

Parameter Value Source
Chemical Formula C₁₄H₁₂O₂ [1]
Molecular Weight 212.24 [1]
Crystal System Orthorhombic [1][7]
Space Group Pna2₁ [7]
a (Å) 11.4772 (11) [1]
b (Å) 12.9996 (12) [1]
c (Å) 7.2032 (6) [1]
Volume (ų) 1074.71 (17) [1]

| Dihedral Angle (Ring-Ring) | 5.23 (9)° |[1][7] |

This solid-state structure serves as a critical reference point. However, it represents only one possible conformation, and the molecule may adopt different shapes in solution, where it is free from the constraints of the crystal lattice.

Solution-State Conformation via 2D NMR Spectroscopy (NOESY)

To understand the behavior of this compound in a biologically relevant medium, solution-state analysis is essential. The primary technique for this is Nuclear Overhauser Effect SpectroscopY (NOESY).[8] A 2D NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.[9] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful constraints for conformational modeling.[9]

For this compound, a NOESY experiment would be designed to detect correlations between the methylene bridge protons (-CH₂-) and the protons on both aromatic rings. The presence and relative intensity of these cross-peaks would reveal the time-averaged proximity of these groups, indicating the preferred conformation(s) in solution. For example, a strong NOE between the methylene protons and the protons of the benzaldehyde ring would suggest a folded conformation.

Computational Modeling of the Conformational Landscape

Computational chemistry provides a powerful complement to experimental data, allowing for the exploration of the entire potential energy surface (PES) of a molecule. A PES scan systematically modifies a specific geometric parameter—in this case, a key dihedral angle—and calculates the molecule's energy at each step, after allowing all other geometric parameters to relax.[10][11]

cluster_workflow Integrated Conformational Analysis Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis start Define Molecule: This compound xray X-Ray Crystallography (Solid State) start->xray nmr 2D NOESY NMR (Solution State) start->nmr pes Potential Energy Surface (PES) Scan start->pes synthesis Synthesize Data: Compare Structures & Energies xray->synthesis nmr->synthesis opt Geometry Optimization of Minima pes->opt Identify Energy Minima opt->synthesis model Final Conformational Model (Energetics & Populations) synthesis->model

Caption: Workflow for integrated conformational analysis.

By performing a relaxed PES scan on the key dihedral angles of the ether linkage, one can identify all stable low-energy conformers (energy minima) and the transition states (energy maxima) that separate them. This provides a complete map of the conformational landscape and the energy barriers to interconversion. Quantum mechanical methods like Density Functional Theory (DFT) are well-suited for this task.[12]

Detailed Methodologies and Protocols

The following protocols are provided as self-validating systems for researchers to apply these analytical techniques.

Protocol: Single-Crystal X-ray Crystallography

This protocol outlines the essential steps for determining a molecule's solid-state structure.[13]

  • Crystallization (The Critical Step):

    • Obtain high-purity (>99%) this compound.

    • Prepare a supersaturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).

    • Employ slow evaporation, slow cooling, or vapor diffusion techniques to grow single crystals. The goal is a crystal >0.1 mm in all dimensions with no visible imperfections.[4]

  • Crystal Mounting:

    • Carefully select a suitable crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryo-loop and a minimal amount of cryo-protectant oil.

    • Flash-cool the crystal in a stream of liquid nitrogen (typically ~100-120 K) to prevent radiation damage and improve data quality.[7]

  • Data Collection:

    • Mount the goniometer on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images while rotating the crystal. Modern CCD or CMOS detectors are used to measure the positions and intensities of thousands of reflections.[13]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to determine the intensity of each reflection.

    • Determine the unit cell parameters and crystal system symmetry.

    • Solve the "phase problem" using direct methods or other techniques to generate an initial electron density map.[5]

  • Model Building and Refinement:

    • Fit the atoms of this compound into the electron density map.

    • Refine the atomic positions, thermal parameters, and occupancies against the experimental data to achieve the best possible fit, minimizing the R-factor.[7]

    • Validate the final structure using established crystallographic checks.

Protocol: 2D NOESY NMR Spectroscopy

This protocol provides a framework for acquiring solution-state conformational data.[14]

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a clean, high-quality 5 mm NMR tube.

    • For optimal results, particularly for quantitative measurements, degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.[9]

  • Initial Setup and 1D Proton Spectrum:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shift range and ensure sample purity.[15]

  • 2D NOESY Experiment Setup:

    • Load a standard 2D phase-sensitive NOESY pulse sequence (e.g., noesyphsw on Bruker systems).[14]

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Crucial Parameter - Mixing Time (d8 or mixN): This is the period during which NOE transfer occurs. For a small molecule like this, a mixing time of 500-800 ms is a good starting point.[15][16] A series of experiments with varying mixing times can provide more detailed information.

    • Set the number of increments in the indirect dimension (t₁) to at least 256 for adequate resolution.

    • Set the number of scans (nt) per increment based on sample concentration (e.g., 8, 16, or 32).

  • Acquisition and Processing:

    • Start the 2D acquisition. Experiment time can range from 1 to several hours.

    • After acquisition, apply a window function (e.g., sine-bell) to the data in both dimensions and perform a 2D Fourier transform.

    • Phase correct the spectrum and reference it appropriately.

  • Analysis:

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Identify off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of proton A and proton B indicates they are spatially close.

    • Analyze the pattern and intensity of cross-peaks between the methylene protons and the aromatic protons to deduce the preferred solution conformation.

Protocol: Computational Potential Energy Surface (PES) Scan

This protocol details the steps for a theoretical conformational analysis using quantum chemistry software like Gaussian.[10][17]

  • Build Initial Structure:

    • Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

  • Initial Geometry Optimization:

    • Perform a full geometry optimization to find a nearby local minimum. This ensures the PES scan starts from a reasonable geometry.

    • Method Selection: A common and reliable choice is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G(d,p).[12]

  • Define the Scan Coordinate:

    • Identify the atoms defining the dihedral angle you wish to scan (e.g., C(aryl)-O-CH₂-C(benzyl)).

    • In the input file, specify this dihedral angle as the scan coordinate.

  • Set Up the Relaxed PES Scan:

    • Use the Opt=ModRedundant keyword in Gaussian.

    • Specify the scan variable, the starting angle, the number of steps, and the step size. For a full 360° rotation, a 10° or 15° step size is common (e.g., 36 steps of 10°).[17]

    • The input specifies that at each step, the defined dihedral angle is held fixed while all other geometric parameters are re-optimized.[10]

  • Execution and Analysis:

    • Run the calculation. This can be computationally intensive.

    • Extract the energy for each point of the scan from the output file.

    • Plot the relative energy versus the dihedral angle. The minima in this plot correspond to stable conformers, and the maxima correspond to the transition states between them.

  • Refine Minima:

    • Take the geometries from the identified energy minima on the PES scan.

    • Perform a full, unconstrained geometry optimization and frequency calculation on each one to confirm they are true minima (i.e., have no imaginary frequencies).

Conclusion and Implications

The conformational analysis of this compound reveals a molecule with a distinct preference for a planar structure in the solid state, a conformation that likely represents a global energy minimum.[1][7] However, the true functional nature of this molecule in a biological or solution-phase chemical context can only be understood by considering the full ensemble of accessible conformations. The computational and NMR spectroscopic protocols detailed in this guide provide the necessary tools for researchers to probe this dynamic behavior. By mapping the conformational energy landscape, scientists in drug development can gain critical insights into structure-activity relationships, enabling the design of more potent and selective therapeutics based on this versatile molecular scaffold.

References

  • Wikipedia. X-ray crystallography. [Link]
  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]
  • University of Strathclyde. This compound. Pure and Applied Chemistry Research. [Link]
  • Chemtos. 7.3 2D Gradient NOESY Experiment. Chemtos - Your Chemistry Partner. [Link]
  • Creative BioMart. X-ray Crystallography Principle & Protocol. [Link]
  • ResearchGate. (PDF) this compound. [Link]
  • IMSERC. TUTORIAL: 2D NOESY EXPERIMENT. Northwestern University. [Link]
  • Wlodawer, A. (2001). X Ray crystallography. Journal of the Royal Society of Medicine, 94(7), 361–365. [Link]
  • IU NMR Facility. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Indiana University. [Link]
  • Stanford University NMR Facility. NOESY. [Link]
  • UCSB NMR Facility. 2D 1H-1H NOESY. University of California, Santa Barbara. [Link]
  • MRC Laboratory of Molecular Biology. Introduction to X-ray crystallography. [Link]
  • PubChem. Benzaldehyde, 4-(phenylmethoxy)-.
  • Chemistry LibreTexts. X-ray Crystallography. [Link]
  • University of Calgary. Scanning Potential Energy Surfaces. [Link]
  • xtb documentation. Exploration of the potential energy surface (PES). [Link]
  • Scribd. Gaussian PES Scanning Guide. [Link]
  • Q-Chem Manual. 10.4 Potential Energy Scans. [Link]
  • Chemistry Stack Exchange. How do I do a PES (potential energy surface)
  • SpectraBase. 4-Benzyloxybenzaldehyde. [Link]
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Preprints.org. [Link]
  • Roman, G. (2023). Novel chalcone analogs derived from this compound.
  • Al-Otaibi, J. S., et al. (2022). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry Proceedings. [Link]
  • Al-awar, R. S., et al. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. ACS Medicinal Chemistry Letters. [Link]
  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

Sources

A Comprehensive Technical Guide to the Thermochemical Profile of 4-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thermodynamic Imperative in Modern Drug Discovery and Material Science

In the landscape of pharmaceutical development and material science, a molecule's utility is intrinsically linked to its stability and energetic properties. 4-(Benzyloxy)benzaldehyde, a key intermediate in the synthesis of various organic compounds, including potential therapeutic agents, is no exception.[1][2][3] A comprehensive understanding of its thermochemical data—enthalpy of formation, Gibbs free energy, entropy, and heat capacity—is paramount for process optimization, safety assessment, and predicting reaction spontaneity and equilibrium. This guide provides an in-depth exploration of the methodologies, both experimental and computational, for determining the complete thermochemical profile of this compound, offering researchers a robust framework for its characterization.

The Molecule in Focus: this compound

This compound, with the chemical formula C₁₄H₁₂O₂, is an aromatic aldehyde characterized by a benzyloxy group substituting the para position of the benzaldehyde ring.[4][5][6] Its structural and physical properties are foundational to its thermochemical behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂[4][5][7]
Molecular Weight 212.24 g/mol [1][4]
Melting Point 71-74 °C[2]
Boiling Point 197-199 °C at 11 mmHg[2]
Appearance Creamish to yellow crystalline powder[2]
Crystal Structure Orthorhombic[1][8]

A study on its crystal structure reveals an essentially planar conformation, with the two aromatic rings forming a dihedral angle of 5.23(9)°.[1][8][9] This planarity influences intermolecular interactions and, consequently, its lattice energy and sublimation enthalpy.

Experimental Determination of Thermochemical Properties: A Two-Pronged Approach

The experimental determination of the thermochemical properties of this compound hinges on two primary techniques: combustion calorimetry for the enthalpy of formation in the condensed state and vapor pressure measurements for the enthalpy of sublimation.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard molar enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds like this compound, it is most accurately determined indirectly from the enthalpy of combustion (ΔcH°). Bomb calorimetry is the gold standard for this measurement.[10][11][12]

The Causality Behind the Choice: Combustion is a highly exothermic process that can be brought to completion, ensuring that the measured heat release corresponds to a well-defined reaction. By measuring the heat evolved when a known mass of the sample is completely burned in a constant-volume vessel (the "bomb"), we can calculate the internal energy change (ΔcU) for the combustion reaction.

Experimental Protocol: Isoperibol Bomb Calorimetry

  • Sample Preparation: A pellet of approximately 1 gram of high-purity this compound is accurately weighed.

  • Calorimeter Setup: The pellet is placed in a crucible within a bomb calorimeter. The bomb is sealed and pressurized with an excess of pure oxygen (typically 30 atm).[11]

  • Immersion and Equilibration: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.[13][14]

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the surrounding water is meticulously recorded at short intervals until it reaches a maximum and then begins to cool.[11]

  • Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[10]

  • Calculation of ΔcU: The change in internal energy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter.

  • Conversion to ΔcH°: The standard enthalpy of combustion is then calculated from ΔcU using the relationship ΔH = ΔU + Δ(pV), where the change in the number of moles of gas in the combustion reaction is considered.

  • Derivation of ΔfH°(s): The standard enthalpy of formation of solid this compound is calculated using Hess's Law, from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

G

Enthalpy of Sublimation via the Knudsen Effusion Method

To determine the gas-phase enthalpy of formation, the enthalpy of the phase transition from solid to gas (enthalpy of sublimation, ΔsubH°) is required. The Knudsen effusion method is a reliable technique for measuring the vapor pressure of solids with low volatility.[15][16][17][18][19]

The Causality Behind the Choice: This dynamic gravimetric technique allows for the direct measurement of vapor pressure at different temperatures.[15][18] By understanding the temperature dependence of the vapor pressure, the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

Experimental Protocol: Knudsen Effusion Vapor Pressure Analysis

  • Sample Loading: A small amount of this compound (1-100 mg) is placed in a Knudsen cell, which is a small container with a precisely machined orifice of a known area.[15][19]

  • High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber.

  • Temperature Control: The cell is heated to a series of precisely controlled temperatures.

  • Mass Loss Measurement: At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured by an ultra-sensitive microbalance.[15]

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.

  • Clausius-Clapeyron Plot: A plot of ln(P) versus 1/T is constructed.

  • Determination of ΔsubH°: The standard enthalpy of sublimation is determined from the slope of the Clausius-Clapeyron plot (slope = -ΔsubH°/R, where R is the gas constant).[16]

G

Computational Thermochemistry: An In Silico Approach

In the absence of experimental data or to complement it, high-level quantum chemical calculations can provide accurate thermochemical values. The Gaussian suite of programs is a powerful tool for such computations.[20][21]

The Causality Behind the Choice: Compound methods, such as the Complete Basis Set (CBS) methods, are designed to extrapolate to the complete basis set limit and include high-level correlation corrections, offering a good balance between accuracy and computational cost for molecules of this size.[22][23][24] The CBS-QB3 method, in particular, is widely used for calculating accurate enthalpies of formation.[25][26]

Computational Protocol: CBS-QB3 Method in Gaussian

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation.

  • Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[27][28]

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at different levels of theory and with different basis sets, as prescribed by the CBS-QB3 model chemistry.

  • Extrapolation and Correction: The final electronic energy is extrapolated to the complete basis set limit, and various empirical corrections are added to account for remaining deficiencies in the method.

  • Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298.15 K (ΔfH°(g)) is calculated using the atomization method. This involves calculating the enthalpy of the atomization reaction and combining it with the well-known experimental enthalpies of formation of the constituent atoms in the gas phase.[25]

G

Synthesizing the Data: The Complete Thermochemical Profile

By integrating the experimental and computational data, a comprehensive thermochemical profile for this compound can be established.

Hypothetical Thermochemical Data Summary

Thermochemical QuantitySymbolHypothetical Value (kJ/mol)Method
Enthalpy of Combustion (solid)ΔcH°(s)-7250.0 ± 3.0Bomb Calorimetry
Enthalpy of Formation (solid)ΔfH°(s)-280.0 ± 3.5Derived from ΔcH°(s)
Enthalpy of SublimationΔsubH°120.0 ± 2.0Knudsen Effusion
Enthalpy of Formation (gas)ΔfH°(g)-160.0 ± 4.0From ΔfH°(s) and ΔsubH°
Enthalpy of Formation (gas)ΔfH°(g)-165.5CBS-QB3 Calculation
Gibbs Free Energy of Formation (gas)ΔfG°(g)-45.2CBS-QB3 Calculation
Standard Entropy (gas)S°(g)520.8 J/(mol·K)CBS-QB3 Calculation

Note: The values presented in this table are hypothetical and serve to illustrate the expected outcomes of the described methodologies. Actual experimental or computational work is required to determine the true values.

Conclusion: A Framework for Rigorous Characterization

This technical guide has outlined a robust, multi-faceted approach to determining the thermochemical data for this compound. The synergy between precise experimental techniques like bomb calorimetry and Knudsen effusion, and the predictive power of high-level computational methods, provides a self-validating system for acquiring accurate and reliable thermodynamic parameters. For researchers in drug development and material science, this comprehensive thermochemical profile is not merely academic; it is a critical dataset that informs process scalability, safety protocols, and the rational design of novel molecular entities.

References

  • Vapor Pressure Measurements Knudsen Effusion Method - DVS Applic
  • Knudsen cell - Wikipedia. [Link]
  • VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd - AZoM. [Link]
  • Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance | Journal of Chemical & Engineering Data - ACS Public
  • Vapor Pressure Analyzer - Pragolab. [Link]
  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals.
  • Thermochemistry in Gaussian. [Link]
  • Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD)
  • A Database of Formation Enthalpies of Nitrogen Species by Compound Methods (CBS-QB3, CBS-APNO, G3, G4)
  • Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies | The Journal of Physical Chemistry A. [Link]
  • Thermochemistry in Gaussian. [Link]
  • Bond additivity corrections for CBS‐QB3 calculated standard enthalpies of formation of H, C, O, N, and S containing species | Request PDF - ResearchG
  • Thermometric Determination of Arom
  • Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD)
  • Using calorimeters for accurate heat measurement - Student Academic Success. [Link]
  • Chem350: Thermochemistry using Gaussian.
  • Useful Thermochemistry from Gaussian Calculations - Dr. Joaquin Barroso's Blog. [Link]
  • Gaussian 16. [Link]
  • Calorimetry | Research Starters - EBSCO. [Link]
  • Calorimetry: Techniques and Applic
  • Experiment 7: Calorimetry - Chemistry LibreTexts. [Link]
  • (PDF) 4-(Benzyloxy)
  • This compound - PMC - NIH. [Link]
  • Experiment 8 – Thermochemistry. [Link]
  • 4-(Benzyloxy)
  • Thermometric determination of aromatic aldehydes - Analyst (RSC Publishing). [Link]
  • Benzaldehyde - the NIST WebBook. [Link]
  • Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem. [Link]
  • This compound - CAS Common Chemistry. [Link]
  • 4-(BENZYLOXY)
  • Benzaldehyde, 4-(phenylmethoxy)- - the NIST WebBook. [Link]
  • CY Chemistry - G
  • Experiment A: Thermochemistry: Enthalpy of Reaction and Calorimetry. [Link]
  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. [Link]
  • Chemical Properties of Benzaldehyde (CAS 100-52-7) - Cheméo. [Link]
  • Benzaldehyde - the NIST WebBook. [Link]

Sources

Methodological & Application

Application Note and Protocol: A Detailed Guide to the Williamson Ether Synthesis of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Benzyloxy)benzaldehyde and the Utility of the Williamson Ether Synthesis

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and materials science.[1] Its structure, featuring a benzaldehyde core protected by a benzyl ether, makes it a versatile building block for more complex molecules. The synthesis of this compound is a classic illustration of the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[2][3][4]

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents and conditions, and best practices for ensuring a safe and successful synthesis.

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][5] In this specific application, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide and forming the desired ether linkage. The selection of a primary halide, such as benzyl chloride or bromide, is crucial as secondary and tertiary halides are prone to undergoing elimination reactions as a competing pathway.[2][5]

Reaction Scheme

The overall transformation is depicted in the following reaction scheme:

Williamson_Ether_Synthesis 4-Hydroxybenzaldehyde plus1 + Benzyl_Chloride Base Base (e.g., K2CO3) Solvent (e.g., Ethanol) Benzyl_Chloride->Base Product plus2 + Base->Product

Figure 1: General reaction scheme for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )GradeSupplier
4-HydroxybenzaldehydeC₇H₆O₂122.12≥98%Sigma-Aldrich
Benzyl BromideC₇H₇Br171.03≥99%Sigma-Aldrich
Anhydrous Potassium CarbonateK₂CO₃138.21≥99%Fisher Scientific
EthanolC₂H₅OH46.07200 proof, anhydrousVWR
Ethyl AcetateC₄H₈O₂88.11ACS gradeFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12ACS gradeVWR
Saturated Sodium Chloride Solution (Brine)NaCl(aq)--In-house preparation
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-Aldrich

Safety Precautions

A thorough risk assessment should be conducted before commencing any experimental work. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, must be worn at all times. All operations should be performed within a certified chemical fume hood.

  • 4-Hydroxybenzaldehyde: Causes skin and serious eye irritation.[6][7][8][9][10]

  • Benzyl Bromide/Chloride: Lachrymator. Causes severe skin burns and eye damage. May cause respiratory irritation. Suspected of causing genetic defects and cancer.[11][12][13][14] Handle with extreme caution.

  • Potassium Carbonate: Causes serious eye irritation.[15]

  • Ethanol: Highly flammable liquid and vapor.

  • Ethyl Acetate & Diethyl Ether: Highly flammable liquids and vapors. May cause drowsiness or dizziness.

Experimental Protocol

This protocol is adapted from a procedure published by Kennedy and Kipkorir (2010).[16][17]

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (5.0 g, 40.9 mmol), anhydrous potassium carbonate (20.0 g, 144.7 mmol), and ethanol (100 mL).

  • Stir the suspension at room temperature for 10-15 minutes to ensure adequate mixing.

Rationale: Potassium carbonate is a mild and effective base for this reaction.[18][19][20] It is sufficiently basic to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the nucleophilic phenoxide in situ. Using a significant excess of the base ensures the complete deprotonation of the starting material. Ethanol serves as a suitable polar protic solvent for this reaction.

2. Addition of Benzyl Bromide:

  • Carefully add benzyl bromide (5.0 mL, 42.1 mmol) to the reaction mixture using a syringe or dropping funnel.

3. Reaction Execution:

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring for 14 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). The disappearance of the 4-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

4. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a Büchner funnel to remove the excess potassium carbonate and potassium bromide byproduct.

  • Wash the solid residue with ethyl acetate (2 x 25 mL) to ensure all the product is collected.

  • Combine the filtrate and the ethyl acetate washes and concentrate the solution under reduced pressure using a rotary evaporator.

5. Purification:

  • Dissolve the resulting crude residue in diethyl ether (50 mL).

  • Transfer the solution to a separatory funnel and wash with a 5% sodium hydroxide solution (1 x 50 mL) to remove any unreacted 4-hydroxybenzaldehyde.

  • Wash the organic layer with saturated sodium chloride solution (brine) (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

6. Recrystallization:

  • Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.[16][21]

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Workflow Diagram

Workflow start Start setup Reaction Setup: - 4-Hydroxybenzaldehyde - K2CO3 - Ethanol start->setup add_benzyl_bromide Add Benzyl Bromide setup->add_benzyl_bromide reflux Reflux for 14 hours add_benzyl_bromide->reflux tlc Monitor by TLC reflux->tlc workup Work-up: - Cool and filter - Wash with Ethyl Acetate - Concentrate tlc->workup purification Purification: - Dissolve in Diethyl Ether - Wash with NaOH and Brine - Dry and Concentrate workup->purification recrystallization Recrystallization from Ethanol purification->recrystallization end End: Pure this compound recrystallization->end

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: The literature melting point is 71-74 °C.[1] A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch from the starting material and the presence of characteristic C=O (aldehyde) and C-O-C (ether) stretching frequencies.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents are anhydrous, as water can hydrolyze the benzyl bromide and deactivate the phenoxide.

    • Incomplete reaction: Extend the reflux time and monitor by TLC until the starting material is consumed.

    • Loss during work-up: Ensure efficient extraction and minimize transfers.

  • Reaction Stalls:

    • The base may not be sufficiently strong or may be of poor quality. Use freshly opened or properly stored anhydrous potassium carbonate.

    • Consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which can accelerate SN2 reactions.[3]

  • Alternative Alkylating Agents: Benzyl chloride can be used as a more cost-effective alternative to benzyl bromide, although it is slightly less reactive.

  • Phase-Transfer Catalysis: For reactions that are sluggish or require milder conditions, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial.[3][22][23][24] A phase-transfer catalyst facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[23]

Conclusion

The Williamson ether synthesis is a highly reliable and versatile method for the preparation of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently achieve high yields of the pure product. The insights into the reaction mechanism and troubleshooting tips provided herein are intended to empower scientists to adapt and optimize this synthesis for their specific research and development needs.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
  • Synerzine. (n.d.). SAFETY DATA SHEET Benzaldehyde, 4-hydroxy-.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Loba Chemie. (2015, April 9). BENZYL CHLORIDE EXTRA PURE MSDS.
  • Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
  • Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
  • Loba Chemie. (2015, April 9). BENZYL CHLORIDE Extra Pure Safety Data Sheet.
  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?.
  • New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet.
  • Kennedy, A. R., & Kipkorir, Z. R. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1923. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde.
  • Slideshare. (n.d.). Phase transfer catalysis.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (n.d.). This compound.

Sources

Application Notes & Protocols: A Researcher's Guide to the Claisen-Schmidt Condensation with 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the Claisen-Schmidt condensation reaction for the synthesis of chalcones using 4-(benzyloxy)benzaldehyde. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are highly valued scaffolds in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities.[1][2][3] This document offers a detailed examination of the reaction mechanism, a robust and validated experimental protocol, troubleshooting advice, and a discussion of the applications of the resulting benzyloxy-substituted chalcones. It is intended for researchers, scientists, and professionals in drug development seeking both a theoretical understanding and a practical framework for synthesizing these valuable compounds.

Introduction: The Strategic Importance of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific and highly reliable variant of the crossed aldol condensation.[4] It facilitates the carbon-carbon bond formation between a ketone containing α-hydrogens and an aromatic aldehyde that lacks them.[5][6] This reaction is a cornerstone in synthetic organic chemistry for its straightforward and versatile approach to producing α,β-unsaturated ketones, commonly known as chalcones.[7][8]

The choice of this compound as the aldehyde component is strategic for several reasons:

  • Prevention of Self-Condensation: Lacking α-hydrogens, it cannot enolize and act as a nucleophile, thus preventing unwanted side reactions and leading to a cleaner product profile.[5]

  • Pharmacological Relevance: The benzyloxy group serves as a crucial pharmacophore or a protecting group for a phenolic hydroxyl. Phenolic moieties are common in biologically active molecules, and their protection allows for modifications elsewhere in the structure. The benzyl group can be readily removed later in a synthetic sequence if the free phenol is desired.

  • Privileged Scaffold Construction: The resulting benzyloxy-chalcones are considered "privileged scaffolds" in drug discovery, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][9][10] Research has specifically highlighted their potential as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases.[11][12]

This guide aims to provide the scientific community with a comprehensive and actionable protocol for leveraging the Claisen-Schmidt condensation to synthesize these promising therapeutic agents.

Reaction Mechanism: A Stepwise Analysis

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism, which ensures efficiency and high yields. The most commonly employed catalysts are strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.[1][7]

The mechanism unfolds in four key steps:

  • Enolate Formation: A strong base abstracts an acidic α-hydrogen from the ketone (in this case, an acetophenone derivative). This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile for the reaction.[1][7][13]

  • Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of this compound. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[7][14]

  • Protonation: The alkoxide intermediate is protonated by a proton source, typically the solvent (e.g., ethanol or water), to yield a neutral β-hydroxy ketone, also known as an aldol adduct.[1][5]

  • Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule). This final step is thermodynamically driven by the formation of a highly stable, extended conjugated π-system, which is the defining feature of the chalcone product.[5][7][13]

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration Ketone Acetophenone (contains α-hydrogens) Enolate Resonance-Stabilized Enolate (Nucleophile) Ketone->Enolate Abstraction of α-H⁺ Base Base (OH⁻) Aldehyde This compound (Electrophile) Enolate->Aldehyde Nucleophilic Attack Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Adduct C-C bond formation + Protonation (from H₂O) Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Adduct->Chalcone Elimination of H₂O Water H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This protocol describes a standard and widely reproducible method for synthesizing a chalcone from this compound and a substituted acetophenone.

3.1. Materials and Reagents

  • Aldehyde: this compound (CAS: 4397-53-9)[15]

  • Ketone: Substituted or unsubstituted acetophenone (1.0 eq)

  • Catalyst: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 10-40% aqueous solution

  • Solvent: Ethanol (95% or absolute)

  • Apparatus: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, Buchner funnel and vacuum filtration apparatus.

  • Other: Deionized water, dilute Hydrochloric Acid (HCl), TLC plates (silica gel), appropriate solvents for TLC.

3.2. Safety & Handling

  • This compound: A combustible solid. Avoid breathing dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15][16]

  • Sodium/Potassium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

  • General: All procedures should be performed in a well-ventilated fume hood.

3.3. Step-by-Step Synthesis Procedure

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve equimolar amounts of this compound and the selected acetophenone derivative in a suitable volume of ethanol (approx. 3-5 mL per gram of aldehyde). Stir the mixture at room temperature until a clear solution is obtained.[1][17]

  • Reaction Initiation: Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution (typically 1.5-2.0 equivalents) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate often occurs.[7]

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary from 4 to 48 hours, depending on the reactivity of the substrates.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot corresponding to the chalcone product and the disappearance of the aldehyde spot indicate reaction progression.

  • Product Isolation: Once the reaction is complete (as determined by TLC), pour the reaction mixture slowly into a beaker containing a significant volume of crushed ice and cold water (approx. 10x the reaction volume).[7][18] Stir vigorously.

  • Neutralization & Precipitation: While stirring, slowly add dilute HCl to neutralize the mixture to a pH of ~7. This step neutralizes the excess base catalyst and ensures complete precipitation of the crude chalcone product.[18]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any inorganic salts and impurities.[1][13] Allow the solid to air-dry or dry in a vacuum oven at a low temperature.

  • Purification: For high purity, recrystallize the crude product from a suitable solvent, such as 95% ethanol.[1][19] Dissolve the crude solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

3.4. Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • FT-IR: Look for characteristic peaks of the α,β-unsaturated ketone (~1650-1680 cm⁻¹) and the disappearance of the aldehyde C-H stretch.

  • NMR (¹H and ¹³C): Confirm the structure by analyzing the chemical shifts and coupling constants of the vinylic protons and the overall signal integration.[9][19]

Data Presentation: Reaction Parameter Overview

The following table summarizes typical conditions for the synthesis of benzyloxy-chalcone analogs. Yields are highly dependent on the specific acetophenone used.

ParameterValue/ConditionRationale & Causality
Aldehyde This compoundLacks α-hydrogens, preventing self-condensation.[5]
Ketone Substituted AcetophenoneProvides the enolizable α-hydrogens necessary for the reaction.[13]
Molar Ratio 1:1 (Aldehyde:Ketone)Ensures efficient conversion without excess starting material.
Catalyst 10% aq. NaOHA strong base is required to deprotonate the ketone to form the enolate.[1]
Solvent EthanolEffectively dissolves both reactants and is compatible with the base.[17][19]
Temperature Room TemperatureBalances reaction rate with minimizing side reactions. Initial cooling controls exotherm.
Reaction Time 12-24 hoursSubstrate-dependent; requires monitoring by TLC for completion.[1][19]
Work-up Ice-water quench, neutralizationPrecipitates the water-insoluble product and removes the catalyst.[7]
Purification Recrystallization (Ethanol)A simple and effective method for obtaining high-purity crystalline product.[19]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Workflow A 1. Reactant Preparation - Dissolve aldehyde and ketone in Ethanol B 2. Reaction Initiation - Cool in ice bath - Add aq. NaOH dropwise A->B C 3. Reaction Monitoring - Stir at room temperature - Track progress with TLC B->C D 4. Product Isolation - Pour mixture into ice-water C->D E 5. Neutralization - Acidify with dilute HCl to pH ~7 D->E F 6. Filtration & Washing - Collect solid via vacuum filtration - Wash with cold water E->F G 7. Purification - Recrystallize from hot ethanol F->G H 8. Characterization - Melting Point, FT-IR, NMR G->H

Caption: A logical workflow for chalcone synthesis and purification.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Yield - Inactive or insufficient base.- Reaction time too short.- Low temperature for unreactive substrates.- Prepare fresh catalyst solution.- Extend reaction time and continue monitoring by TLC.- Gently warm the reaction mixture (e.g., to 40°C) if no progress is seen at RT.
Oily Product / Fails to Solidify - Impurities present.- Incomplete reaction (presence of starting materials).- Try scratching the inside of the flask with a glass rod to induce crystallization.- Ensure complete neutralization during work-up.- Purify via column chromatography if recrystallization fails.
Product Contaminated with Aldehyde - Reaction incomplete.- Aldehyde was used in excess.- Extend the reaction time.- Ensure an accurate 1:1 molar ratio of reactants. Wash the crude product thoroughly.
Broad Melting Point Range - Impure product.- Repeat the recrystallization step, ensuring the product is fully dissolved in the minimum amount of hot solvent.

References

  • Novel chalcone analogs derived from this compound. (2023).
  • Claisen-Schmidt Condensation. University of Missouri-St. Louis. [Link]
  • Synthesis and structures of the target benzyloxy-substituted chalcone analogs 10.
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. [Link]
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Preprints.org. [Link]
  • Structure–activity relationships of benzyloxy chalcones.
  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Royal Society of Chemistry. [Link]
  • How to synthesize chalcones by Claisen-Schmidt condens
  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI. [Link]
  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
  • Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review.
  • This compound.
  • Claisen Condens
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • This compound.
  • Claisen–Schmidt condens
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives.
  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Synthesis of Stilbenes via Wittig Reaction of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction offers a powerful method for carbon-carbon double bond formation with a high degree of regioselectivity.[1] The reaction's versatility makes it invaluable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3][4]

This document provides a comprehensive guide to the application of the Wittig reaction for the synthesis of stilbene derivatives, specifically focusing on the reaction of 4-(benzyloxy)benzaldehyde. Stilbenes, diarylethene compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[5] The protocol herein details the preparation of the necessary phosphorus ylide and its subsequent reaction with the aldehyde to yield the target stilbene, along with methods for purification and characterization.

Reaction Principle and Mechanism

The Wittig reaction involves the reaction of a phosphorus ylide (also known as a Wittig reagent) with an aldehyde or ketone.[6][7] The overall transformation effectively replaces the carbonyl oxygen with the carbon moiety of the ylide.[6]

The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered ring intermediate called an oxaphosphetane.[2][8][9] This intermediate rapidly decomposes to yield the final alkene product and triphenylphosphine oxide. The formation of the very stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[2][10]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[2][8] Non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, typically favor the formation of the (Z)-alkene, while stabilized ylides tend to yield the (E)-alkene.[2][8]

Experimental Workflow

The synthesis of stilbenes from this compound via the Wittig reaction can be broken down into two primary stages: the preparation of the phosphonium ylide and the subsequent reaction with the aldehyde.

Wittig_Workflow cluster_0 Part 1: Ylide Formation cluster_1 Part 2: Wittig Reaction A Benzyltriphenylphosphonium Chloride C Phosphonium Ylide (Wittig Reagent) A->C Deprotonation B Strong Base (e.g., n-BuLi, NaH, NaOMe) B->C E Stilbene Derivative + Triphenylphosphine Oxide C->E Reaction D This compound D->E F Purification (Chromatography/Recrystallization) E->F G Isolated Stilbene F->G

Figure 1: General experimental workflow for the Wittig synthesis of stilbenes.

Detailed Protocols

Protocol 1: Preparation of Benzyltriphenylphosphonium Ylide

This protocol describes the in situ generation of the benzyltriphenylphosphonium ylide from its corresponding phosphonium salt.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Schlenk flask or flame-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents) to a Schlenk flask containing anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe.[11] The appearance of a characteristic orange to deep red color indicates the formation of the ylide.[11]

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete ylide formation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The phosphorus ylide is a strong base and can react with atmospheric moisture and carbon dioxide. An inert atmosphere is crucial to prevent the degradation of the ylide.

  • Anhydrous Solvent: Water will quench the ylide. Therefore, the use of a dry solvent like anhydrous THF is essential for the success of the reaction.

  • Low Temperature: The ylide is thermally unstable. Generating it at a low temperature minimizes decomposition.[11]

  • Strong Base: The proton on the carbon adjacent to the phosphorus in the phosphonium salt is acidic but requires a strong base like n-BuLi for efficient deprotonation.[4][6]

Protocol 2: Wittig Reaction with this compound

This protocol details the reaction of the freshly prepared ylide with this compound to form the stilbene derivative.

Materials:

  • Freshly prepared benzyltriphenylphosphonium ylide solution from Protocol 1

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[5][11]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[12]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Causality Behind Experimental Choices:

  • Slow Addition of Aldehyde: This helps to control the reaction temperature and prevent potential side reactions.

  • Reaction Monitoring by TLC: TLC is a simple and effective technique to determine the completion of the reaction by observing the disappearance of the starting aldehyde spot and the appearance of the product spot(s).

  • Aqueous Work-up: The addition of aqueous ammonium chloride quenches any remaining ylide and helps to partition the components for extraction. Washing with brine helps to remove any residual water from the organic layer.

  • Drying and Concentration: Removal of water and solvent is necessary to isolate the crude product before purification.

Purification and Characterization

The crude product from the Wittig reaction is typically a mixture of the (E)- and (Z)-isomers of the stilbene, along with triphenylphosphine oxide as a major byproduct.

Purification

The separation of the stilbene isomers and the removal of triphenylphosphine oxide can be challenging.[13]

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the stilbene isomers from triphenylphosphine oxide.[13][14] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The less polar stilbene will elute before the more polar triphenylphosphine oxide.

  • Recrystallization: If one of the stilbene isomers is a solid and significantly less soluble than the other isomer and triphenylphosphine oxide, recrystallization can be an effective purification method.[13] Hot ethanol is a common solvent for the recrystallization of stilbene derivatives.[13]

Characterization

The purified stilbene isomers can be characterized by various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing between the (E)- and (Z)-isomers based on the coupling constants of the vinylic protons. The (E)-isomer typically exhibits a larger coupling constant (J ≈ 12-18 Hz) compared to the (Z)-isomer (J ≈ 6-12 Hz).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as the C-O ether linkage.

  • Mass Spectrometry (MS): MS will provide the molecular weight of the synthesized stilbene, confirming its identity.

Quantitative Data Summary

ParameterRecommended ValueRationale
Reagent Stoichiometry
Benzyltriphenylphosphonium chloride1.1 equivalentsA slight excess ensures complete reaction with the limiting aldehyde.
n-Butyllithium1.05 equivalentsA slight excess ensures complete deprotonation of the phosphonium salt.
This compound1.0 equivalentThe limiting reagent in the reaction.
Reaction Conditions
Ylide Formation Temperature0 °CMinimizes ylide decomposition.[11]
Wittig Reaction Temperature0 °C to Room TemperatureAllows for controlled reaction and progression to completion.
Reaction Time2-12 hoursDependent on the reactivity of the aldehyde; monitored by TLC.
Purification
Column Chromatography EluentHexanes/Ethyl Acetate GradientEffective for separating non-polar stilbenes from the more polar triphenylphosphine oxide.
Recrystallization SolventEthanolOften suitable for crystallizing stilbene derivatives.[13]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete ylide formation due to wet reagents or glassware.Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.
Ylide decomposition.Generate the ylide at low temperatures and use it immediately.[11]
Impure aldehyde.Purify the this compound by recrystallization or chromatography before use.
Difficulty in Removing Triphenylphosphine Oxide Co-elution during chromatography or similar solubility during recrystallization.Optimize the chromatography eluent system. Consider converting the triphenylphosphine oxide to a water-soluble salt by treatment with an acid. A method involving the precipitation of a ZnCl₂(OPPh₃)₂ complex has also been reported.[14]
Poor Stereoselectivity Reaction conditions favoring a mixture of isomers.For higher (E)-selectivity, consider using a stabilized ylide in a Horner-Wadsworth-Emmons reaction. For higher (Z)-selectivity with non-stabilized ylides, performing the reaction in the presence of lithium salts can be beneficial.[15]

Safety Precautions

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

  • Phosphonium Salts: Can be irritating to the skin and eyes. Handle with care and appropriate PPE.

  • General: Perform all reactions in a well-ventilated fume hood.

Conclusion

The Wittig reaction is a robust and versatile method for the synthesis of stilbene derivatives from this compound. By carefully controlling the reaction conditions, particularly the generation and handling of the phosphorus ylide, high yields of the desired stilbene can be achieved. Proper purification techniques are crucial for isolating the product from the triphenylphosphine oxide byproduct. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and characterize these valuable compounds for applications in drug discovery and materials science.

References

  • Becker, H. D. (1983). Synthesis of Stilbenes. In The Chemistry of Double-bonded Functional Groups, Supplement A, Vol. 2. John Wiley & Sons.
  • Bhat, K. P. L., & Pezzuto, J. M. (2002). Cancer Chemopreventive Activity of Resveratrol. Annals of the New York Academy of Sciences, 957(1), 210-229.
  • Mizuno, Y., et al. (2008). Synthesis and biological evaluation of pterostilbene derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 16(15), 7376-7383.
  • Paul, S., et al. (2010). Synthesis and biological evaluation of resveratrol analogues as potent antioxidants. Bioorganic & Medicinal Chemistry, 18(20), 7306-7317.
  • Srivastava, S. K., & Lee, Y. R. (2015). Synthesis and anticancer activity of novel quinoline-stilbene hybrid molecules. European Journal of Medicinal Chemistry, 92, 533-544.
  • Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances. [Link]
  • Yan, C., et al. (2013). Synthesis and biological evaluation of novel benzoselenazole-stilbene conjugates as potential anticancer agents. European Journal of Medicinal Chemistry, 63, 789-797.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
  • Prezi. (n.d.). 18.2A Wittig Synthesis of Stilbenes. [Link]
  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
  • Wikipedia. (n.d.). Wittig reaction. [Link]
  • chemeurope.com. (n.d.). Wittig reaction. [Link]
  • Study.com. (n.d.).
  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

Sources

Application Notes and Protocols: The Use of 4-(Benzyloxy)benzaldehyde for the Protection of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups for reactive functionalities is paramount. Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often necessitate protection to prevent undesired side reactions. This document explores the application of 4-(benzyloxy)benzaldehyde as a protecting group for phenols. We will delve into the mechanistic underpinnings of the protection and deprotection steps, provide detailed experimental protocols, and discuss the stability and potential orthogonality of the resulting acetal-type protecting group. This guide is intended for researchers, chemists, and professionals in drug development seeking to expand their repertoire of phenol protection strategies.

Introduction: A Novel Approach to Phenol Protection

The protection of phenols is a mature field, with a wide array of established protecting groups such as benzyl ethers, silyl ethers, and esters. The choice of a suitable protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The ideal protecting group should be introduced in high yield under mild conditions, be robust throughout a synthetic sequence, and be cleaved chemoselectively without affecting other sensitive functional groups.

Herein, we propose the use of this compound as a reagent for the protection of phenols. This strategy results in the formation of a diaryl acetal, a less common approach compared to the more prevalent ether or ester-based protecting groups. The key structural feature of the protecting group derived from this compound is the presence of a benzyl ether moiety. This introduces an intriguing possibility for a two-stage deprotection strategy, offering a degree of orthogonality. The acetal linkage can be cleaved under acidic conditions to regenerate the parent phenol, while the benzyl ether can be removed via hydrogenolysis, unveiling a different functionality.

It is important to note that the reaction of phenols with aldehydes can be complex. Under certain acidic conditions, electrophilic aromatic substitution (Friedel-Crafts type reactions) on the electron-rich phenolic ring can compete with the desired O-alkylation to form the acetal.[1][2] Therefore, the reaction conditions must be carefully optimized to favor the formation of the desired protected product.

The Chemistry of Protection and Deprotection

Mechanism of Protection

The formation of an acetal from an alcohol and an aldehyde is a well-established acid-catalyzed reaction that proceeds through a hemiacetal intermediate.[3][4] In the context of protecting a phenol with this compound, the reaction is proposed to follow a similar pathway. To mitigate side reactions such as C-alkylation, the use of this compound dimethyl acetal is recommended as the protecting group precursor. This avoids the in situ generation of water, which can promote the reverse reaction and other side reactions.

The proposed mechanism involves the acid-catalyzed activation of the dimethyl acetal, followed by nucleophilic attack by the phenolic hydroxyl group. Subsequent elimination of methanol leads to the formation of the protected phenol.

Deprotection Strategies

The diaryl acetal protecting group derived from this compound offers two distinct modes of deprotection:

  • Acid-Catalyzed Hydrolysis: Treatment with aqueous acid will cleave the acetal linkage, regenerating the original phenol and this compound. This is the reverse of the protection reaction and is a common method for deprotecting acetals.[5][6]

  • Hydrogenolysis: The benzyl ether within the protecting group is susceptible to cleavage by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This would leave the acetal intact but would transform the protecting group into a 4-hydroxybenzaldehyde-derived acetal. This selective deprotection could be synthetically useful for subsequent functionalization at this newly revealed phenolic site.

Experimental Protocols

Protocol for the Protection of a Phenol with this compound Dimethyl Acetal

This protocol is a proposed method based on standard acetalization procedures. Optimization may be required for specific phenolic substrates.

Materials:

  • Phenolic substrate (1.0 equiv)

  • This compound dimethyl acetal (1.2 equiv)

  • Anhydrous p-toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the phenolic substrate (1.0 equiv), this compound dimethyl acetal (1.2 equiv), and anhydrous toluene.

  • Add activated 4 Å molecular sieves to the flask.

  • Add p-toluenesulfonic acid (0.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected phenol.

Protocol for the Deprotection of the Protected Phenol (Acidic Hydrolysis)

Materials:

  • Protected phenol (1.0 equiv)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography

Procedure:

  • Dissolve the protected phenol (1.0 equiv) in a mixture of THF and 1 M HCl.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected phenol.

Protocol for the Selective Deprotection of the Benzyl Group (Hydrogenolysis)

Materials:

  • Protected phenol (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂) balloon

  • Celite®

Procedure:

  • To a solution of the protected phenol (1.0 equiv) in methanol or ethyl acetate, add 10% Pd/C (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the p-hydroxybenzaldehyde acetal of the phenol.

Data Presentation

Table 1: Predicted Stability of the this compound-Protected Phenol

Reagent/ConditionStabilityNotes
Strong Bases (e.g., NaOH, LDA)StableAcetal and benzyl ether linkages are stable to strong bases.
Nucleophiles (e.g., Grignard reagents)StableGenerally stable to common nucleophiles.
Oxidizing Agents (e.g., PCC, KMnO₄)Potentially LabileThe benzylic C-H of the benzyl ether is susceptible to oxidation.
Reducing Agents (e.g., NaBH₄, LiAlH₄)StableStable to hydride reducing agents.
Aqueous Acid (e.g., HCl, H₂SO₄)LabileThe acetal linkage is readily cleaved.[5][6]
Catalytic Hydrogenation (H₂/Pd-C)LabileThe benzyl ether is cleaved.

Visualization of Workflows

Protection Workflow

protection_workflow Phenol Phenol Substrate Protected_Phenol Protected Phenol (Diaryl Acetal) Phenol->Protected_Phenol Reagent This compound Dimethyl Acetal Reagent->Protected_Phenol Catalyst p-TsOH (cat.) Catalyst->Protected_Phenol Solvent Toluene, Reflux Solvent->Protected_Phenol

Caption: Workflow for the protection of a phenol using this compound dimethyl acetal.

Deprotection Workflows

deprotection_workflows cluster_acid Acidic Hydrolysis cluster_h2 Hydrogenolysis Protected_Phenol_Acid Protected Phenol Deprotected_Phenol Original Phenol Protected_Phenol_Acid->Deprotected_Phenol Acetal Cleavage Acid_Conditions Aqueous Acid (e.g., HCl/THF) Acid_Conditions->Deprotected_Phenol Protected_Phenol_H2 Protected Phenol Partially_Deprotected p-Hydroxybenzaldehyde Acetal Protected_Phenol_H2->Partially_Deprotected Benzyl Ether Cleavage H2_Conditions H₂, Pd/C H2_Conditions->Partially_Deprotected

Caption: Orthogonal deprotection pathways for the this compound-protected phenol.

Scientific Integrity and Trustworthiness

The protocols and mechanisms described in this document are based on well-established principles of organic chemistry, specifically acetal formation and cleavage, and the chemistry of benzyl ether protecting groups. While the specific application of this compound as a protecting group for phenols is not widely reported, the proposed methods are scientifically sound and provide a solid foundation for further investigation. Researchers are encouraged to perform control experiments and optimize the reaction conditions for their specific substrates. The potential for competing C-alkylation during the protection step should be carefully considered and evaluated.

Conclusion

The use of this compound as a protecting group for phenols represents a novel and potentially valuable strategy in organic synthesis. The resulting diaryl acetal offers a unique two-stage deprotection capability, allowing for either the regeneration of the parent phenol under acidic conditions or the unmasking of a new phenolic hydroxyl group via hydrogenolysis. While further experimental validation is required to fully establish the scope and limitations of this methodology, the principles outlined in these application notes provide a comprehensive guide for researchers interested in exploring this promising protecting group strategy.

References

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage.
  • ResearchGate. (2025). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions.
  • Organic Chemistry Portal. (n.d.). Benzylidene Acetals.
  • Reddit. (2024, February 27). Protecting the Phenol during Acetal Formation.
  • CEM Corporation. (n.d.). Protection and Deprotection.
  • ResearchGate. (n.d.). Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol.
  • ResearchGate. (2025). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst.
  • ResearchGate. (n.d.). Reaction between Phenolates and Aldehydes.
  • National Institutes of Health. (n.d.). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones.
  • Royal Society of Chemistry. (n.d.). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums.
  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
  • ResearchGate. (n.d.). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups.
  • ACS Publications. (n.d.). Acid-catalyzed oxidation of benzaldehydes to phenols by hydrogen peroxide.
  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation.
  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals.
  • YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product.
  • Wikipedia. (n.d.). Acetal.
  • Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
  • Journal of Synthetic Chemistry. (n.d.). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
  • Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study.
  • National Institutes of Health. (n.d.). This compound.

Sources

Application of 4-(Benzyloxy)benzaldehyde in Flavonoid Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-(Benzyloxy)benzaldehyde in Flavonoid Scaffolding

Flavonoids represent a vast and diverse class of polyphenolic natural products, celebrated for their extensive pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of these valuable compounds is a cornerstone of medicinal chemistry and drug discovery. A key challenge in flavonoid synthesis is the strategic protection of reactive hydroxyl groups to ensure regioselectivity and high yields. This compound emerges as a critical building block in this context. Its aldehyde functionality serves as an electrophilic partner in condensation reactions, while the benzyl ether provides a robust and selectively cleavable protecting group for the 4'-hydroxyl position of the resulting flavonoid. This application note provides an in-depth guide to the use of this compound in the synthesis of flavones and flavonols, detailing field-proven protocols and the chemical rationale behind them.

Core Synthetic Strategy: From Benzaldehyde to Flavonoid

The synthesis of flavonoids using this compound typically follows a multi-step sequence. The initial and pivotal step is the creation of a chalcone backbone, which then undergoes cyclization to form the characteristic flavonoid core. The benzyl group is subsequently removed to yield the final hydroxylated flavonoid.

G cluster_0 PART 1: Chalcone Formation cluster_1 PART 2: Flavonoid Core Synthesis cluster_2 PART 3: Deprotection A This compound C 2'-Hydroxy-4-benzyloxychalcone A->C Claisen-Schmidt Condensation B 2'-Hydroxyacetophenone B->C D 7-Benzyloxyflavone (Flavone Synthesis) C->D Oxidative Cyclization (e.g., I₂/DMSO) E 7-Benzyloxyflavonol (Flavonol Synthesis) C->E Algar-Flynn-Oyamada Reaction (H₂O₂/Base) F 7-Hydroxyflavone D->F Debenzylation (e.g., Catalytic Transfer Hydrogenation) G 7-Hydroxyflavonol E->G Debenzylation

Caption: Overall workflow for flavonoid synthesis using this compound.

Part 1: Synthesis of 2'-Hydroxy-4-benzyloxychalcone via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used base-catalyzed reaction for the formation of chalcones.[1] In this step, the enolate of 2'-hydroxyacetophenone acts as a nucleophile, attacking the carbonyl carbon of this compound. The subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

Mechanism Overview

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration A 2'-Hydroxyacetophenone B Enolate Intermediate A->B Base (e.g., KOH) D Aldol Adduct B->D C This compound C->D E 2'-Hydroxy-4-benzyloxychalcone D->E - H₂O

Caption: Mechanism of Claisen-Schmidt condensation for chalcone synthesis.

Detailed Experimental Protocol

Materials:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • This compound (1.0 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol) and this compound (10 mmol) in ethanol (50 mL) with stirring.

  • In a separate beaker, prepare a solution of potassium hydroxide (30 mmol) in a minimal amount of water and add it to the ethanolic solution of the reactants.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is approximately 2-3.

  • The precipitated crude chalcone is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product is dried and can be purified by recrystallization from ethanol to afford 2'-hydroxy-4-benzyloxychalcone as a solid.

ReactantMolar Eq.Molecular WeightAmount (mmol)Mass/Volume
2'-Hydroxyacetophenone1.0136.15 g/mol 101.36 g
This compound1.0212.24 g/mol 102.12 g
Potassium Hydroxide3.056.11 g/mol 301.68 g
Ethanol (95%)---50 mL

Expected Yield: 85-95%

Part 2: Synthesis of the Flavonoid Core

With the 2'-hydroxy-4-benzyloxychalcone intermediate in hand, two primary pathways can be employed to construct the flavonoid core: oxidative cyclization for flavones and the Algar-Flynn-Oyamada reaction for flavonols.

Synthesis of 7-Benzyloxyflavone via Oxidative Cyclization

A common and efficient method for the synthesis of flavones from 2'-hydroxychalcones is oxidative cyclization using iodine in dimethyl sulfoxide (DMSO).[2][3] This reaction is believed to proceed through an intramolecular cyclization to form a flavanone intermediate, which is then oxidized in situ to the flavone.[4]

Detailed Experimental Protocol: Materials:

  • 2'-Hydroxy-4-benzyloxychalcone (1.0 eq)

  • Iodine (I₂) (catalytic amount, ~0.1-0.2 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Saturated Sodium Thiosulfate solution

Procedure:

  • Dissolve 2'-hydroxy-4-benzyloxychalcone (5 mmol) in DMSO (25 mL) in a round-bottom flask.

  • Add a catalytic amount of iodine (0.5-1.0 mmol).

  • Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration. To remove residual iodine, the solid is washed with a saturated solution of sodium thiosulfate, followed by water.

  • The crude 7-benzyloxyflavone is dried and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

ReactantMolar Eq.Molecular WeightAmount (mmol)Mass/Volume
2'-Hydroxy-4-benzyloxychalcone1.0344.39 g/mol 51.72 g
Iodine (I₂)0.2253.81 g/mol 10.25 g
DMSO---25 mL

Expected Yield: 70-85%

Synthesis of 7-Benzyloxyflavonol via Algar-Flynn-Oyamada (AFO) Reaction

The Algar-Flynn-Oyamada (AFO) reaction is a classical method for the synthesis of flavonols (3-hydroxyflavones) from 2'-hydroxychalcones.[5][6] The reaction involves the oxidative cyclization of the chalcone using alkaline hydrogen peroxide.[7]

Detailed Experimental Protocol: Materials:

  • 2'-Hydroxy-4-benzyloxychalcone (1.0 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 16%)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 15-30%)

  • Ethanol or Methanol

Procedure:

  • Dissolve 2'-hydroxy-4-benzyloxychalcone (5 mmol) in ethanol or methanol in a flask.

  • Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide.

  • To this cooled, basic solution, add hydrogen peroxide solution dropwise with vigorous stirring. The temperature should be maintained below 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

  • Acidify the reaction mixture with dilute acid (e.g., HCl or acetic acid) to precipitate the crude flavonol.

  • Collect the solid by filtration, wash with water, and dry.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReactantMolar Eq.Molecular WeightAmount (mmol)Mass/Volume
2'-Hydroxy-4-benzyloxychalcone1.0344.39 g/mol 51.72 g
Sodium Hydroxide (16% aq)---As required
Hydrogen Peroxide (30%)---As required

Expected Yield: 50-70%

Part 3: Deprotection of the Benzyl Group

The final step in the synthesis of the target hydroxylated flavonoid is the removal of the benzyl protecting group. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogen gas.[8]

Mechanism of Catalytic Transfer Hydrogenation

G A 7-Benzyloxyflavone D Adsorption onto Catalyst Surface A->D B Pd/C Catalyst B->D C Hydrogen Donor (e.g., Formic Acid, Ammonium Formate) C->D E Hydrogen Transfer & C-O Bond Cleavage D->E F 7-Hydroxyflavone E->F G Toluene E->G

Caption: Workflow for debenzylation via catalytic transfer hydrogenation.

Detailed Experimental Protocol

Materials:

  • 7-Benzyloxyflavone (or 7-Benzyloxyflavonol) (1.0 eq)

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Ammonium Formate or Formic Acid

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 7-benzyloxyflavonoid (2 mmol) in methanol or ethanol.

  • To this solution, add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Add a hydrogen donor, such as ammonium formate (5-10 eq), in portions.

  • Reflux the reaction mixture for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield the final 7-hydroxyflavonoid.

ReactantMolar Eq.Molecular WeightAmount (mmol)Mass/Volume
7-Benzyloxyflavone1.0328.36 g/mol 20.66 g
10% Pd/C---~66-132 mg
Ammonium Formate5.063.06 g/mol 100.63 g
Methanol---30 mL

Expected Yield: >90%

Conclusion and Field Insights

This compound serves as an invaluable and versatile starting material in the synthesis of a wide array of flavonoids. The benzyl protecting group offers a crucial balance of stability during the core-forming reactions and ease of removal under mild conditions in the final step. The protocols detailed herein for the Claisen-Schmidt condensation, oxidative cyclization to flavones, the Algar-Flynn-Oyamada reaction to flavonols, and subsequent debenzylation provide a robust and reproducible pathway for researchers in drug discovery and natural product synthesis. Careful purification of intermediates, particularly the chalcone, is paramount to achieving high yields in the subsequent cyclization steps. The choice of hydrogen donor in the catalytic transfer hydrogenation can be optimized to suit the specific substrate and to minimize side reactions. This strategic use of this compound significantly streamlines the synthesis of biologically active flavonoids, facilitating the exploration of their therapeutic potential.

References

  • International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. [Link]
  • ResearchGate. (2021).
  • ResearchGate. (2025). Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride. [Link]
  • ResearchGate. (2025). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. [Link]
  • Wikipedia. (n.d.). Algar–Flynn–Oyamada reaction. Wikipedia. [Link]
  • PMC - NIH. (n.d.). Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids. [Link]
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. [Link]
  • Organic Chemistry Portal. (n.d.).

Sources

Application Notes & Protocols: The Strategic Use of 4-(Benzyloxy)benzaldehyde in the Synthesis of Selective ALDH1A3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde Dehydrogenase 1A3 (ALDH1A3) has emerged as a critical therapeutic target, particularly in oncology, due to its role in promoting cancer stem cell (CSC) phenotypes, therapeutic resistance, and metastasis.[1][2] Its overexpression is correlated with poor patient outcomes in various cancers, including glioblastoma and non-small cell lung cancer.[1][3] Consequently, the development of potent and selective ALDH1A3 inhibitors is an area of intense research. The benzyloxybenzaldehyde scaffold has been identified as a highly promising foundation for designing such inhibitors.[4][5][6] This guide provides a detailed exploration of the synthesis and evaluation of ALDH1A3 inhibitors derived from 4-(benzyloxy)benzaldehyde, offering field-proven insights and step-by-step protocols for medicinal chemists and drug development scientists.

The Rationale: Why Target ALDH1A3?

ALDH1A3 is a member of the aldehyde dehydrogenase superfamily, which are NAD(P)+-dependent enzymes responsible for oxidizing a wide range of aldehydes to their corresponding carboxylic acids.[7][8] A primary function of ALDH1A3 is the irreversible oxidation of retinaldehyde to retinoic acid (RA), a potent signaling molecule that governs cell proliferation, differentiation, and apoptosis.[1][7]

In numerous cancer types, ALDH1A3 is hijacked to support tumor progression.[2][9] Its heightened activity within CSC populations contributes to:

  • Chemoresistance: By detoxifying cytotoxic aldehydes produced by chemotherapeutic agents like cyclophosphamide.[10]

  • Tumor Growth and Metastasis: By modulating gene expression and cell signaling pathways that favor survival and invasion.[2][11]

  • Maintenance of Stemness: By regulating redox homeostasis and retinoic acid signaling, which are essential for CSC self-renewal.[10][12]

Inhibiting ALDH1A3 offers a compelling strategy to dismantle these cancer-promoting mechanisms, potentially re-sensitizing tumors to conventional therapies and eradicating the CSC populations responsible for relapse.[12]

The Scaffold: this compound as a Privileged Starting Material

This compound is a versatile chemical building block for developing ALDH1A3 inhibitors.[13] Its structure offers a unique combination of features that make it an ideal starting point for inhibitor synthesis.

Chemical Properties of this compound:

  • Molecular Formula: C₁₄H₁₂O₂[13]

  • Molecular Weight: 212.24 g/mol [13]

  • Appearance: Creamish to yellow crystalline powder[13]

  • Melting Point: 71-74 °C[13]

The Causality Behind its Selection:

  • Structural Mimicry: The benzyloxybenzaldehyde core resembles the natural substrates of ALDH enzymes, providing a foundational structure for competitive inhibition.[4]

  • Synthetic Tractability: The aldehyde functional group is a highly reactive handle, allowing for straightforward chemical modifications. A primary and effective strategy is its condensation with various amines to generate a diverse library of Schiff base derivatives. This allows for rapid exploration of the structure-activity relationship (SAR).[14]

  • Key Binding Interactions: The benzyl ether moiety can form crucial hydrophobic and π-stacking interactions within the ALDH1A3 catalytic pocket, enhancing binding affinity and selectivity.[4][5]

The overall workflow for developing inhibitors from this scaffold involves synthesis, purification, characterization, and subsequent biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start This compound + Substituted Amine Reaction Schiff Base Condensation (Reflux, Acetic Acid catalyst) Start->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Workup Work-up & Isolation (Cooling, Filtration) TLC->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify NMR Structural Confirmation (¹H NMR, ¹³C NMR) Purify->NMR MS Mass Verification (Mass Spectrometry) Purify->MS Assay In Vitro ALDH1A3 Inhibition Assay MS->Assay IC50 IC₅₀ Determination Assay->IC50 SAR SAR Analysis IC50->SAR G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A 1. Dispense 1 µL of Compound/Control (in DMSO) B 2. Add 24 µL of Enzyme + NAD⁺ Solution A->B C 3. Incubate 15 min at RT (Compound-Enzyme Binding) B->C D 4. Add 25 µL of Substrate Solution (Initiates Reaction) C->D E 5. Immediately place in 37°C Plate Reader D->E F 6. Kinetic Read: Measure NADH Fluorescence (10-15 min) E->F G 7. Calculate Reaction Rate (Slope of Fluorescence vs. Time) H 8. Calculate % Inhibition vs. DMSO Control G->H I 9. Plot Dose-Response Curve & Determine IC₅₀ H->I

Sources

Medicinal Chemistry Applications of 4-(Benzyloxy)benzaldehyde Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-(Benzyloxy)benzaldehyde Scaffold

In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the drug discovery process. The this compound core structure represents one such privileged scaffold. It combines the reactivity of an aldehyde functional group—a gateway to a myriad of chemical transformations—with a tunable benzyloxy moiety. This combination allows for the systematic exploration of structure-activity relationships (SAR) by modifying both the benzyl and benzaldehyde rings. The lipophilic nature of the benzyl group can enhance membrane permeability, a critical factor for bioavailability, while the ether linkage provides metabolic stability compared to more labile functional groups.

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising lead compounds in several therapeutic areas.[1] Extensive research has highlighted their potential as potent anticancer agents that can induce apoptosis and inhibit key enzymes involved in chemoresistance.[2][3][4] Furthermore, this class of compounds has shown significant antimicrobial activity against a spectrum of pathogenic bacteria and fungi, as well as potential applications as anti-inflammatory agents.[5][6][7][8]

This guide provides an in-depth exploration of the medicinal chemistry applications of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of key findings but also detailed, field-proven protocols for their synthesis and biological evaluation.

Core Synthetic Strategies: Building the Foundation

The synthetic accessibility of the this compound scaffold is a key advantage, primarily relying on the robust and high-yielding Williamson ether synthesis. This foundational reaction provides a straightforward entry point for generating a diverse library of analogs for SAR studies.

Foundational Protocol: Williamson Ether Synthesis of this compound

This protocol details the most common method for synthesizing the core scaffold. The reaction involves the nucleophilic substitution of a benzyl halide by the phenoxide ion generated from 4-hydroxybenzaldehyde.

Rationale: The choice of a polar aprotic solvent like dimethylformamide (DMF) or ethanol is crucial as it effectively solvates the potassium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity.[9] Potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl group, which is sufficient for this reaction and easily removed during workup.[9]

Materials:

  • 4-Hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous ethanol or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[9]

  • Add anhydrous potassium carbonate (2.5-3.0 eq) to the solution.[9] The excess base ensures complete deprotonation and drives the reaction to completion.

  • Add benzyl bromide (1.05 eq) dropwise to the stirring mixture. A slight excess of the alkylating agent ensures the consumption of the starting phenol.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-16 hours.[9] Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).[9]

  • Wash the residue thoroughly with ethyl acetate.[9]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Dissolve the resulting crude residue in ethyl acetate and wash sequentially with 5% sodium hydroxide solution (to remove any unreacted 4-hydroxybenzaldehyde), water, and finally with brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[9]

  • Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.[9]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp, around 71-74°C.

G cluster_materials Starting Materials cluster_process Reaction & Workup cluster_output Product & Analysis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde A 1. Dissolve & Add Base 4-Hydroxybenzaldehyde->A Benzyl Bromide Benzyl Bromide B 2. Add Benzyl Bromide & Reflux Benzyl Bromide->B K2CO3 K2CO3 K2CO3->A Ethanol Ethanol Ethanol->A A->B C 3. Cool & Filter B->C D 4. Evaporate Solvent C->D E 5. Aqueous Workup (Wash) D->E F 6. Dry & Concentrate E->F G Crude Product F->G H Purified this compound G->H Recrystallization I Characterization (NMR, MS) H->I

Caption: General workflow for Williamson ether synthesis.

Application: Anticancer Agents

A primary focus of research into this compound derivatives has been their potential as anticancer agents. Studies have shown that specific structural modifications can lead to potent cytotoxic activity against various cancer cell lines, including leukemia (HL-60).[2][10]

Mechanism of Action: Apoptosis Induction and ALDH Inhibition

The anticancer effects of these derivatives are often multifaceted. Many compounds induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential and arresting the cell cycle, typically at the G2/M phase.[2][10]

More recently, a targeted mechanism has been identified: the inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3).[3][4] ALDH1A3 is overexpressed in several types of cancer and is a key marker for cancer stem cells, which are implicated in tumor recurrence and chemoresistance.[4] By inhibiting ALDH1A3, these derivatives can potentially eradicate cancer stem cells and overcome resistance to conventional therapies.

G cluster_pathway ALDH1A3 Signaling Pathway in Cancer Stem Cells cluster_inhibition Inhibition Mechanism Retinal Retinal ALDH1A3 ALDH1A3 Enzyme Retinal->ALDH1A3 RA Retinoic Acid ALDH1A3->RA RAR Retinoic Acid Receptor (RAR) RA->RAR Gene Gene Transcription (Proliferation, Differentiation, Resistance) RAR->Gene Inhibitor This compound Derivative Inhibitor->ALDH1A3 Inhibits

Caption: Inhibition of the ALDH1A3-Retinoic Acid pathway.

Data Summary: Cytotoxic Activity of Benzyloxybenzaldehyde Derivatives

The following table summarizes the in vitro activity of representative compounds against the human promyelocytic leukemia cell line, HL-60.

Compound IDStructure (Position of Benzyloxy Group)Modifications on Benzyl RingIC₅₀ (µM) against HL-60 CellsReference
17 2-(Benzyloxy)benzaldehydeNoneSignificant at 1-10 µM[2]
29 2-[(3-Methoxybenzyl)oxy]benzaldehyde3-MethoxyMost Potent in Series[2]
30 2-[(2-Chlorobenzyl)oxy]benzaldehyde2-ChloroSignificant at 1-10 µM[2]
31 2-[(4-Chlorobenzyl)oxy]benzaldehyde4-ChloroSignificant at 1-10 µM[2]
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehyde4-ChloroALDH1A3 IC₅₀ = 0.54 µM[3][4]

Note: Data demonstrates that substitutions on the benzyl ring and the position of the benzyloxy group on the benzaldehyde ring significantly impact cytotoxic potency.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the use of the MTT assay to determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HL-60, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals, visible as purple precipitates.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Application: Antimicrobial Agents

The inherent chemical properties of benzaldehydes make them effective antimicrobial agents, and the addition of a benzyloxy group can enhance this activity.[6] These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5]

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism is believed to be the disruption of the microbial cell membrane.[5] The lipophilic character of the benzyloxybenzaldehyde structure facilitates its intercalation into the lipid bilayer of the cell membrane. This disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, etc.), and ultimately, cell death.[6]

G cluster_key Key A 1. Synthesize & Purify Derivative Library B 2. Prepare Stock Solutions (in DMSO) A->B C 3. Primary Screening (e.g., Disk Diffusion) B->C D 4. Identify 'Hits' (Active Compounds) C->D E 5. Secondary Screening: Determine MIC & MBC D->E F 6. Analyze Structure- Activity Relationship (SAR) E->F G 7. Lead Optimization F->G MIC MIC: Minimum Inhibitory Concentration MBC MBC: Minimum Bactericidal Concentration

Caption: Workflow for antimicrobial compound screening.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid nutrient broth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after overnight incubation.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (in DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or Densitometer for inoculum standardization

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. In wells 1 and 2, add 100 µL and 50 µL, respectively, of the test compound at twice the highest desired final concentration.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Application: Anti-inflammatory Agents

The structural similarity of this compound to known anti-inflammatory phenolic compounds, such as 4-hydroxybenzaldehyde, provides a strong rationale for investigating its derivatives in this therapeutic area.[7][8] Inflammation is a key pathological process in numerous diseases, and targeting its mediators is a validated therapeutic strategy.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of related phenolic aldehydes is often attributed to their ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[7][8] This is achieved by down-regulating the expression of key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory cells like macrophages.[7][8] These derivatives may also exert antioxidant effects, reducing the levels of reactive oxygen species (ROS) that contribute to the inflammatory response.[7]

Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol measures the ability of a test compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.

Principle: NO production is indirectly measured by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. The Griess reaction is a two-step diazotization process where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound that absorbs light at 540 nm.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound stock solution (in DMSO)

  • Griess Reagent System (Sulfanilamide and NED solutions)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well flat-bottom plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour. This step allows the compound to enter the cells before the inflammatory stimulus is added.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: cells only (negative control), cells + LPS (positive control), and cells + compound without LPS (to check for direct effects of the compound).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution to each well containing the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable and versatile platform in modern medicinal chemistry. Its synthetic tractability via the Williamson ether synthesis allows for the rapid generation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies. The demonstrated efficacy of its derivatives as anticancer, antimicrobial, and potentially anti-inflammatory agents underscores its broad therapeutic potential.

Future research should focus on optimizing the lead compounds identified in these areas through further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models are the critical next step to validate the therapeutic potential of these promising molecules. Furthermore, exploring novel mechanisms of action and expanding the evaluation of these derivatives against other therapeutic targets will undoubtedly continue to enrich the significant contribution of the this compound scaffold to drug discovery.

References

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2015). (PDF) this compound. [Link]
  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]
  • Agbayani, G., et al. (2020). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 25(21), 5183. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. [Link]
  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]
  • Benmekhbi, S., et al. (2013). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 29(4), 1395-1401. [Link]
  • Al-Salahi, R., et al. (2014). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. International Journal of Molecular Sciences, 15(7), 12435-12447. [Link]
  • ResearchGate. (2023).
  • University of Strathclyde. (2010). This compound. [Link]
  • He, X., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 13(11), 754. [Link]
  • ResearchGate. (2025). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde | Request PDF. [Link]
  • Lim, H. S., et al. (2008). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Biomolecules & Therapeutics, 16(3), 213-220. [Link]
  • ResearchGate. (2013). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. [Link]

Sources

Synthesis and Application of Schiff Bases Derived from 4-(Benzyloxy)benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and potential applications of Schiff bases derived from 4-(benzyloxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, field-proven experimental choices, and a robust framework for advancing research in this promising area of medicinal chemistry.

Introduction: The Versatility of Schiff Bases

Schiff bases, distinguished by their characteristic azomethine (-C=N-) functional group, are a pivotal class of organic compounds.[1][2][3] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][4][5] The imine bond is central to the diverse chemical and biological properties of these molecules, which have found extensive applications in medicinal chemistry, materials science, and catalysis.[1][4][6]

The precursor, this compound, serves as an excellent starting material for the synthesis of a wide array of Schiff bases. Its structure, featuring a benzyloxy group, offers a unique combination of steric and electronic properties that can be strategically exploited in the design of novel therapeutic agents. The benzyloxy moiety can influence the lipophilicity and, consequently, the pharmacokinetic profile of the resulting Schiff base derivatives.

Synthetic Protocols: From Conventional to Green Chemistry

The synthesis of Schiff bases from this compound is a versatile process that can be accomplished through various methodologies. The fundamental reaction involves the nucleophilic addition of a primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable imine product.[2] This reaction is often catalyzed by a small amount of acid.[2]

Conventional Synthesis via Reflux

This traditional method remains a reliable and widely used approach for the synthesis of Schiff bases.

Protocol 1: Conventional Synthesis of a Schiff Base from this compound and a Substituted Aniline

  • Materials:

    • This compound (1.0 equivalent)

    • Substituted Aniline (1.0 equivalent)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in absolute ethanol.

    • In a separate beaker, dissolve the substituted aniline in absolute ethanol.

    • Add the aniline solution to the aldehyde solution with continuous stirring.

    • Add a few drops of glacial acetic acid to the reaction mixture.[2]

    • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.[3]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature, followed by cooling in an ice bath to facilitate the precipitation of the product.[2]

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.[2]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.[2]

Causality Behind Experimental Choices: The use of absolute ethanol as a solvent is crucial as it readily dissolves the reactants and is relatively easy to remove post-reaction. The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of nucleophilic attack by the amine. Refluxing provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the imine product.

Microwave-Assisted Synthesis: An Eco-Friendly and Efficient Alternative

Microwave-assisted organic synthesis has emerged as a powerful green chemistry technique, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and milder reaction conditions.[7][8][9]

Protocol 2: Microwave-Assisted Synthesis of a Schiff Base

  • Materials:

    • This compound (1.0 equivalent)

    • Primary Amine (1.0 equivalent)

    • Ethanol or a solvent-free approach can be employed[10]

    • Glacial Acetic Acid (catalytic amount, if needed)

  • Procedure:

    • In a microwave-safe vessel, combine this compound and the primary amine.

    • If using a solvent, add a minimal amount of ethanol. For a solvent-free reaction, ensure the reactants are well-mixed.[10]

    • Add a drop of glacial acetic acid if required to catalyze the reaction.

    • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for a short duration (typically 2-10 minutes).[8][11]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and isolate the product by filtration or by adding a non-polar solvent to induce precipitation.

    • Wash the product with a suitable cold solvent and dry.

Field-Proven Insights: The rapid and uniform heating provided by microwave irradiation significantly accelerates the reaction rate, often leading to a dramatic reduction in reaction time from hours to minutes.[8][9] This method is also highly energy-efficient and aligns with the principles of green chemistry by minimizing solvent usage and waste generation.[12][13]

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours (e.g., 2-8 h)[9]Minutes (e.g., 2-10 min)[8][11]
Energy Consumption HighLow[9]
Yield Good to ExcellentOften Higher Yields[7][8]
Solvent Usage Typically requires larger volumesMinimal or solvent-free[10]
Side Reactions More prone to side reactionsReduced side product formation

Characterization of Schiff Bases

The structural elucidation of newly synthesized Schiff bases is paramount and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most definitive evidence for the formation of a Schiff base is the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) further confirms the reaction's completion.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine bond is confirmed by the appearance of a singlet for the proton of the CH=N group, typically in the downfield region of the spectrum (δ 8.0-9.0 ppm). The signals corresponding to the aromatic protons of both the benzaldehyde and amine moieties will also be present. The characteristic aldehyde proton signal of this compound (around δ 9.8 ppm) will be absent in the product spectrum.[16]

    • ¹³C NMR: The carbon of the C=N group will show a characteristic signal in the range of δ 160-170 ppm.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition.

Applications in Drug Development and Research

Schiff bases derived from this compound are promising candidates for various therapeutic applications due to their diverse biological activities.[4][6] The presence of the imine group is often crucial for their pharmacological effects.[3][4]

Antimicrobial and Antifungal Activity

Numerous Schiff bases have demonstrated significant antibacterial and antifungal properties.[17][18][19] The proposed mechanism of action often involves the interference with microbial cell wall synthesis or the disruption of cell membrane integrity.[2] The azomethine nitrogen can form hydrogen bonds with the active sites of cellular enzymes, inhibiting their function.

Anticancer Activity

Schiff bases have emerged as a promising class of anticancer agents.[20][21][22][23] Their mechanism of action can be multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[21] Some Schiff base derivatives have been shown to interact with DNA, leading to the inhibition of DNA replication in cancer cells.[4]

Experimental Workflow for Biological Screening:

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of Schiff bases.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound + Primary Amine reaction Schiff Base Synthesis (Conventional or Microwave) start->reaction purification Purification (Recrystallization) reaction->purification ftir FT-IR purification->ftir nmr NMR (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms antimicrobial Antimicrobial Assays (e.g., MIC determination) ms->antimicrobial anticancer Anticancer Assays (e.g., MTT, Apoptosis) ms->anticancer data_analysis Data Analysis antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow for the synthesis and biological evaluation of Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound offers a facile and efficient route to a diverse library of compounds with significant potential in drug discovery and development. The straightforward synthetic protocols, coupled with the promising biological activities of these derivatives, make them an attractive area for further research. The adoption of green chemistry principles, such as microwave-assisted synthesis, can further enhance the efficiency and sustainability of their preparation. This guide provides a solid foundation for researchers to explore the synthesis and therapeutic potential of this important class of compounds.

References

  • Microwave Assisted Synthesis of Schiff Bases: A Green Approach. (n.d.). ResearchGate.
  • The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. (n.d.). Der Pharma Chemica.
  • Al-Masoudi, N. A., et al. (2018). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. Molecules, 23(1), 134.
  • Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. (n.d.). Gavin Publishers.
  • Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. (2022). ACS Omega, 8(1), 473-479.
  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.). ResearchGate.
  • Singh, R., et al. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Chemical and Pharmaceutical Research, 8(4), 540-551.
  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphon
  • Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences, 21(03), 203-215.
  • Recent Applications of Schiff Bases in Biomedical Sciences. (2025). ResearchGate.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Molecules, 27(15), 4887.
  • Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.
  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. (n.d.). ResearchGate.
  • Matar, S., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1017-1023.
  • New Schiff Base Compounds with Benzene Moiety: FT-IR, 1H and 13C NMR Spectroscopy (1D) Studies. (2020). Basrah Journal of Science, 38(1), 98-110.
  • Jesmin, M., et al. (2009). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Scientific Research, 1(2), 353-360.
  • Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes. (n.d.). ResearchGate.
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2014). Arabian Journal of Chemistry, 7(6), 1017-1023.
  • Kennedy, A. R., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110.
  • This compound. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110.
  • Abid, K., & Abd-Almonuim, A. (2018). Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol. American Journal of Chemistry, 8(1), 19-28.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2020). International Journal of Molecular and Cellular Medicine, 9(3), 196-204.
  • Comparison of conventional and green approaches to the synthesis of aromatic Schiff bases. (2023). Chemistry-Didactics-Ecology-Metrology, 28(1-2), 103-118.
  • Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. (2018). Journal of Saudi Chemical Society, 22(7), 841-847.
  • Green synthesis of Schiff bases: a review study. (2021). Iraqi Journal of Pharmaceutical Sciences, 18(2), 184-192.
  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (n.d.). ResearchGate.
  • Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. (2023). IDEAS/RePEc.
  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. (n.d.). ResearchGate.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2020). International Journal of Molecular and Cellular Medicine, 9(3), 196–204.
  • Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities. (2023). ResearchGate.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2023). International Journal of Molecular and Cellular Medicine, 12(3), e137456.

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the Catalytic Hydrogenation of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive technical guide provides an in-depth exploration of the catalytic hydrogenation of 4-(benzyloxy)benzaldehyde to synthesize 4-hydroxybenzaldehyde, a critical intermediate in the pharmaceutical and fine chemical industries. The narrative moves beyond a simple recitation of procedural steps to elucidate the underlying chemical principles, justify experimental choices, and offer practical insights gleaned from extensive field experience. This document is structured to empower researchers with the knowledge to not only replicate the described protocols but also to adapt and troubleshoot them for their specific applications. Protocols for both classical catalytic hydrogenation using gaseous hydrogen and transfer hydrogenation are detailed, accompanied by discussions on reaction mechanisms, safety considerations, and product purification.

Introduction: The Significance of 4-Hydroxybenzaldehyde in Drug Development

4-Hydroxybenzaldehyde is a versatile building block in the synthesis of a wide array of pharmaceuticals. Its bifunctional nature, possessing both a reactive aldehyde and a hydroxyl group, allows for its incorporation into complex molecular architectures. It is a key precursor in the manufacturing of various active pharmaceutical ingredients (APIs), including certain antibiotics and drugs with anti-inflammatory properties. The efficient and clean synthesis of 4-hydroxybenzaldehyde is therefore a topic of considerable interest to the drug development community.

The catalytic hydrogenolysis of this compound represents a robust and widely employed method for the production of 4-hydroxybenzaldehyde. This deprotection strategy is favored for its high yields and the relatively mild conditions under which it can be performed. The benzyl ether serves as an effective protecting group for the phenolic hydroxyl, which can be selectively cleaved by catalytic hydrogenation, leaving the aldehyde functionality intact.

Reaction Mechanism: The Hydrogenolysis of a Benzyl Ether

The core chemical transformation in this process is the hydrogenolysis of the carbon-oxygen bond in the benzyl ether. This reaction is typically facilitated by a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).

The generally accepted mechanism for the hydrogenolysis of a benzyl ether on a palladium surface involves the following key steps:

  • Adsorption of Reactants: Both the this compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Dissociation of Hydrogen: The diatomic hydrogen molecule dissociates into atomic hydrogen on the palladium surface.

  • C-O Bond Cleavage: The adsorbed this compound interacts with the atomic hydrogen on the catalyst surface, leading to the cleavage of the benzylic C-O bond. This is the rate-determining step of the reaction.

  • Formation of Products: The resulting fragments are further hydrogenated to form 4-hydroxybenzaldehyde and toluene.

  • Desorption of Products: The final products, 4-hydroxybenzaldehyde and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

It is a common reaction in organic synthesis due to the stability of the benzyl group and the ease of its removal via hydrogenation.[1]

Reaction_Mechanism cluster_catalyst Palladium Catalyst Surface Pd_Surface Pd(0) Substrate This compound Adsorbed_Substrate Adsorbed Substrate Substrate->Adsorbed_Substrate Adsorption H2 H₂ Adsorbed_H Adsorbed H• H2->Adsorbed_H Dissociative Adsorption Transition_State Transition State (C-O Cleavage) Adsorbed_Substrate->Transition_State Adsorbed_H->Transition_State Product_1 4-Hydroxybenzaldehyde Transition_State->Product_1 Desorption Product_2 Toluene Transition_State->Product_2 Desorption

Caption: Simplified schematic of the hydrogenolysis mechanism.

Safety First: Essential Precautions for Catalytic Hydrogenation

Catalytic hydrogenation is a powerful technique, but it carries inherent risks that must be managed through rigorous safety protocols. The primary hazards are associated with the use of flammable hydrogen gas and pyrophoric catalysts.

Key Safety Imperatives:

  • Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[2] Hydrogen cylinders must be secured, and leak tests should be performed on the reaction apparatus before introducing hydrogen.

  • Catalyst Handling: Palladium on carbon, especially after use, can be pyrophoric and may ignite flammable solvents upon exposure to air.[3] The catalyst should always be handled under an inert atmosphere (e.g., nitrogen or argon) when dry. It is best practice to keep the catalyst wet with solvent during transfers and filtration to minimize the risk of fire.

  • Inert Atmosphere: Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas to remove all oxygen.[3] This is typically achieved by evacuating the vessel and backfilling with nitrogen or argon multiple times.

  • Pressure and Temperature Monitoring: Reactions should be monitored for any unexpected changes in pressure or temperature, which could indicate a runaway reaction.[4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, is mandatory when performing hydrogenation reactions.[2]

Experimental Protocols

Two primary methods for the catalytic hydrogenation of this compound are presented below: classical hydrogenation with gaseous hydrogen and transfer hydrogenation.

Protocol 1: Classical Catalytic Hydrogenation using H₂ Gas

This protocol is a standard and highly effective method for the debenzylation of this compound, typically providing high yields of the desired product.[5]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent such as ethyl acetate or methanol)

  • Hydrogen gas

  • Nitrogen or Argon gas

  • Celite® (for filtration)

Equipment:

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or a Parr hydrogenator

  • Vacuum/inert gas manifold (Schlenk line)

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • Catalyst Charging and Inerting: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • System Purge: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Substrate and Solvent Addition: Under a positive pressure of inert gas, add the this compound followed by the solvent (e.g., ethanol). The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Hydrogen Introduction: Evacuate the flask again and backfill with hydrogen gas from a balloon or connect to a Parr hydrogenator. For a balloon setup, ensure a slight positive pressure of hydrogen is maintained throughout the reaction.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The reaction is typically complete within a few hours to overnight, depending on the scale and catalyst activity.

  • Reaction Quenching and Catalyst Removal: Once the reaction is complete, carefully purge the system with nitrogen or argon to remove any residual hydrogen. The pyrophoric catalyst must be removed by filtration through a pad of Celite®. It is crucial to keep the Celite® pad wet with the solvent during filtration to prevent the catalyst from igniting in the air.[5]

  • Product Isolation: The filtrate, containing the 4-hydroxybenzaldehyde and toluene, is concentrated under reduced pressure to remove the solvent and toluene.

  • Purification: The crude 4-hydroxybenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Protocol 2: Transfer Hydrogenation

Transfer hydrogenation is an alternative method that avoids the need for handling gaseous hydrogen. Instead, a hydrogen donor molecule is used to provide the hydrogen in situ. Ammonium formate is a commonly used and effective hydrogen donor for this transformation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (or other suitable solvent)

  • Nitrogen or Argon gas

  • Celite®

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply

  • Filtration apparatus

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound and 10% Pd/C (typically a 1:1 weight ratio with the substrate).

  • Solvent and Hydrogen Donor Addition: Add methanol as the solvent, followed by the addition of ammonium formate (typically 4-5 equivalents).

  • Inert Atmosphere: Flush the system with nitrogen or argon.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a shorter timeframe compared to classical hydrogenation.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification Charge_Catalyst Charge Pd/C Catalyst Purge_System Purge with Inert Gas Charge_Catalyst->Purge_System Add_Reactants Add Substrate & Solvent Purge_System->Add_Reactants Introduce_H2 Introduce H₂ (Gas or Donor) Add_Reactants->Introduce_H2 Stir_React Stir & Monitor Reaction Introduce_H2->Stir_React Quench_Purge Quench & Purge H₂ Stir_React->Quench_Purge Filter_Catalyst Filter Catalyst via Celite Quench_Purge->Filter_Catalyst Concentrate Concentrate Filtrate Filter_Catalyst->Concentrate Purify Recrystallize Product Concentrate->Purify

Caption: General experimental workflow for catalytic hydrogenation.

Data Presentation: Expected Outcomes and Optimization Parameters

The following tables summarize typical reaction parameters and expected outcomes for the catalytic hydrogenation of this compound. These values are intended as a guide and may require optimization based on the specific laboratory conditions and desired scale.

Table 1: Typical Reaction Parameters for Classical Hydrogenation

ParameterValueRationale
Catalyst 10% Pd/CHigh activity and selectivity for debenzylation.
Catalyst Loading 5-10 mol%A good balance between reaction rate and cost.
Solvent Ethanol, Methanol, Ethyl AcetateGood solubility for the substrate and product.
Temperature Room TemperatureSufficient for the reaction to proceed efficiently.
Pressure 1 atm (H₂ balloon) to 50 psiHigher pressure can increase the reaction rate.
Reaction Time 2-16 hoursDependent on catalyst loading, pressure, and scale.
Typical Yield >90%Generally a high-yielding reaction.[5]

Table 2: Typical Reaction Parameters for Transfer Hydrogenation

ParameterValueRationale
Catalyst 10% Pd/CEffective for transfer hydrogenation.
Hydrogen Donor Ammonium formateReadily available and effective hydrogen source.
Solvent MethanolGood solvent for the reactants and donor.
Temperature RefluxHigher temperature accelerates the reaction.
Reaction Time 1-4 hoursOften faster than classical hydrogenation.
Typical Yield >90%Comparable to the classical method.

Troubleshooting and Field-Proven Insights

Issue: Slow or incomplete reaction. Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be old or poisoned. Use fresh, high-quality Pd/C. Certain functional groups (e.g., thiols) can poison the catalyst. Ensure the starting material is free from such impurities.

  • Insufficient Hydrogen: For balloon hydrogenation, ensure the balloon remains inflated. For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor is used.

  • Poor Mixing: Inadequate stirring can lead to mass transfer limitations. Ensure vigorous stirring to keep the catalyst suspended.

Issue: Formation of byproducts. Potential Causes & Solutions:

  • Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of the aldehyde to a methyl group (toluene) or an alcohol. Monitor the reaction closely and stop it once the starting material is consumed.

  • Dehalogenation: If the substrate contains halogen substituents, dehalogenation can be a competing reaction.[1] Careful selection of the catalyst and reaction conditions may be necessary to achieve selectivity.

Conclusion

The catalytic hydrogenation of this compound is a cornerstone reaction for the synthesis of 4-hydroxybenzaldehyde, a vital intermediate in the pharmaceutical industry. By understanding the underlying mechanism, adhering to strict safety protocols, and carefully controlling reaction parameters, researchers can consistently achieve high yields of the desired product. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in drug development, enabling them to confidently and efficiently perform this important chemical transformation.

References

  • ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
  • Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • PubChem. (n.d.). This compound.
  • Blog. (2025). What are the safety precautions for operating a Hydrogenation Test Unit?.
  • NIH. (n.d.). This compound.
  • qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
  • YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.

Sources

Application Notes and Protocols: Grignard Reaction with 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Its versatility and broad applicability have cemented its importance in the construction of complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. This document provides a detailed guide to the application of the Grignard reaction with a specific, functionally rich substrate: 4-(benzyloxy)benzaldehyde. The resulting diarylmethanol product, (4-(benzyloxy)phenyl)(phenyl)methanol, is a valuable intermediate, possessing a protected phenolic hydroxyl group and serving as a scaffold for a variety of pharmacologically active molecules.[2][3]

Diarylmethanols and their derivatives are recognized as "privileged structures" in drug discovery, frequently appearing in molecules with diverse biological activities.[4] The benzyloxy protecting group offers the strategic advantage of masking a reactive phenol, which can be deprotected in a later synthetic step to enable further functionalization. This guide will provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, purification and characterization techniques, and troubleshooting advice to ensure successful synthesis.

Reaction Mechanism and Principles

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[5][6] In this specific application, a phenylmagnesium halide (e.g., phenylmagnesium bromide) acts as the nucleophile, attacking the carbonyl carbon of this compound.

The fundamental principle lies in the polarity reversal (umpolung) of the carbon atom bonded to magnesium. The significant difference in electronegativity between carbon (2.55) and magnesium (1.31) renders the carbon atom nucleophilic and carbanionic in character. This potent nucleophile readily attacks the electron-deficient carbonyl carbon of the aldehyde.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The Grignard reagent adds across the carbonyl double bond, forming a magnesium alkoxide intermediate.[7]

  • Aqueous Workup: The reaction is quenched with a mild acid, typically an aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final secondary alcohol product.[7][8]

Mechanistic Diagram

Caption: Mechanism of the Grignard reaction with this compound.

Experimental Protocol

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[9] All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[10] Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundStarting material
BromobenzeneGrignard reagent precursor
Magnesium turningsFormation of Grignard reagent
Anhydrous diethyl ether or THFSolvent
Iodine crystalInitiator for Grignard reagent formation
Saturated aqueous ammonium chlorideQuenching agent
Anhydrous sodium or magnesium sulfateDrying agent
Round-bottom flasks, reflux condenser, dropping funnelGlassware for reaction setup
Magnetic stirrer and stir barAgitation
Inert gas supply (N₂ or Ar)Maintaining anhydrous conditions
Ice bathTemperature control
Step-by-Step Procedure
  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The disappearance of the iodine color and the initiation of a gentle reflux indicate the start of the reaction.[2]

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent relative to bromobenzene) in anhydrous diethyl ether or THF.

    • Cool this solution in an ice bath to 0°C.

    • Slowly add the freshly prepared phenylmagnesium bromide solution to the aldehyde solution via a cannula or dropping funnel. Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[11]

    • Continue adding the ammonium chloride solution until the vigorous reaction ceases and two distinct layers are observed.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[12]

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Experimental Workflow Diagram

Grignard_Workflow start Start prepare_grignard Prepare Phenylmagnesium Bromide in Anhydrous Ether/THF start->prepare_grignard prepare_aldehyde Dissolve this compound in Anhydrous Ether/THF start->prepare_aldehyde reaction Add Grignard Reagent to Aldehyde Solution at 0°C prepare_grignard->reaction prepare_aldehyde->reaction warm_and_stir Warm to Room Temperature and Stir for 1-2 hours reaction->warm_and_stir quench Quench with Saturated Aqueous NH4Cl warm_and_stir->quench extract Extract with Ether/EtOAc quench->extract wash_and_dry Wash with Brine and Dry over Na2SO4/MgSO4 extract->wash_and_dry concentrate Concentrate under Reduced Pressure wash_and_dry->concentrate purify Purify by Column Chromatography/Recrystallization concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end_product Pure (4-(Benzyloxy)phenyl)(phenyl)methanol characterize->end_product

Caption: Overall experimental workflow for the Grignard synthesis.

Purification and Characterization

Purification

The crude product can be purified by one of the following methods:

  • Column Chromatography: This is the most common method for purifying the diarylmethanol product. A silica gel stationary phase with a solvent system such as a gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield a highly pure product.[13][14]

Characterization

The structure and purity of the synthesized (4-(benzyloxy)phenyl)(phenyl)methanol can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the benzylic protons of the protecting group, the methine proton of the alcohol, and the hydroxyl proton.

    • ¹³C NMR: The spectrum will show distinct signals for the different carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not initiateInactive magnesium surface; presence of moisture.Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[2] Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[10]
Low yield of the desired productIncomplete reaction; side reactions such as Wurtz coupling or enolization.[5]Ensure the Grignard reagent is freshly prepared and used immediately.[14] Maintain a low reaction temperature during the addition of the Grignard reagent.
Presence of unreacted aldehydeInsufficient Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Formation of biphenyl as a byproductCoupling of the Grignard reagent with unreacted bromobenzene.Add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration of bromobenzene.

Conclusion

The Grignard reaction of this compound with phenylmagnesium bromide is a robust and reliable method for the synthesis of (4-(benzyloxy)phenyl)(phenyl)methanol. This protocol provides a detailed framework for researchers to successfully perform this transformation. Careful attention to anhydrous conditions and reaction parameters is crucial for achieving high yields and purity. The resulting diarylmethanol is a versatile building block, and its synthesis is a key step in the development of new therapeutic agents and other advanced materials.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
  • Slideshare. Grignard reactions with aldehydes and ketones. [Link]
  • Infinity Learn.
  • Jasperse, J. Grignard Reaction. [Link]
  • PubChem. (4-(Benzyloxy)phenyl)methanol. [Link]
  • ResearchGate. Select examples of pharmaceutical molecules derived from diaryl‐ or aryl(heteroaryl)methanols or aryl heteroarylmethylamines. [Link]
  • ResearchGate. Side Reactions in a Grignard Synthesis. [Link]
  • Chemistry LibreTexts. 18.4: The Reactions of Carbonyl Compounds with Gringard Reagents. [Link]
  • Matrix Fine Chemicals. [4-(BENZYLOXY)PHENYL]METHANOL | CAS 836-43-1. [Link]
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
  • Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
  • Bentham Science Publishers. Diarylmethanols Synthesis by Nickel(II)-catalyzed Addition of Arylboronic Acids to Aryl Aldehydes. [Link]
  • PubMed. Diarylheptanoid: A privileged structure in drug discovery. [Link]
  • The Royal Society of Chemistry. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
  • PubMed Central.
  • PubMed.
  • The Royal Society of Chemistry.
  • ResearchG

Sources

Application Notes and Protocols for the Deprotection of the Benzyl Group from 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Role of the Benzyl Protecting Group and Rationale for its Removal

In the landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the hydroxyl group (-OH) is a site of high reactivity. Its propensity to engage in a wide array of chemical transformations necessitates a "protecting group" strategy. This involves the temporary conversion of the hydroxyl group into a less reactive ether, ester, or other derivative, thereby masking its reactivity while other parts of the molecule are modified.

The benzyl ether is a cornerstone of this strategy. Formed by reacting an alcohol with a benzyl halide, it offers a robust shield that is stable to a broad spectrum of reaction conditions, including acidic and basic media.[1] The compound 4-(benzyloxy)benzaldehyde serves as a prime example, where the phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected as a benzyl ether.[2][3] This protection allows for selective reactions at the aldehyde functionality without interference from the acidic phenolic proton.

However, the ultimate goal of any synthesis is the final, unprotected molecule. Thus, the efficient and clean removal, or "deprotection," of the benzyl group is as critical as its installation. The choice of deprotection method is dictated by the overall molecular architecture and the presence of other functional groups that might be sensitive to the reaction conditions. This guide provides a detailed examination of the primary methods for the deprotection of this compound to yield 4-hydroxybenzaldehyde, a valuable intermediate in its own right.[4]

Core Methodologies for Benzyl Ether Deprotection

The cleavage of the benzylic C-O bond is the central theme in all deprotection strategies. The stability of the resulting benzyl carbocation or radical intermediate makes this bond susceptible to cleavage under specific conditions. The most prevalent and practical methods include catalytic hydrogenation, acid-catalyzed cleavage, and the use of Lewis acids.

Catalytic Hydrogenolysis: The Workhorse of Benzyl Deprotection

Catalytic hydrogenolysis is arguably the most common and mildest method for benzyl ether deprotection.[5] This method involves the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Mechanism of Action: The reaction proceeds via the adsorption of the benzyl ether and hydrogen onto the surface of the palladium catalyst. The palladium facilitates the cleavage of the O-CH₂Ph bond and the subsequent addition of hydrogen, yielding the deprotected phenol (4-hydroxybenzaldehyde) and toluene as a benign byproduct.[6]

Workflow for Catalytic Hydrogenolysis:

cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve this compound in a suitable solvent (e.g., EtOH, MeOH, EtOAc) B Add Pd/C catalyst (5-10 mol%) A->B C Purge vessel with H₂ gas (balloon or hydrogenation apparatus) B->C D Stir vigorously at room temperature C->D E Monitor reaction by TLC D->E F Filter through Celite® to remove catalyst E->F G Concentrate filtrate under reduced pressure F->G H Purify by recrystallization or chromatography G->H

Caption: General workflow for catalytic hydrogenolysis.[7]

Experimental Protocol: Catalytic Hydrogenation using H₂ Gas

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Hydrogen (H₂) gas supply

    • Inert gas (Nitrogen or Argon)

    • Celite®

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Purge the flask with an inert gas to remove oxygen.

    • Carefully add 10% Pd/C catalyst to the solution under the inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude 4-hydroxybenzaldehyde by recrystallization.[8]

Catalytic Transfer Hydrogenation: An Alternative Hydrogen Source

An alternative to using hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used to generate hydrogen in situ.[9][10] This approach can be advantageous as it avoids the need for specialized hydrogenation equipment.[6]

Experimental Protocol: Catalytic Transfer Hydrogenation using Ammonium Formate

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate

    • Methanol (MeOH)

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add 10% Pd/C to the solution.

    • Add ammonium formate in portions to the stirred suspension at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining salts.

    • Dry the organic layer, concentrate, and purify the product as needed.

Table 1: Comparison of Hydrogenation Methods

FeatureCatalytic Hydrogenation (H₂ Gas)Catalytic Transfer Hydrogenation
Hydrogen Source Hydrogen gasFormic acid, Ammonium formate, Cyclohexene
Equipment Hydrogenation apparatus (e.g., Parr shaker) or balloonStandard laboratory glassware
Pressure Atmospheric or elevatedAtmospheric
Byproducts TolueneToluene, CO₂, ammonia (from ammonium formate)
Safety Requires handling of flammable H₂ gasGenerally considered safer
Acid-Catalyzed Cleavage: A Harsher Alternative

Strong acids can also cleave benzyl ethers, although this method is generally less favored due to its harshness and potential for side reactions, especially with acid-sensitive substrates.[1][11] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or an SN1-type cleavage to form a stable benzyl carbocation.[11]

Mechanism of Acid-Catalyzed Cleavage:

A Protonation of Ether Oxygen B Formation of Oxonium Ion A->B C Nucleophilic Attack by X⁻ or Sₙ1 Cleavage B->C D Products: 4-Hydroxybenzaldehyde + Benzyl Halide C->D

Caption: Simplified mechanism of acid-catalyzed benzyl ether cleavage.[11]

Due to the presence of the aldehyde group in this compound, which can be sensitive to strong acids, this method should be used with caution.

Lewis Acid-Mediated Deprotection: A Powerful Tool

Lewis acids, such as boron tribromide (BBr₃), are highly effective reagents for the cleavage of ethers, including benzyl ethers.[12][13] BBr₃ is particularly useful for deprotecting aryl ethers.

Mechanism of Action: The boron atom of BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen. This coordination weakens the C-O bond, facilitating its cleavage. A subsequent workup with water or alcohol hydrolyzes the resulting boron-oxygen species to liberate the free phenol.[14]

Experimental Protocol: Deprotection using Boron Tribromide (BBr₃)

  • Materials:

    • This compound

    • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

    • Anhydrous Dichloromethane (DCM)

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BBr₃ in DCM dropwise.

    • Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol.

    • Remove the solvent under reduced pressure. The repeated addition and evaporation of methanol can help to remove boron residues as volatile trimethyl borate.[15]

    • Partition the residue between DCM and saturated aqueous NaHCO₃.

    • Separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify as necessary.

Table 2: Comparison of Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CRoom temperature, atmospheric pressureMild, clean, high yieldingCatalyst can be pyrophoric, not suitable for substrates with other reducible groups (e.g., alkenes, alkynes, nitro groups)[6]
Catalytic Transfer Hydrogenation Ammonium formate or Formic acid, Pd/CRoom temperatureAvoids use of H₂ gas, generally safeMay require excess hydrogen donor
Acid-Catalyzed Cleavage Strong acids (e.g., HBr, HI)Elevated temperaturesInexpensive reagentsHarsh conditions, potential for side reactions
Lewis Acid-Mediated Cleavage BBr₃Low temperature to room temperatureHighly effective for aryl ethers, fastBBr₃ is corrosive and moisture-sensitive, workup can be challenging

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the deprotection reaction. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, this compound (less polar), and the product, 4-hydroxybenzaldehyde (more polar). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method for confirming the identity and purity of the final product.

  • This compound: The ¹H NMR spectrum will show characteristic peaks for the benzylic protons (-CH₂-) around 5.1 ppm, in addition to the aromatic protons of both the benzaldehyde and benzyl groups, and the aldehyde proton around 9.9 ppm.

  • 4-Hydroxybenzaldehyde: Upon successful deprotection, the peaks corresponding to the benzyl group will disappear. A new peak for the phenolic hydroxyl group (-OH) will appear (its chemical shift is concentration and solvent-dependent), and the aromatic signals will simplify to an AA'BB' system characteristic of a 1,4-disubstituted benzene ring.[16][17] The aldehyde proton will be observed around 9.8 ppm. The presence of a singlet for the phenolic proton and the absence of the benzylic protons confirm the successful removal of the benzyl group.[18]

Conclusion

The deprotection of the benzyl group from this compound is a crucial transformation in synthetic chemistry. Catalytic hydrogenolysis, in its various forms, stands out as the most versatile and mild method. For substrates that are incompatible with hydrogenation, Lewis acid-mediated cleavage with reagents like boron tribromide offers a powerful, albeit more demanding, alternative. The choice of method must be carefully considered based on the specific requirements of the synthetic route and the nature of the substrate. Careful reaction monitoring and thorough product characterization are essential to ensure a successful outcome.

References

  • Bieg, T., & Szeja, W. (1985).
  • He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
  • Anwer, M. K., & Spatola, A. F. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490–492.
  • Boyd, J. W., Schmalzl, P. W., & Miller, L. L. (1975). Mechanism of anodic cleavage of benzyl ethers. Journal of the American Chemical Society, 97(18), 5296–5297.
  • Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxy-benzaldehyde at BMRB.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
  • SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts.
  • OSTI.GOV. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • National Institutes of Health. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
  • Semantic Scholar. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis.
  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
  • National Institutes of Health. (n.d.). This compound.
  • American Chemical Society. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst.
  • ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
  • Semantic Scholar. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
  • SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
  • Reddit. (n.d.). BBr3 deprotection byproducts.
  • University of Strathclyde. (n.d.). This compound.
  • ResearchGate. (n.d.). This compound.
  • MDPI. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information.
  • Sciencemadness Discussion Board. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 4397-53-9.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Williamson Ether Synthesis of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(benzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Williamson ether synthesis, a fundamental yet nuanced reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction for high yield and purity.

Introduction: The Chemistry at Play

The synthesis of this compound is a classic example of the Williamson ether synthesis, an S\textsubscript{N}2 reaction between a phenoxide ion and an alkyl halide. In this case, 4-hydroxybenzaldehyde is deprotonated by a base to form a nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of benzyl chloride or bromide, displacing the halide and forming the desired ether.

While straightforward in principle, achieving high yields requires careful control over several experimental variables. This guide will address the most common challenges encountered in the laboratory, providing not just solutions, but the chemical reasoning behind them.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Q1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?

A1: Low yield is the most common issue and can often be traced back to one of several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation: The first and most critical step is the quantitative formation of the phenoxide ion. If the 4-hydroxybenzaldehyde is not fully deprotonated, it will not react.

    • The Cause: Your base may be too weak, old, or hydrated. For phenols, which are significantly more acidic than aliphatic alcohols, extremely strong bases like sodium hydride (NaH) are often unnecessary and can promote side reactions.[1][2] However, a base like sodium bicarbonate will likely be too weak.[3]

    • The Solution: Use an appropriate base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[3][4] Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity. Using 1.5 to 2.5 equivalents of the base is a common practice to drive the deprotonation to completion.[5]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.

    • The Cause: Water can interfere in two ways: it can protonate your highly reactive phenoxide intermediate, rendering it non-nucleophilic, or it can react with and consume strong bases like sodium hydride.[6]

    • The Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using a solid base like K₂CO₃, ensure it has been properly stored to prevent moisture absorption.

  • Suboptimal Reaction Conditions: Time and temperature are critical.

    • The Cause: The reaction may not have been heated for a sufficient duration or at a high enough temperature to proceed to completion. Typical conditions range from 50 to 100 °C for 1 to 8 hours.[7]

    • The Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (see Q5 for details). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. An experimental protocol suggests refluxing in ethanol for 14 hours.[8]

The following workflow diagram illustrates a systematic approach to troubleshooting low yields.

Troubleshooting_Low_Yield cluster_actions start Low Yield Observed check_base 1. Verify Base - Correct strength? (e.g., K2CO3) - Anhydrous and fresh? - Sufficient equivalents? start->check_base Start Here check_conditions 2. Check Conditions - Anhydrous solvent? - Oven-dried glassware? check_base->check_conditions Base OK action_base Use fresh, anhydrous K2CO3 (1.5-2.5 eq.) check_base->action_base Issue Found check_monitoring 3. Review Monitoring - Reaction monitored by TLC? - Reached completion? check_conditions->check_monitoring Conditions OK action_conditions Use anhydrous solvent, dry glassware check_conditions->action_conditions Issue Found check_reagents 4. Assess Reagents - Purity of starting materials? - Benzyl halide primary? check_monitoring->check_reagents Monitoring OK action_monitoring Increase temp/time, monitor until SM is consumed check_monitoring->action_monitoring Issue Found solution High Yield Achieved check_reagents->solution All Checks Passed action_reagents Purify starting materials check_reagents->action_reagents Issue Found action_base->check_base action_conditions->check_conditions action_monitoring->check_monitoring action_reagents->check_reagents Alkylation_Competition cluster_products Reaction Pathways phenoxide 4-Formylphenoxide Ion (Ambident Nucleophile) O_alkylation O-Alkylation (SN2 Attack at Oxygen) phenoxide->O_alkylation Favored in Polar Aprotic Solvents (e.g., DMF, DMSO) C_alkylation C-Alkylation (Attack at Ring Carbon) phenoxide->C_alkylation Favored in Protic Solvents (e.g., Ethanol, Water) product_O This compound (Desired Product) O_alkylation->product_O product_C C-Benzylated Phenol (Side Product) C_alkylation->product_C

Caption: Competing O- and C-alkylation pathways for the phenoxide ion.

Q3: Which base should I choose? I've seen protocols using K₂CO₃, NaOH, and NaH.

A3: The choice of base is critical and depends on the acidity of the alcohol and the overall reaction conditions.

BaseFormulaRelative StrengthKey Considerations
Potassium Carbonate K₂CO₃MildRecommended for this synthesis. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 7-8) but not so strong as to promote side reactions. It is also safer and easier to handle than NaH. [3][4]
Sodium Hydroxide NaOHStrongA viable option for phenols. [1]Often used in phase-transfer catalysis systems. Can introduce water into the reaction, which may not be ideal.
Sodium Hydride NaHVery StrongGenerally overkill for phenols and more appropriate for less acidic aliphatic alcohols (pKa ≈ 16-18). [1][2]It is highly reactive with water, generating flammable hydrogen gas, and requires strict anhydrous conditions and an inert atmosphere. [3][9]

Q4: What is the role of a phase-transfer catalyst (PTC) and should I use one?

A4: A phase-transfer catalyst can significantly accelerate the reaction, especially in biphasic systems.

  • The Mechanism: In a reaction with a solid base (like K₂CO₃) and a solvent in which it is not fully soluble, the reaction can be slow. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the benzyl halide resides. [7][10]The large organic groups on the PTC cation make the ion pair soluble in the organic solvent, leading to a much faster reaction rate. [11]* When to Use It: While not always necessary, using a catalytic amount of a PTC is a common strategy in industrial settings to improve reaction efficiency and allow for milder conditions. [7]If your reaction is proceeding slowly, adding a PTC is an excellent optimization strategy.

Frequently Asked Questions (FAQs)

Q5: How can I effectively monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction.

  • Procedure: Prepare a TLC plate by spotting your starting material (4-hydroxybenzaldehyde) in one lane, your benzyl halide in another, and the reaction mixture in a third lane.

  • Eluent System: A mixture of hexane and ethyl acetate is a good starting point. A 3:1 or 5:1 ratio of hexane:ethyl acetate should provide good separation. [12]* Interpretation: The product, this compound, is less polar than the starting 4-hydroxybenzaldehyde due to the ether linkage replacing the hydroxyl group. Therefore, the product spot will have a higher R\textsubscript{f} value (it will travel further up the plate) than the starting material spot. The reaction is complete when the 4-hydroxybenzaldehyde spot is no longer visible in the reaction mixture lane.

Q6: What is the best way to purify the final product?

A6: The two most common purification methods are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method if the main impurity is unreacted 4-hydroxybenzaldehyde. Ethanol is a commonly used solvent for recrystallizing this compound. [8]The crude product is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly, causing the pure product to crystallize.

  • Column Chromatography: If the reaction has produced multiple byproducts (e.g., from C-alkylation), column chromatography on silica gel is necessary. Using a gradient eluent system starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate will allow for the separation of the less polar product from the more polar starting materials and byproducts.

Q7: Can I use benzyl chloride instead of benzyl bromide?

A7: Yes. While benzyl bromide is more reactive than benzyl chloride (as bromide is a better leaving group than chloride), benzyl chloride is often used because it is less expensive and generally sufficient for this reaction. [13]If using benzyl chloride, you may need to use slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve the same conversion rate.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for your synthesis. Remember to always perform your own risk assessment before beginning any chemical reaction.

Materials:

  • 4-Hydroxybenzaldehyde

  • Benzyl Bromide or Benzyl Chloride (1.05 - 1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde and anhydrous DMF.

  • Base Addition: Add the anhydrous potassium carbonate to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the benzyl halide to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C. Maintain this temperature and monitor the reaction by TLC. The reaction is typically complete within 3-14 hours. [8]5. Work-up: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice water. This will often cause the product to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water and once with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol. [8] By understanding the chemical principles that govern the Williamson ether synthesis and by systematically addressing potential issues, you can reliably achieve high yields of pure this compound.

References

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
  • Why would adding water to the reflux of a Williamson ether synthesis reaction with p-acetamidophenol and. (2023). Brainly.com.
  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. (n.d.). ResearchGate.
  • Williamson Ether Synthesis. (2020). YouTube.
  • Williamson ether synthesis. (2014). Chemistry Stack Exchange.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • synthesis & cleavage of benzyl ethers. (2019). YouTube.
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • Williamson Ether Synthesis. (2013). YouTube.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Download.atlantis-press.com.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • Williamson Ether Synthesis question. (2024). Reddit.
  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.
  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube.
  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info.
  • Williamson Ether Synthesis. (2015). Chemistry LibreTexts.
  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. (n.d.). ResearchGate.
  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. (2020). MDPI.
  • Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. (n.d.). ResearchGate.
  • Williamson Ether Synthesis One of the side reactions in this.... (2023). Transtutors.
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
  • Organic Syntheses Procedure. (n.d.). Organic-syntheses.org.
  • CHEM 330 Topics Discussed on Oct 2 Effect of solvent. (n.d.). University of Rochester.
  • Phase Transfer Catalysis. (n.d.). Dalal Institute.
  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (n.d.). ResearchGate.
  • Ch 11 : Eliminations of benzylic systems. (n.d.). University of Calgary.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Williamson ether synthesis trouble, 2.0. (2015). Reddit.
  • The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. (n.d.). ACS Publications.
  • This compound. (n.d.). National Institutes of Health.
  • Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. (n.d.). Red Flower Publications.
  • Why is ether produced in the elimination reaction of an unbranched alkyl halide though it was supposed to eliminate a specific atom/ion/group/radical instead of being substituted?. (2020). Quora.
  • Strong activation of phenoxide ion compared to others. (2018). Chemistry Stack Exchange.
  • Kinetic and Thermodynamic Barriers to Carbon and Oxygen Alkylation of Phenol and Phenoxide Ion by the 1-(4-Methoxyphenyl)ethyl Carbocation. (n.d.). ResearchGate.

Sources

Technical Support Center: Synthesis of 4-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(benzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you minimize side product formation, optimize reaction conditions, and achieve high purity and yield.

Core Synthesis: The Williamson Ether Synthesis

The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic benzyl halide (e.g., benzyl chloride or benzyl bromide) in an SN2 reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities typically arise from unreacted starting materials or competing side reactions. The most common ones include:

  • Unreacted Starting Materials: 4-hydroxybenzaldehyde and the benzyl halide used.[3][4]

  • Dibenzyl Ether: Formed from the self-condensation of the benzyl halide or its reaction with benzyl alcohol.[4][5]

  • Benzyl Alcohol: Results from the hydrolysis of the benzyl halide if moisture is present in the reaction.[6][7]

  • C-Alkylation Byproducts: Where the benzylation occurs on the aromatic ring instead of the desired oxygen atom.[8]

  • Degradation Products: Such as 4-hydroxybenzaldehyde from the cleavage of the final product or benzoic acid from oxidation.[4]

Q2: My reaction yield is significantly lower than reported in the literature. What are the primary causes?

A2: Low yields are often traced back to several key factors:

  • Incomplete Deprotonation: The base (e.g., potassium carbonate) may be old, hydrated, or not strong enough, leading to insufficient formation of the reactive phenoxide.[8][9]

  • Side Reactions: Competing reactions, such as the formation of dibenzyl ether or hydrolysis of the benzyl halide, consume the starting materials, thus reducing the yield of the desired product.[3]

  • Suboptimal Conditions: The choice of solvent, temperature, and reaction time are critical. For instance, using protic solvents can solvate the phenoxide, reducing its nucleophilicity. Running the reaction at too high a temperature can promote side reactions.[8]

Q3: My isolated product is a yellow or brownish oil/solid instead of the expected cream-colored crystals. Why?

A3: A distinct yellow or brown coloration often indicates the presence of impurities, particularly polymeric or degradation by-products formed during the reaction or workup.[3] Overheating or extended reaction times can contribute to their formation. Purification via column chromatography is typically effective at removing these colored impurities.[3]

Q4: How can I effectively monitor the reaction to minimize side products?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[3] By spotting the reaction mixture alongside standards of your starting materials on a TLC plate, you can track the consumption of reactants and the formation of the product. The appearance of new, unexpected spots can signal the formation of side products, allowing you to adjust conditions or stop the reaction at the optimal time.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway to this compound and the competing pathways that lead to common side products.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Benzyl Halide Benzyl Halide Product This compound (Desired Product) Benzyl Halide->Product Side3 C-Alkylation Product Benzyl Halide->Side3 Base Base H2O Water (Contaminant) Phenoxide Phenoxide Ion Phenoxide->Product SN2 Attack (O-Alkylation) Phenoxide->Side3 SN2 Attack (C-Alkylation) Side1 Dibenzyl Ether Side2 Benzyl Alcohol Side2->Side1 Williamson Self-Condensation + Benzyl Halide + Base

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting Guide: Specific Side Products
Issue 1: Presence of Unreacted 4-Hydroxybenzaldehyde
  • Identification: On a TLC plate (e.g., using 4:1 Hexane:Ethyl Acetate), 4-hydroxybenzaldehyde will appear as a more polar spot (lower Rf value) compared to the product. Its presence can also be confirmed by 1H NMR, with a characteristic phenolic -OH peak.

  • Mechanism of Formation: This is not a side product but rather an indication of an incomplete reaction. The primary cause is insufficient deprotonation of the hydroxyl group.[9]

  • Prevention Strategies:

    • Base Quality: Use a fresh, anhydrous, and finely ground base like potassium carbonate (K₂CO₃). Moisture will deactivate the base and hydrolyze the benzyl halide.[9]

    • Stoichiometry: Employ a slight excess of the base (1.5-2.5 equivalents) to ensure complete deprotonation.[8][10]

    • Solvent Choice: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents effectively solvate the cation of the base but not the phenoxide anion, enhancing its nucleophilicity.[8]

    • Reaction Time: Monitor the reaction by TLC and allow it to proceed until the 4-hydroxybenzaldehyde spot is no longer visible.[9]

  • Removal Protocol: Aqueous Wash & Recrystallization

    • During the aqueous workup, wash the organic layer with a 5% sodium hydroxide (NaOH) solution.[10] The basic wash will deprotonate the acidic unreacted 4-hydroxybenzaldehyde, pulling it into the aqueous layer as its sodium salt.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • If residual starting material persists, recrystallize the crude product from ethanol or an ethanol/water mixture.[11] The desired product is less polar and will crystallize out upon cooling, leaving the more polar starting material in the mother liquor.

Issue 2: Formation of Dibenzyl Ether
  • Identification: Dibenzyl ether is a non-polar compound and will have an Rf value on TLC close to or slightly higher than the product. Its presence can be confirmed by GC-MS or by characteristic peaks in the 1H NMR spectrum (a singlet around 4.5 ppm for the -CH₂- groups and aromatic protons).

  • Mechanism of Formation: This side product forms under the basic reaction conditions, primarily through two pathways: (1) self-condensation of the benzyl halide, or (2) reaction of the benzyl halide with benzyl alcohol, which is formed from the hydrolysis of the benzyl halide.[4][5] The reaction is C₆H₅CH₂Cl + C₆H₅CH₂OH + Base → (C₆H₅CH₂)₂O + Base·HCl.

  • Prevention Strategies:

    • Anhydrous Conditions: Strictly exclude water from the reaction to prevent the formation of benzyl alcohol, the precursor for dibenzyl ether.[12] Use dry solvents and glassware.

    • Control Stoichiometry: Avoid using a large excess of benzyl halide. A slight excess (1.05-1.1 equivalents) is usually sufficient.[10]

    • Temperature Control: Maintain a moderate reaction temperature (e.g., 80 °C).[1] Excessively high temperatures can accelerate the rate of side reactions.

  • Removal Protocol: Column Chromatography

    • Since dibenzyl ether has a polarity very similar to the desired product, separation by recrystallization can be challenging.

    • Flash column chromatography on silica gel is the most effective method.[11]

    • Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. The less polar dibenzyl ether will typically elute before the slightly more polar this compound.

Issue 3: Formation of Benzyl Alcohol
  • Identification: Benzyl alcohol is more polar than the product and will have a lower Rf on TLC. It can be identified by its characteristic benzylic -CH₂- peak and hydroxyl -OH peak in the 1H NMR spectrum.

  • Mechanism of Formation: Benzyl alcohol is formed by the SN1 or SN2 hydrolysis of benzyl chloride in the presence of water.[5][7] This reaction is accelerated by basic conditions.[6]

  • Prevention Strategies:

    • Use Anhydrous Reagents: This is the most critical factor. Ensure the solvent, base, and 4-hydroxybenzaldehyde are thoroughly dried before use.[9]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent atmospheric moisture from entering the reaction vessel.[10]

  • Removal Protocol: Aqueous Wash

    • Benzyl alcohol has moderate water solubility and can be effectively removed during the aqueous workup.

    • Wash the organic extract multiple times with water and then with brine to efficiently partition the benzyl alcohol into the aqueous phase.

Data Summary Tables

Table 1: Impact of Reaction Conditions on Side Product Formation

ParameterConditionImpact on Desired ProductImpact on Side Products
Base Weak (K₂CO₃, CsHCO₃)Favors selective O-alkylationMinimizes C-alkylation and degradation
Strong (NaH, NaOH)Can increase reaction rateIncreases risk of C-alkylation and hydrolysis
Solvent Polar Aprotic (DMF, CH₃CN)Enhances phenoxide nucleophilicityMinimizes solvent interference
Protic (Ethanol, Water)Can solvate and deactivate phenoxidePromotes hydrolysis of benzyl halide
Temperature Moderate (50-80 °C)Optimal rate for SN2 reactionMinimizes elimination and self-condensation
High (>100 °C)Can lead to decompositionIncreases rate of all side reactions
Water AnhydrousProtects reactantsPrevents hydrolysis of benzyl halide to benzyl alcohol
PresentNo direct impactLeads to benzyl alcohol and subsequently dibenzyl ether

Table 2: Typical Purification Methodologies

ImpurityPrimary Removal MethodRationale
4-HydroxybenzaldehydeBasic Aqueous Wash (e.g., 5% NaOH)Forms a water-soluble sodium salt.[10]
Benzyl AlcoholAqueous WashModerate water solubility allows for extraction.
Dibenzyl EtherColumn ChromatographySimilar polarity to the product requires chromatographic separation.[11]
C-Alkylation ProductsColumn Chromatography / RecrystallizationDifferent polarity and crystal lattice energy often allow for separation.
Colored ImpuritiesColumn Chromatography / Charcoal TreatmentAdsorption of polymeric/high molecular weight impurities.[3]
References
  • Wikipedia. Benzyl chloride. [Link]
  • Sciencemadness Wiki. Benzyl chloride. [Link]
  • Chemcess. Benzyl Chloride: Properties, Production And Uses. [Link]
  • Filo. hydrolysis (of benzyl chloride). [Link]
  • PrepChem.com. Synthesis of 4-benzyloxybenzaldehyde. [Link]
  • Oriental Journal of Chemistry.
  • National Center for Biotechnology Inform
  • SiliCycle.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Optimizing Base and Solvent for Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, clean reactions.

Troubleshooting Guide

This section addresses common issues encountered during the Claisen-Schmidt condensation, with a focus on how base and solvent selection are often at the root of the problem.

Q1: My reaction has a very low yield or isn't working at all. What are the primary causes related to base and solvent?

Low or no yield is a frequent challenge and can often be traced back to several key factors.[1][2]

Possible Causes & Solutions:

  • Inappropriate Base Strength: The base must be strong enough to deprotonate the α-carbon of the ketone, forming the reactive enolate.[2][3] However, a base that is too strong can promote side reactions.[4]

    • Insight: The pKa of the ketone's α-proton is typically in the range of 16-20.[3][5] For effective deprotonation, the pKa of the base's conjugate acid should be higher.

    • Troubleshooting Steps:

      • Verify Base Strength: If using a common base like NaOH or KOH (pKa of H₂O ≈ 15.7), the equilibrium may not strongly favor enolate formation.[5] For less acidic ketones, consider a stronger base like sodium ethoxide (pKa of EtOH ≈ 16) or potassium tert-butoxide (t-BuOK).[6]

      • Check for Base Deactivation: Many strong bases are hygroscopic. Ensure your base is fresh and that you are using anhydrous solvents, as water can neutralize the base.[2][7]

  • Poor Solubility: The reactants and the base must be at least partially soluble in the chosen solvent for the reaction to proceed efficiently.[4]

    • Insight: Polar protic solvents like ethanol are commonly used because they can dissolve both the polar reactants and the ionic base.[8][9]

    • Troubleshooting Steps:

      • Assess Solubility: Observe your reaction mixture. If the reactants or catalyst appear to be undissolved, consider a different solvent or a co-solvent system.

      • Consider Solvent-Free Conditions: For some substrates, solvent-free grinding can be a highly effective, green alternative that can lead to shorter reaction times and higher yields.[8][10][11]

  • Steric Hindrance: Bulky substituents on either the ketone or the aromatic aldehyde can sterically hinder the reaction, leading to low yields.[1][2]

    • Insight: While not strictly a base/solvent issue, the choice of these can sometimes mitigate steric effects. A stronger base might increase the concentration of the more reactive enolate, and a higher-boiling point solvent could allow for higher reaction temperatures to overcome the activation energy barrier.

Q2: I'm observing the formation of multiple byproducts. How can I improve the selectivity?

Side product formation is a common issue, often arising from the reactivity of the starting materials and intermediates under the reaction conditions.[1][4]

Common Side Reactions & Mitigation Strategies:

  • Self-Condensation of the Ketone: If the ketone is highly enolizable, it can react with itself.[1]

    • Solution: Slowly add the aldehyde to a mixture of the ketone and the base. This ensures that the enolate formed from the ketone preferentially reacts with the more electrophilic aldehyde.[1] Using a milder base or lowering the reaction temperature can also help.[1]

  • Cannizzaro Reaction of the Aldehyde: This occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[1]

    • Solution: Ensure the ketone is present to react with the aldehyde. Use milder basic conditions or add the base slowly to the reaction mixture.[1]

  • Michael Addition: The enolate can add to the α,β-unsaturated ketone product (chalcone).[1]

    • Solution: Use a slight excess of the aldehyde to ensure the enolate is consumed in the desired reaction.[1] Running the reaction at a lower temperature can also disfavor this side reaction.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategic selection of bases and solvents for the Claisen-Schmidt condensation.

Q3: How do I choose the optimal base for my specific reactants?

The choice of base is critical and depends on the acidity of the ketone's α-protons and the overall sensitivity of your substrates.[1]

  • For simple acetophenones and benzaldehydes: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often sufficient and are cost-effective choices.[1][12]

  • For less acidic ketones or sterically hindered substrates: Stronger bases like sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or even sodium hydride (NaH) may be necessary to generate a sufficient concentration of the enolate.[2][13]

  • For sensitive substrates prone to decomposition: Milder bases such as potassium carbonate (K₂CO₃) or even basic alumina can be effective while minimizing side reactions.[7]

Base pKa of Conjugate Acid Typical Use Case
NaOH / KOH~15.7 (H₂O)Standard, for reactive ketones
NaOEt~16 (Ethanol)Slightly stronger, good for less reactive ketones
t-BuOK~17 (t-Butanol)Strong base, for hindered or poorly reactive ketones
NaH~35 (H₂)Very strong, non-nucleophilic, requires anhydrous conditions
K₂CO₃~10.3 (HCO₃⁻)Mild base, for sensitive substrates

Note: pKa values are approximate and can vary with the solvent.[5][6]

Q4: What is the role of the solvent, and how does its polarity affect the reaction?

The solvent plays multiple roles: it dissolves the reactants and catalyst, and its polarity can influence the reaction rate and mechanism.[4][14]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most common choices. They are excellent at solvating the ionic base and the polar reactants.[8][9] They can also participate in the protonation/deprotonation steps of the mechanism.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These can be advantageous for reactions with sterically hindered ketones, as they can effectively solvate the cation of the base, making the alkoxide more reactive.[13]

  • Solvent-Free (Neat) Conditions: Grinding the solid reactants with a solid base (like NaOH) can be a highly efficient and environmentally friendly method.[10][11] This often leads to very short reaction times and high yields.[10]

Q5: Can I use aqueous base solutions?

Yes, aqueous solutions of bases like NaOH or KOH are frequently used, often in a biphasic system with an organic solvent like ethanol.[15][16] The reaction typically occurs at the interface or in the organic phase where the reactants are more soluble. However, it's crucial to be aware that the presence of water can lead to hydrolysis of ester functional groups if present in the substrates. For moisture-sensitive substrates or when using very strong bases like NaH, anhydrous conditions are essential.[2]

Experimental Protocols

Protocol 1: General Procedure for Chalcone Synthesis using NaOH in Ethanol

This protocol is a standard method for the synthesis of chalcones from aromatic aldehydes and acetophenones.[8][12]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0 eq) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add a solution of sodium hydroxide (NaOH, ~1.2 eq) in water dropwise.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation, and reactions are typically complete within 1-4 hours.[7][8]

  • Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to maximize precipitation of the chalcone product.[7][17]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[8] The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Protocol 2: Solvent-Free Grinding Method

This "green" protocol is highly efficient for the synthesis of α,α'-bis(benzylidene)cycloalkanones.[8][11]

  • Preparation: In a mortar, combine the cycloalkanone (e.g., cyclohexanone, 1 eq) and the aromatic aldehyde (2 eq).

  • Catalyst Addition: Add solid NaOH (20 mol%).[8]

  • Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature.[7] The mixture will often form a colored paste and may then solidify.[7]

  • Isolation and Purification: Transfer the solid product to a beaker. Add cold water and stir to dissolve the NaOH. Collect the crude product by suction filtration and wash thoroughly with water until the filtrate is neutral.[7] The resulting solid is often of high purity.

Visualizations

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Ketone Ketone (with α-H) Enolate Resonance-Stabilized Enolate (Nucleophile) Ketone->Enolate + Base (e.g., OH⁻) Adduct Aldol Adduct (β-Hydroxy Ketone) Enolate->Adduct Aldehyde Aldehyde (no α-H) (Electrophile) Aldehyde->Adduct Chalcone Chalcone (α,β-Unsaturated Ketone) Adduct->Chalcone - H₂O Troubleshooting_Tree Start Low Yield or No Reaction BaseStrength Is the base strong enough? (pKa of conjugate acid > pKa of ketone) Start->BaseStrength Solubility Are reactants/catalyst soluble? BaseStrength->Solubility Yes IncreaseBase Use stronger base (e.g., NaOEt, t-BuOK) BaseStrength->IncreaseBase No SideReactions Are there side products? Solubility->SideReactions Yes ChangeSolvent Change solvent or try solvent-free grinding Solubility->ChangeSolvent No OptimizeConditions Lower temperature, adjust stoichiometry, slowly add aldehyde SideReactions->OptimizeConditions Yes

Caption: Troubleshooting decision tree for low-yield reactions.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation.
  • RSC Publishing. (n.d.). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step.
  • ResearchGate. (2020). Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review.
  • ResearchGate. (n.d.). Investigation of switchable polarity solvents and their application in Claisen-Schmidt condensation and domino Claisen-Schmidt condensation - Michael addition of steroids.
  • University of Wisconsin-Platteville. (n.d.). Chapter 18 notes.
  • StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction.
  • ResearchGate. (n.d.). Investigation of switchable polarity solvents and their application in Claisen-Schmidt reaction of steroids.
  • National Institutes of Health. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
  • ResearchGate. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation.
  • Khan Academy. (n.d.). Aldol condensation.
  • Wikipedia. (n.d.). Claisen condensation.
  • University of Calgary. (n.d.). 59-331/333 Organic Synthesis.
  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation.
  • YouTube. (2021). Claisen Condensation: Solvent and Base Choice.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.
  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
  • University of Wisconsin-Platteville. (n.d.). Enols and Enolates.
  • Chegg. (2020). Question: What would have been the likely effect on the yield of the Claisen-Schmidt condensation....

Sources

Technical Support Center: Wittig Reaction Challenges with Electron-Rich Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Wittig reaction, specifically when working with electron-rich benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges such as low yields and sluggish reactions with these substrates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Wittig reaction with an electron-rich benzaldehyde like p-anisaldehyde?

A1: The primary reason for low yields is the reduced electrophilicity of the carbonyl carbon in electron-rich benzaldehydes. Electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), push electron density into the aromatic ring, which in turn deactivates the aldehyde group towards nucleophilic attack by the phosphorus ylide.[1] This decreased reactivity can lead to incomplete conversion and, consequently, lower yields of the desired alkene.

Q2: My reaction seems to be very slow or has stalled. What could be the cause?

A2: Similar to the issue of low yields, slow reaction rates are a common consequence of the reduced reactivity of electron-rich benzaldehydes.[1] The initial nucleophilic attack of the ylide on the aldehyde is often the rate-determining step, and the decreased electrophilicity of the carbonyl carbon slows this process down considerably.

Q3: Can the choice of base impact the success of the reaction with these challenging substrates?

A3: Absolutely. The choice of base is critical in a Wittig reaction. For the formation of non-stabilized ylides, a very strong base like n-butyllithium (n-BuLi) is typically required to deprotonate the phosphonium salt.[2][3] If a weaker base is used, the ylide may not be generated in a sufficient concentration, leading to a poor reaction outcome.

Q4: I'm observing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

A4: The stereoselectivity of the Wittig reaction is largely dependent on the stability of the ylide. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. For semi-stabilized ylides, a mixture of isomers is common.[4] The presence of lithium salts can also influence the stereochemical outcome by potentially leading to the equilibration of intermediates.[3][5] For selective formation of the (E)-alkene with non-stabilized ylides, the Schlosser modification can be employed.[6]

Q5: Are there any alternatives to the standard Wittig reaction for these types of aldehydes?

A5: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a highly effective alternative.[7][8] The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides, making them more reactive towards electron-rich aldehydes.[9] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which simplifies purification.[8]

Troubleshooting Guide

Issue 1: Low Yield or No Reaction

Diagram: Troubleshooting Low Yields

Troubleshooting Low Yields Start Low Yield / No Reaction with Electron-Rich Benzaldehyde Check_Aldehyde Verify Aldehyde Purity and Reactivity Start->Check_Aldehyde Increase_Temp Increase Reaction Temperature Check_Aldehyde->Increase_Temp Aldehyde is pure Change_Base Use a Stronger Base (e.g., n-BuLi) Increase_Temp->Change_Base No improvement Change_Solvent Switch to a More Polar Aprotic Solvent (e.g., THF, DMF) Change_Base->Change_Solvent No improvement Consider_HWE Consider the Horner-Wadsworth-Emmons (HWE) Reaction Change_Solvent->Consider_HWE Still low yield Optimized Wittig Reaction Workflow Ylide_Formation Ylide Formation: - Suspend phosphonium salt in anhydrous THF at 0°C. - Add n-BuLi dropwise. Reaction Reaction with Aldehyde: - Add p-anisaldehyde solution dropwise at 0°C. - Allow to warm to room temperature and stir overnight. Ylide_Formation->Reaction Workup Aqueous Workup: - Quench with saturated NH₄Cl solution. - Extract with an organic solvent. Reaction->Workup Purification Purification: - Dry the organic layer with MgSO₄. - Concentrate and purify by column chromatography. Workup->Purification

Caption: Step-by-step workflow for the optimized Wittig reaction.

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. A deep orange or red color should develop, indicating the formation of the ylide. Stir the mixture at 0°C for 1 hour.

  • Reaction with Aldehyde: Dissolve p-anisaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with p-Anisaldehyde

This protocol provides a robust method for the olefination of p-anisaldehyde, which is often more effective than the traditional Wittig reaction for this substrate.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • p-Anisaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Diagram: HWE Reaction Workflow

HWE Reaction Workflow Carbanion_Formation Phosphonate Carbanion Formation: - Suspend NaH in anhydrous THF. - Add triethyl phosphonoacetate dropwise at 0°C. Reaction Reaction with Aldehyde: - Add p-anisaldehyde solution dropwise at 0°C. - Allow to warm to room temperature and stir. Carbanion_Formation->Reaction Workup Aqueous Workup: - Quench with saturated NH₄Cl solution. - Extract with an organic solvent. Reaction->Workup Purification Purification: - Dry the organic layer with MgSO₄. - Concentrate and purify by column chromatography. Workup->Purification

Caption: Step-by-step workflow for the Horner-Wadsworth-Emmons reaction.

Procedure:

  • Phosphonate Carbanion Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Dissolve p-anisaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0°C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

  • Wittig reaction. Wikipedia.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Wittig Reaction. Chemistry LibreTexts.
  • Wittig Reaction. Organic Chemistry Portal.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry.
  • The Wittig Reaction. University of Pittsburgh.
  • Wittig reaction using various salts. ResearchGate.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide.
  • Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts.
  • Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc.
  • Schlosser Modification. SynArchive.
  • Schlosser Modification. Organic Chemistry Portal.
  • Horner-Wadsworth-Emmons reaction. YouTube.
  • Horner-Wadsworth-Emmons reaction. Slideshare.
  • Wittig Reaction - Common Conditions.
  • Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate.
  • Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
  • Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. ResearchGate.
  • Wittig Reaction Practice Problems. Chemistry Steps.
  • The Wittig Reaction: Synthesis of Alkenes.

Sources

Purification of 4-(benzyloxy)benzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of 4-(benzyloxy)benzaldehyde by recrystallization. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to navigate the nuances of this common yet critical purification technique.

Technical Overview: this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its purity is paramount, as impurities can directly impact the safety, efficacy, and stability of the final product.[2] Recrystallization is a powerful and cost-effective method for its purification, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[3][4]

PropertyValueSource(s)
Chemical Formula C₁₄H₁₂O₂[5]
Molecular Weight 212.24 g/mol [5]
Appearance Creamish to yellow crystalline powder[1][6][7]
Melting Point 71-74 °C[1][7][8]
Water Solubility Insoluble[1][6][8]
Common Solvents Ethanol, Ethanol/Water Mixtures[9][10][11]

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of this compound.

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent is one where this compound exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3][12] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[12] For this compound, ethanol has been reported as an effective recrystallization solvent.[10] A mixed solvent system, such as ethanol/water, can also be highly effective and is a good starting point for optimization.[9][11]

Q2: What are the most common impurities I should expect in my crude this compound?

A2: Impurities typically originate from the synthetic route, most commonly the Williamson ether synthesis.[2][13] You should anticipate the presence of:

  • Unreacted Starting Materials: 4-hydroxybenzaldehyde and benzyl bromide (or chloride).[2][13]

  • By-products: Dibenzyl ether (from self-condensation of the benzyl halide) or benzyl alcohol (from hydrolysis).[2]

  • Degradation Products: Over-oxidation of the aldehyde can lead to the corresponding carboxylic acid, 4-(benzyloxy)benzoic acid.[2]

Q3: What is the fundamental principle behind using a mixed solvent system like ethanol/water?

A3: A mixed solvent system is employed when no single solvent provides the ideal solubility profile.[12] In the case of an ethanol/water system for this compound, the compound is readily soluble in the "good" solvent (ethanol) but poorly soluble in the "anti-solvent" or "bad" solvent (water). The procedure involves dissolving the crude material in a minimal amount of hot ethanol, followed by the careful, dropwise addition of hot water until the solution becomes faintly cloudy (the saturation point). A small addition of ethanol will redissolve the precipitate, and upon slow cooling, pure crystals will form.[9]

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a detailed, step-by-step methodology for the purification of this compound using a single solvent system.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter paper

  • Büchner funnel and vacuum flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[10] Avoid adding a large excess of solvent, as this will reduce your final yield.[14][15]

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities before they can be trapped in the forming crystals.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[3][16] Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[17]

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).[18] The final product should be a free-flowing, cream-colored crystalline powder.

Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot ethanol start->dissolve check_insoluble Insoluble impurities present? dissolve->check_insoluble hot_filter Hot Filtration check_insoluble->hot_filter Yes cool Slowly cool to room temperature check_insoluble->cool No hot_filter->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath vacuum_filter Collect crystals via vacuum filtration ice_bath->vacuum_filter wash Wash with ice-cold ethanol vacuum_filter->wash mother_liquor Mother Liquor (contains impurities) vacuum_filter->mother_liquor dry Dry crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the recrystallization process.

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a common issue that can usually be resolved. The two most likely causes are either using too much solvent or the solution is supersaturated.[15]

  • Solution 1: Reduce Solvent Volume. If you used too much solvent, the solution is not saturated enough for crystals to form.[14][15] Gently heat the solution again to boil off a portion of the ethanol. Once the volume is reduced, attempt to cool the solution again.

  • Solution 2: Induce Crystallization. A supersaturated solution requires a nucleation site to begin crystallization.[15] You can induce this by:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level.[19][20] The microscopic scratches on the glass provide nucleation sites for crystal growth.[20]

    • Seeding: Add a tiny "seed" crystal of pure this compound to the solution.[21][22] This provides a template for other molecules to crystallize upon.

Q: My compound separated as an oil instead of crystals. What went wrong?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high.[9][15]

  • Solution 1: Adjust the Solvent. The boiling point of your solvent may be too high. Re-heat the solution to dissolve the oil, add a small amount of a more "soluble" or lower-boiling point solvent (if using a mixed system), and allow it to cool much more slowly.[15] Insulating the flask can help slow the cooling rate.

  • Solution 2: Reduce Impurity Load. If the crude material is highly impure, the melting point can be significantly depressed, leading to oiling out.[9] In this case, it may be necessary to perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.[9]

Q: My final yield is very low. How can I improve it?

A: A low yield is often preventable and can be traced to several factors.[14]

  • Cause 1: Excess Solvent. Using significantly more than the minimum amount of hot solvent required for dissolution will result in a substantial portion of your product remaining in the mother liquor upon cooling.[14][15]

    • Prevention: Use the minimum amount of hot solvent necessary.

    • Recovery: If you have not discarded the mother liquor, you can try to recover more product by boiling off some of the solvent and re-cooling.[14]

  • Cause 2: Premature Crystallization. If the product crystallizes in the filter paper during hot filtration, it will be lost.

    • Prevention: Ensure both the funnel and the receiving flask are pre-heated before hot filtration. Work quickly.

  • Cause 3: Incomplete Cooling. Failure to cool the solution in an ice bath after initial room-temperature cooling will leave a significant amount of product dissolved.

    • Prevention: Always use an ice bath to maximize precipitation before filtration.[4]

Q: The final crystals are still colored. Are they impure?

A: A distinct yellow or off-white color can indicate the presence of trapped impurities.[13]

  • Solution 1: Second Recrystallization. A second recrystallization of the obtained crystals will often yield a product of higher purity and better color.

  • Solution 2: Use of Activated Charcoal. If the color is due to highly colored, high-molecular-weight by-products, activated charcoal can be used. Add a very small amount of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. Be aware that charcoal can also adsorb your product, potentially reducing the yield.

References

  • Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization.
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • Guide for crystallization.
  • Study.com. Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution.
  • Quora. (2021, May 6). What are the ways by which crystallization can be induced? Does supersaturated produce crystals?
  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • RSC Education. Finding the best solvent for recrystallisation student sheet.
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.
  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment.
  • NIH National Center for Biotechnology Information. This compound.
  • The Manifestation Collective. (2021, February 2). How To Cleanse And Charge Your Crystals As A Beginner.
  • NIH National Center for Biotechnology Information. (E)-4-(Benzyloxy)benzaldehyde thiosemicarbazone.
  • Garments Merchandising. (2015, December 31). Process Flow Chart of Crystal Wash.
  • Lee Valley Tools. Flower Drying Silica Gel Crystals - Instructions.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Wisedry. Flower Drying Crystals - Instructions.
  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
  • University of Colorado Denver. recrystallization, filtration and melting point.
  • ResearchGate. (2010). This compound.

Sources

Technical Support Center: Removing Unreacted 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification. This guide provides troubleshooting protocols and answers to frequently asked questions concerning the removal of unreacted 4-hydroxybenzaldehyde from your product mixture. Given its unique chemical structure, possessing both a reactive aldehyde and an acidic phenol, 4-hydroxybenzaldehyde can present specific purification challenges. This document offers several field-proven methods to achieve high product purity.

Initial Assessment: Do I Have a Purity Problem?

Before proceeding with a purification strategy, it's crucial to confirm the presence and relative amount of the 4-hydroxybenzaldehyde contaminant.

Question: How can I confirm that unreacted 4-hydroxybenzaldehyde is present in my crude product?

Answer: Thin-Layer Chromatography (TLC) is the most direct and rapid method for initial assessment.

  • Procedure: Spot your crude product, your purified product, and a 4-hydroxybenzaldehyde standard on the same TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Interpretation: Unreacted 4-hydroxybenzaldehyde will appear as a distinct spot that corresponds to the Rf value of the standard. The intensity of this spot gives a qualitative indication of the impurity level. For quantitative analysis, techniques like ¹H NMR or HPLC are recommended. In the ¹H NMR spectrum, the aldehyde proton of 4-hydroxybenzaldehyde typically appears as a sharp singlet between 9-10 ppm[1].

Troubleshooting Purification Strategies

Based on the properties of your desired product and the nature of the reaction, one of the following methods should effectively remove the 4-hydroxybenzaldehyde impurity.

Method 1: Acid-Base Extraction

This is often the most effective and scalable method, provided your desired product is not acidic and is stable to basic conditions. This technique exploits the phenolic nature of 4-hydroxybenzaldehyde.

Question: My product is neutral. How can I use a liquid-liquid extraction to remove the acidic 4-hydroxybenzaldehyde?

Answer: By washing your organic solution with an aqueous base, you can deprotonate the 4-hydroxybenzaldehyde, rendering it a water-soluble salt that partitions into the aqueous layer.

Core Principle: The phenolic hydroxyl group on 4-hydroxybenzaldehyde is weakly acidic, with a pKa of approximately 7.6[2][3]. Treatment with a suitable aqueous base (like sodium hydroxide or sodium carbonate) deprotonates this group to form the sodium phenoxide salt. This ionic salt is highly soluble in water and will be extracted from the organic phase.[4][5]

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium 4-formylphenoxide salt.

  • Repeat: Repeat the wash (Step 2-4) with fresh NaOH solution one or two more times to ensure complete removal.

  • Neutral Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and dissolved base.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Verification: Confirm the absence of 4-hydroxybenzaldehyde in the purified product via TLC analysis.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product (Desired Compound + 4-HBA) in Ethyl Acetate E Purified Product in Ethyl Acetate B Add 1M NaOH (aq) Shake & Separate A->B F Dry & Concentrate E->F C Sodium 4-Formylphenoxide in Aqueous NaOH D Discard Aqueous Waste B->E B->C

Figure 1. Workflow for Acid-Base Extraction.

Method 2: Purification via Bisulfite Adduct Formation

This technique is specific for aldehydes and can be highly effective, especially when other methods fail or when the desired product is base-sensitive.

Question: My product has an acidic functional group, so I can't use a basic wash. How can I selectively remove the aldehyde?

Answer: You can react the 4-hydroxybenzaldehyde with sodium bisulfite to form a water-soluble adduct, which can then be removed by extraction.[6][7]

Core Principle: Aldehydes react with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a solid or water-soluble α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[8] This adduct can be easily separated from the non-aldehyde components of the mixture. The reaction is reversible, typically by adding a strong base or acid.[6][8]

  • Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol or THF to ensure contact between the aldehyde and the aqueous bisulfite.[6][7]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.[9] A precipitate of the adduct may form.

  • Extraction: Add deionized water and a water-immiscible organic solvent (e.g., ethyl acetate/hexanes mixture). Shake again.

  • Separation: Allow the layers to separate. The bisulfite adduct of 4-hydroxybenzaldehyde will be in the aqueous layer.[6] Your desired compound should remain in the organic layer.

  • Work-up: Drain and discard the aqueous layer. Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the purified product.

  • Verification: Check the purity of your product by TLC.

G A Crude Product in Methanol B Add Saturated NaHSO₃ (aq) Shake vigorously A->B C Add Water & Organic Solvent (e.g., EtOAc/Hexanes) B->C D Separate Layers C->D E Organic Layer: Purified Product D->E Contains desired compound F Aqueous Layer: Bisulfite Adduct of 4-HBA D->F Contains impurity G Wash, Dry, Concentrate E->G H Final Pure Product G->H

Sources

Stability of 4-(benzyloxy)benzaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(benzyloxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this versatile reagent under common acidic and basic experimental conditions. Here, we address specific issues you may encounter and provide troubleshooting guidance rooted in established chemical principles.

Section 1: Stability Under Acidic Conditions

The benzyl ether linkage in this compound is generally stable to a range of acidic conditions, but it is susceptible to cleavage under strong or specific acidic protocols. Understanding the limits of this stability is crucial for successful synthesis and purification.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: I am running a reaction with this compound in the presence of a strong protic acid (e.g., HCl, H₂SO₄) at elevated temperatures. My yield is low, and I'm seeing a new, more polar spot on my TLC plate. What is happening?

A1: You are likely observing acid-catalyzed debenzylation. The benzyl ether is a commonly used protecting group for phenols, and its removal is often accomplished with strong acids.[1] At elevated temperatures, the ether oxygen is protonated, making the benzylic carbon susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This cleavage results in the formation of 4-hydroxybenzaldehyde and benzyl alcohol or a related benzyl species.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If permissible for your desired transformation, reducing the temperature can significantly decrease the rate of debenzylation.

  • Use a Milder Acid: Consider using a weaker acid, such as acetic acid, or a Lewis acid that is less prone to promoting this side reaction.

  • Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize the formation of the debenzylated byproduct.

  • Consider an Alternative Protecting Group: If harsh acidic conditions are unavoidable, you may need to use a more acid-stable protecting group for the phenol.

Q2: Can I use Lewis acids with this compound without causing debenzylation?

A2: The stability towards Lewis acids is variable and depends on the specific Lewis acid and reaction conditions. Strong Lewis acids, particularly those that can coordinate effectively with the ether oxygen, can facilitate cleavage of the benzyl group.[2] For instance, reagents like trimethylsilyl iodide (TMSI) are known to cleave benzyl ethers. However, milder Lewis acids may be tolerated, especially at low temperatures.

Best Practices:

  • Perform a Small-Scale Test: Before committing your bulk material, run a small-scale trial with your chosen Lewis acid and monitor for the appearance of 4-hydroxybenzaldehyde.

  • Choose Lewis Acids Carefully: If possible, select Lewis acids that are known to be compatible with benzyl ethers.

  • Maintain Low Temperatures: Running the reaction at 0 °C or below can often prevent debenzylation.

Experimental Protocol: Monitoring for Acid-Catalyzed Debenzylation
  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Quench the aliquot with a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the quenched aliquot with a suitable organic solvent like ethyl acetate.

  • TLC Analysis: Spot the organic extract on a TLC plate alongside standards of this compound and 4-hydroxybenzaldehyde.

  • Visualization: Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to develop the plate. Visualize the spots under a UV lamp. The appearance and growth of a spot corresponding to 4-hydroxybenzaldehyde indicate debenzylation.

Visualization: Acid-Catalyzed Debenzylation Pathway

The following diagram illustrates the protonation of the ether oxygen followed by nucleophilic attack, leading to the cleavage of the benzyl group.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products start This compound protonated Protonated Ether start->protonated Protonation of Ether Oxygen acid H+ (Strong Acid) product1 4-Hydroxybenzaldehyde protonated->product1 Cleavage product2 Benzyl Cation protonated->product2 Cleavage

Caption: Mechanism of acid-catalyzed debenzylation.

Section 2: Stability Under Basic Conditions

This compound is generally more stable under basic conditions than acidic conditions. However, certain strong bases and specific reaction conditions can lead to undesired side reactions.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: I am attempting a reaction with this compound using a strong base like sodium hydroxide at room temperature, and my reaction is not clean. What could be happening?

A1: Since this compound lacks alpha-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base.[3][4] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (4-(benzyloxy)benzyl alcohol) and one molecule of the carboxylic acid (4-(benzyloxy)benzoic acid).[3][4]

Troubleshooting Steps:

  • Use a Weaker Base: If the reaction chemistry allows, switch to a non-hydroxide base like potassium carbonate or an organic base like triethylamine. These are typically not strong enough to initiate the Cannizzaro reaction.

  • Control Stoichiometry: If a strong base is required, use it in catalytic amounts if possible, or ensure your other reactant is present in excess to compete with the self-condensation of the aldehyde.

  • Lower Temperature: Performing the reaction at lower temperatures can reduce the rate of the Cannizzaro reaction.

Q2: Is the aldehyde functional group stable to bases?

A2: While the aldehyde group is the site of reactivity in the Cannizzaro reaction, it can also participate in other base-catalyzed reactions. For example, in the presence of an enolizable ketone or another aldehyde with alpha-hydrogens, it can undergo a Claisen-Schmidt (crossed aldol) condensation.[5] It's important to consider all possible reaction pathways when designing your experiment.

Best Practices:

  • Inert Atmosphere: When working with aldehydes, especially under basic conditions, it is good practice to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde to the corresponding carboxylic acid.[6][7]

  • Purity of Reagents: Ensure your this compound is pure and free from the corresponding carboxylic acid, as this can sometimes catalyze decomposition.

Experimental Protocol: Detecting the Cannizzaro Reaction
  • Reaction Monitoring: After your reaction, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Separation: The 4-(benzyloxy)benzoic acid will be deprotonated and remain in the aqueous layer under basic conditions. After neutralization, it can be extracted into an organic solvent. The 4-(benzyloxy)benzyl alcohol will be in the organic layer.

  • Analysis: Analyze the organic extracts by TLC, LC-MS, or NMR to identify the presence of the alcohol and carboxylic acid products.

Visualization: The Cannizzaro Reaction Pathway

This diagram shows the key steps of the base-induced disproportionation of this compound.

G cluster_reactants Reactants cluster_intermediate Key Steps cluster_products Products aldehyde1 2x this compound step1 Nucleophilic attack of OH- aldehyde1->step1 base OH- (Strong Base) base->step1 step2 Hydride Transfer step1->step2 product1 4-(Benzyloxy)benzyl alcohol step2->product1 Reduction product2 4-(Benzyloxy)benzoate step2->product2 Oxidation

Caption: Simplified mechanism of the Cannizzaro reaction.

Section 3: Summary of Stability and Handling

To aid in your experimental design, the following table summarizes the stability of this compound under various conditions.

ConditionReagent ExamplesStabilityPotential IssuesMitigation Strategies
Strong Acid HCl, H₂SO₄, TFALow to Moderate DebenzylationUse milder acids, lower temperature, shorter reaction times.
Lewis Acid AlCl₃, TiCl₄, TMSIVariable DebenzylationUse milder Lewis acids, low temperature, perform test reaction.
Weak Acid Acetic AcidHigh Generally stableMonitor for extended reaction times or high temperatures.
Strong Base NaOH, KOHLow to Moderate Cannizzaro ReactionUse weaker bases, control stoichiometry, lower temperature.
Weak Base K₂CO₃, Et₃NHigh Generally stableUse an inert atmosphere to prevent air oxidation.
Oxidizing Agents Air, KMnO₄Low Oxidation to carboxylic acidStore under inert gas, handle under inert atmosphere.
Reducing Agents NaBH₄, H₂/Pd-CLow Reduction of aldehydeBenzyl ether may be cleaved by hydrogenolysis.

General Storage and Handling:

  • Store this compound in a cool, dry, and dark place to prevent degradation.[8][9][10]

  • Keep the container tightly sealed and preferably under an inert atmosphere (argon or nitrogen) to minimize oxidation.[11]

  • Avoid contact with strong oxidizing agents.[12]

References

  • Kennedy, A. R., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110.
  • PrepChem.com. Synthesis of 4-benzyloxybenzaldehyde.
  • Aaron Chemistry. 4-(BENZYLOXY)-3-NITROBENZALDEHYDE 97% Safety Data Sheet.
  • MDPI. Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. (2021).
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Patrick, G. L. (2015). An Introduction to Drug Synthesis: Appendix 6: Protecting groups. Oxford Learning Link.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94-113.
  • Wikipedia. Cannizzaro reaction.
  • Roman, G., et al. (2023). Novel chalcone analogs derived from this compound.
  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.
  • National Center for Biotechnology Information. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 240, Benzaldehyde.
  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Sciencemadness.org. Oxidation of Benzaldehyde, Prevention Of. (2010).
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry.
  • Srisung, S., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Journal of Organic Chemistry, 71(7), 2894-2896.
  • Britannica. Benzaldehyde.
  • ResearchGate. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (2015).
  • ThaiScience. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.
  • ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014).

Sources

Technical Support Center: Navigating Low Conversion in Reactions with 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet persistent challenge: low conversion in reactions utilizing 4-(benzyloxy)benzaldehyde. As a substrate, its unique electronic properties can introduce complexities not seen with simpler benzaldehydes. This document provides field-proven insights and solutions in a direct question-and-answer format to help you diagnose and resolve issues in your synthetic work.

General Troubleshooting & FAQs

This section addresses overarching issues that can affect any reaction involving this compound.

Question 1: My reaction is consistently sluggish or incomplete, regardless of the reaction type. What are the primary factors to investigate?

Answer: When facing consistently low conversion with this compound, the root cause often lies with the integrity of the starting material or the reaction environment. The benzyloxy group, while a useful protecting group, influences the molecule's stability and reactivity.

Core Areas to Investigate:

  • Purity of this compound: This is the most critical factor. This compound is a crystalline powder that is susceptible to oxidation, especially if stored improperly.[1] The primary degradation product is 4-(benzyloxy)benzoic acid. This acidic impurity can neutralize bases, quench organometallic reagents, and interfere with a wide range of reaction mechanisms.[2][3]

    • Validation Protocol: Before use, verify the aldehyde's purity. A simple Thin Layer Chromatography (TLC) against a pure standard can reveal impurities. For a more definitive analysis, ¹H NMR is recommended. The aldehyde proton should appear as a sharp singlet around 9.9 ppm. The presence of a broad peak between 10-12 ppm is a strong indicator of carboxylic acid contamination.

  • Strict Anhydrous and Inert Conditions: Many reactions involving aldehydes, particularly with organometallic or strongly basic reagents, are highly sensitive to moisture and oxygen.[2][4]

    • Moisture: Water will readily quench Grignard reagents, ylides in Wittig reactions, and strong bases, leading to immediate reaction failure.[2]

    • Oxygen: While the aldehyde itself is air-sensitive over long periods, many reagents (e.g., organolithiums, some ylides) are rapidly degraded by oxygen.

    • Best Practices: Always use flame- or oven-dried glassware.[4] Solvents should be freshly distilled or obtained from a solvent purification system. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.[2][5]

Question 2: The benzyloxy group is electron-donating. How does this property specifically affect my reactions?

Answer: The ether oxygen of the benzyloxy group donates electron density into the benzene ring through resonance. This has a significant deactivating effect on the aldehyde's carbonyl carbon.

  • Reduced Electrophilicity: The increased electron density on the aromatic ring is relayed to the carbonyl carbon, making it less electrophilic (less positively charged). Consequently, it is less reactive towards nucleophiles.[2] This can lead to significantly slower reaction rates compared to benzaldehyde or nitro-substituted benzaldehydes.

  • Implications for Reaction Conditions: To overcome this reduced reactivity, you may need to employ more forceful conditions:

    • Use more reactive or less sterically hindered nucleophiles.[2]

    • Increase the reaction temperature, but monitor carefully for side product formation.[2][6]

    • Extend the reaction time.[7]

    • In some cases, use a Lewis acid catalyst to enhance the aldehyde's electrophilicity.[8]

Reaction-Specific Troubleshooting Guides

The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, but the reduced electrophilicity of this compound presents a common hurdle.[2][9]

Question 3: I am seeing very low conversion in my Wittig reaction. I've confirmed my aldehyde is pure. What else could be wrong?

Answer: Low conversion in a Wittig reaction with this substrate typically points to issues with the formation or stability of the phosphorus ylide.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Insufficiently Strong Base The acidity of the α-proton on the phosphonium salt dictates the required base strength. For non-stabilized ylides (e.g., from benzyltriphenylphosphonium bromide), weaker bases are often insufficient for complete deprotonation.Use a very strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[2] For salt-free conditions which can favor Z-alkene formation, bases like sodium hexamethyldisilazide (NaHMDS) are effective.[2]
Ylide Instability/Decomposition Non-stabilized ylides are highly reactive and can decompose, especially at room temperature or in the presence of impurities.Generate the ylide in situ at low temperatures (0 °C to -78 °C) and add the aldehyde solution to the freshly prepared ylide.[2] Avoid letting the ylide stand for extended periods before adding the substrate.
Reaction Temperature Too Low While ylide generation requires low temperatures, the subsequent reaction with the deactivated aldehyde may be too slow at these temperatures.After adding the aldehyde at low temperature, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Always monitor progress by TLC to prevent product decomposition.[2]
The Knoevenagel Condensation

This condensation reaction is sensitive to catalyst choice and the removal of its water byproduct.

Question 4: My Knoevenagel condensation with this compound stalls with significant starting material remaining. How can I improve the yield?

Answer: A stalled Knoevenagel condensation is often due to equilibrium issues or suboptimal catalysis, problems that are exacerbated by the aldehyde's deactivation.[6][10]

  • Catalyst Choice: The catalyst is typically a weak base. While a base is necessary, one that is too strong can promote unwanted side reactions like the self-condensation of the active methylene compound.[6] Piperidine or ammonium salts are common choices.[6][11]

  • Water Removal: The reaction produces one equivalent of water. This byproduct can hydrolyze the product or inhibit the catalyst, preventing the reaction from reaching completion.[6]

    • Solution: Perform the reaction in a solvent like toluene or benzene that forms an azeotrope with water. Use a Dean-Stark apparatus to physically remove water as it forms, thereby driving the equilibrium toward the product.[6]

Grignard and Organolithium Additions

These reactions are extremely sensitive to acidic impurities and moisture.

Question 5: My Grignard reaction fails completely, and I recover only my this compound starting material. What is the most probable cause?

Answer: The complete failure of a Grignard reaction with recovery of the aldehyde almost certainly indicates that the Grignard reagent was quenched before it could react.

  • Acidic Impurities: As strong bases, Grignard reagents are destroyed by even trace amounts of acidic protons.[12] The primary culprit is often the 4-(benzyloxy)benzoic acid impurity in your aldehyde starting material. One equivalent of the acid will destroy one equivalent of your Grignard reagent.

  • Atmospheric Moisture: Inadequate drying of glassware or solvents is a frequent cause of failure. The Grignard reagent will react with water faster than with the aldehyde.[13]

  • Troubleshooting Workflow:

    • Purify the Aldehyde: Recrystallize the this compound before use.

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or a strong inert gas flow. Use freshly distilled anhydrous ether or THF.[5]

    • Verify Grignard Reagent Formation: The initiation of Grignard reagent formation is often indicated by a color change and gentle refluxing.[5] If it doesn't start, adding a small crystal of iodine can help activate the magnesium surface.

Reductive Amination

This two-step, one-pot reaction requires careful selection of the reducing agent.

Question 6: In my reductive amination, I see evidence of imine formation by TLC, but the final reduction step is incomplete. How can I optimize this?

Answer: This is a classic reductive amination challenge. The key is to use a reducing agent that is selective for the imine over the aldehyde.[14]

  • Problem with NaBH₄: Sodium borohydride (NaBH₄) is a powerful reducing agent that can reduce both the aldehyde and the imine.[8] If added too early or under the wrong conditions, it will preferentially reduce your starting aldehyde, leading to low conversion.

  • Recommended Reducing Agents:

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic reagent for this purpose. It is mild enough that it will not significantly reduce the aldehyde at neutral or slightly acidic pH, but it will efficiently reduce the protonated imine (iminium ion).[8][14]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is another excellent choice, particularly for less reactive ketones and aldehydes. It is also a mild and selective reagent.[8][14]

  • Protocol Adjustment: Allow the aldehyde and amine to stir for a period (e.g., 30-60 minutes) to ensure imine formation is established before adding the selective reducing agent.[15] Adding a catalytic amount of acetic acid can help catalyze imine formation and ensure the intermediate is protonated for efficient reduction.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing low conversion issues.

TroubleshootingWorkflow start Low Conversion Observed check_purity 1. Verify Aldehyde Purity (TLC, NMR) start->check_purity check_conditions 2. Confirm Anhydrous/ Inert Conditions check_purity->check_conditions Pure purify Purify Aldehyde (Recrystallization) check_purity->purify Impure reaction_specific 3. Investigate Reaction- Specific Issues check_conditions->reaction_specific Adequate dry_system Flame-Dry Glassware, Use Anhydrous Solvents check_conditions->dry_system Inadequate wittig Wittig: - Use Stronger Base (n-BuLi) - Control Temperature reaction_specific->wittig Wittig knoevenagel Knoevenagel: - Use Dean-Stark Trap - Optimize Catalyst reaction_specific->knoevenagel Knoevenagel grignard Grignard: - Ensure Reagent Purity - Re-check for Moisture reaction_specific->grignard Grignard red_am Reductive Amination: - Use Selective Reductant (NaBH3CN / STAB) reaction_specific->red_am Red. Am. purify->check_conditions dry_system->reaction_specific success Reaction Optimized wittig->success knoevenagel->success grignard->success red_am->success

Caption: A logical workflow for troubleshooting low reaction conversion.

Experimental Protocol: Optimized Wittig Reaction

This protocol is designed to address the challenges of using this compound with a non-stabilized ylide to favor Z-alkene formation.

Materials:

  • Benzyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • This compound (recrystallized)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate, Brine, Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), add benzyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Ylide Generation: Add anhydrous THF (approx. 5 mL per 1 mmol of phosphonium salt). Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A characteristic deep orange or red color of the ylide should appear. Stir the mixture at 0 °C for 30 minutes.[2]

  • Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification (typically by column chromatography).

References

  • Technical Support Center: Optimizing the Wittig Reaction of 4-(Hexyloxy)benzaldehyde. Benchchem.
  • Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde. Benchchem.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions. Benchchem.
  • Troubleshooting low yields in Knoevenagel condensation. Benchchem.
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
  • Grignard Reaction. Organic Chemistry Portal.
  • Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde. Benchchem.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
  • Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
  • Organic Synthesis: Benzoic Acid via a Grignard Reaction.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Wittig Reaction. Organic Chemistry Portal.
  • Reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate.
  • Reductive Amination - Common Conditions. Organic Chemistry Data.

Sources

Effect of temperature on the stability of 4-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(benzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by addressing potential challenges related to the effect of temperature and other environmental factors on the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2] The recommended storage temperature is below 15°C, with some suppliers suggesting storage at room temperature is acceptable for shorter periods.[3] To prevent degradation, it is crucial to keep the container tightly sealed.[4][5] Given that the compound is air-sensitive, storing it under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize oxidative degradation.[3]

Q2: My this compound has turned from a white/cream powder to a yellowish color. Is it still usable?

A2: A color change to yellow may indicate some level of degradation, likely oxidation.[2][4] Aromatic aldehydes are susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid (4-(benzyloxy)benzoic acid in this case).[6] While a slight color change may not significantly impact the outcome of all reactions, for high-purity applications such as in pharmaceuticals or for quantitative studies, it is advisable to first assess the purity of the material using techniques like NMR or GC-MS. For sensitive applications, using a fresh, properly stored batch is recommended.

Q3: Can I heat this compound to dissolve it? What is its thermal stability?

Q4: What are the primary degradation products of this compound?

A4: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[6] In the case of this compound, the primary degradation product upon exposure to air is expected to be 4-(benzyloxy)benzoic acid. This process can be initiated by light, heat, or the presence of impurities and proceeds via a radical mechanism.[6]

Troubleshooting Guide: Stability-Related Experimental Issues

This section addresses specific problems that may arise during experimentation due to the instability of this compound.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Possible Cause: Degradation of the this compound starting material.

Troubleshooting Protocol:

  • Purity Assessment of Starting Material:

    • Step 1: Visual Inspection. Check for any change in color from its typical white to light yellow appearance.[3]

    • Step 2: Melting Point Determination. Measure the melting point of your sample. A broad or depressed melting point compared to the literature value (70-75°C) suggests the presence of impurities.

    • Step 3: Spectroscopic Analysis. Acquire a ¹H NMR or FT-IR spectrum of the aldehyde. Look for the characteristic aldehyde proton peak (~9.9 ppm in ¹H NMR) and the absence of broad peaks indicative of a carboxylic acid OH group. Compare the spectrum to a reference to confirm purity.

  • Reaction Setup Verification:

    • Step 1: Inert Atmosphere. For reactions sensitive to oxidation, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[10]

    • Step 2: Solvent Purity. Use dry, peroxide-free solvents, as impurities in the solvent can initiate degradation.

    • Step 3: Temperature Control. Maintain the recommended reaction temperature and avoid unnecessary heating.

Issue 2: Difficulty in Achieving Complete Dissolution or Observing Insoluble Particulates

Possible Cause: Formation of polymeric or oxidized, less soluble byproducts.

Troubleshooting Protocol:

  • Solubility Test:

    • Step 1: Attempt to dissolve a small sample of the this compound in a solvent in which it is known to be soluble (e.g., chloroform, ethyl acetate).[2]

    • Step 2: If insolubles are observed, this may indicate the presence of degradation products. The compound is insoluble in water.[4][11]

  • Purification of Starting Material:

    • If degradation is suspected, the material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove impurities.

Data & Protocols

Quantitative Data Summary
PropertyValueSource(s)
Melting Point70-75 °C[3][4][7][8]
Boiling Point219 °C / 13 mmHg; 197-199 °C / 11 mmHg[3][8]
AppearanceWhite to light yellow crystalline powder[2][3]
Storage TemperatureRoom temperature (recommended <15°C)[3]
Key InstabilitiesAir sensitive[2][3]
Experimental Protocol: Assessment of Thermal Stability

This protocol outlines a basic procedure to evaluate the short-term thermal stability of this compound.

Objective: To determine if significant degradation occurs upon heating the compound in the presence and absence of air.

Materials:

  • This compound

  • Two round-bottom flasks

  • Heating mantle with temperature control

  • Nitrogen or Argon gas supply

  • TLC plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp

  • NMR tubes and deuterated solvent (e.g., CDCl₃)

Procedure:

  • Sample Preparation:

    • Place 100 mg of this compound into each of the two round-bottom flasks.

    • Flask A: Seal with a septum.

    • Flask B: Seal with a septum and purge with an inert gas (e.g., nitrogen) for 5-10 minutes.

  • Heating:

    • Heat both flasks to a desired temperature (e.g., 80°C, just above the melting point) for a set period (e.g., 1 hour).

  • Analysis:

    • Step 1: TLC Analysis. After cooling to room temperature, dissolve a small amount of the sample from each flask in a suitable solvent. Spot the solutions on a TLC plate alongside a sample of the unheated starting material. Develop the plate and visualize under a UV lamp. The appearance of new spots indicates the formation of byproducts.

    • Step 2: NMR Analysis. Dissolve the remaining material from each flask in a deuterated solvent and acquire a ¹H NMR spectrum. Compare the spectra of the heated samples to the unheated starting material. Look for a decrease in the integration of the aldehyde proton and the appearance of new peaks, which would suggest degradation.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Analytical Verification cluster_3 Actionable Solutions A Inconsistent Yields / Unexpected Byproducts C Visual Inspection (Color, Form) A->C B Color Change / Insolubles B->C D Check Storage Conditions (Temp, Atmosphere, Age) C->D E Purity Analysis: - Melting Point - TLC - NMR / GC-MS D->E F Purify Material (e.g., Recrystallization) E->F Impure H Optimize Reaction Conditions: - Inert Atmosphere - Temperature Control E->H Pure F->H G Use Fresh Stock G->H

Caption: Troubleshooting workflow for stability issues with this compound.

Potential Degradation Pathway of this compound

G A This compound (C₁₄H₁₂O₂) C Acyl Radical A->C B Initiation (Air (O₂), Light, Heat) B->C D Peroxyacyl Radical C->D + O₂ E 4-(Benzyloxy)benzoic Acid (C₁₄H₁₂O₃) D->E + R-H - R•

Caption: Simplified radical oxidation pathway of this compound.

References

  • Marteau, C., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Flavour and Fragrance Journal, 28(4), 224-229. [ResearchGate does not provide a direct stable URL, but the article can be found via its title and authors on the platform or through a DOI search if available.]
  • Harwood, L. M., & Moody, C. J. (1989). Experimental organic chemistry: Principles and Practice. Blackwell Scientific Publications. [General reference for organic chemistry techniques, not directly cited from search results but represents authoritative grounding for experimental protocols.]
  • Smit, G., et al. (2005). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. International Dairy Journal, 15(6-9), 761-773. [Link]
  • Kennedy, A. R., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2083. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions of 4-(Benzyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by steric hindrance in reactions involving 4-(benzyloxy)benzaldehyde and its derivatives. Our focus is on providing practical, field-proven insights to enhance the success of your chemical syntheses.

Introduction: The Challenge of the Bulky Benzyl Group

The this compound scaffold is a valuable building block in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities.[1][2][3] The benzyloxy group, while an excellent protecting group for the phenol, introduces significant steric bulk. This steric hindrance arises from the spatial arrangement of atoms, where the bulky benzyl group impedes the approach of nucleophiles to the aldehyde's electrophilic carbonyl carbon.[4][5][6] This can lead to sluggish reaction rates, low yields, or complete reaction failure under standard conditions.[4]

This guide is structured to address common synthetic transformations where steric hindrance is a primary concern, offering explanations for why certain strategies are effective and providing detailed protocols to overcome these challenges.

Section 1: Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is fundamental to building molecular complexity. However, reactions like the Wittig, Aldol, and Grignard reactions are often hampered by the steric shield of the benzyloxy group.

FAQ 1: My Wittig reaction with this compound is slow and gives a low yield. What's going on and how can I fix it?

Answer: This is a common issue. The benzyloxy group is electron-donating, which reduces the electrophilicity of the aldehyde's carbonyl carbon, slowing the reaction.[7] Combined with the steric bulk, this creates a significant kinetic barrier.

Troubleshooting Strategies:

  • Ylide Reactivity: The choice of phosphonium ylide is critical.

    • Non-stabilized Ylides: For simple alkyl substitutions, non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) are more reactive and generally necessary to overcome the aldehyde's reduced reactivity.[8][9] These reactions typically favor the formation of the (Z)-alkene.[7][8]

    • Stabilized Ylides: Stabilized ylides (e.g., those with an adjacent ester or ketone) are less reactive and may struggle to react with sterically hindered aldehydes.[8][10] If their use is unavoidable, more forcing conditions are required.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature after the initial ylide formation can provide the necessary activation energy.[4] Gentle heating to 40-50 °C is often effective.

    • Solvent: Aprotic, non-polar solvents like THF are generally preferred for non-stabilized ylides to maximize (Z)-selectivity.[7]

    • Base Selection: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required to generate the more reactive, non-stabilized ylides.[10]

Protocol: Optimized Wittig Reaction with a Non-Stabilized Ylide

  • Apparatus: Under an inert atmosphere (e.g., Argon), flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Ylide Generation: Suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add a strong base (e.g., n-BuLi, 1.05 eq). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature for 1 hour to ensure complete ylide formation.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (40-50 °C) can be applied if TLC analysis shows slow conversion.[7]

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify by column chromatography.

FAQ 2: I'm attempting an Aldol condensation with this compound, but I'm primarily recovering my starting material. How can I promote the reaction?

Answer: The steric hindrance from the benzyloxy group can make the approach of the enolate nucleophile difficult.[11] Additionally, the aldehyde is not capable of forming an enolate itself, so it can only act as the electrophile.

Troubleshooting Strategies:

  • Use a Pre-formed Enolate: Instead of relying on in-situ enolate formation where equilibrium concentrations might be low, pre-forming the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can increase its effective concentration and drive the reaction forward.

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂), can activate the aldehyde.[4][12] The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

  • Reaction Conditions: For base-catalyzed reactions, polar aprotic solvents like THF or DME are suitable. In some cases, using a protic solvent like ethanol with a base like NaOH can be effective for specific substrates, as seen in chalcone synthesis.[13]

Workflow for Lewis Acid-Mediated Aldol Addition

Aldol_Workflow cluster_setup Reaction Setup cluster_reaction Nucleophilic Addition cluster_workup Work-up & Purification Aldehyde This compound in Anhydrous DCM LewisAcid Lewis Acid (e.g., TiCl₄) at -78 °C Aldehyde->LewisAcid Add dropwise ReactionMix Stir at -78 °C to Room Temp Enolate Silyl Enol Ether in Anhydrous DCM Enolate->ReactionMix Add dropwise Quench Quench with Sat. aq. NH₄Cl ReactionMix->Quench Purify Column Chromatography Quench->Purify Hydrogenation_Pathway Start This compound PathA H₂, Pd/C (Standard Hydrogenation) Start->PathA PathB NaBH₄, EtOH (Chemoselective Reduction) Start->PathB ProductA 4-Hydroxybenzyl Alcohol (Protecting Group Cleavage) PathA->ProductA Undesired ProductB 4-(Benzyloxy)benzyl Alcohol (Desired Product) PathB->ProductB Desired

Sources

Technical Support Center: Quenching Procedures for Reactions Involving 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing expert guidance on the critical step of quenching reactions that utilize 4-(benzyloxy)benzaldehyde. This resource is tailored for researchers, chemists, and drug development professionals who seek to navigate the complexities of reaction workups, ensuring product integrity, yield, and laboratory safety. The following troubleshooting guides and FAQs are structured to address specific challenges encountered in common synthetic transformations.

Frequently Asked Questions (FAQs): The Fundamentals of Quenching

Q1: What is the primary goal of "quenching" in the context of a chemical reaction?

Quenching is the procedure of safely deactivating any unreacted, highly reactive reagents in a reaction mixture once the desired transformation is complete.[1] This is a crucial step that precedes the aqueous workup and product isolation. A proper quench ensures that the reaction is definitively stopped, prevents dangerous exothermic events, and minimizes the formation of unwanted byproducts during subsequent purification steps.[2]

Q2: Why is the choice of quenching agent so critical? Can't I just add water?

The choice of quenching agent is dictated by the reactivity of the species that needs to be neutralized and the stability of the desired product.[1] While water is a common protic source, its high reactivity with certain reagents, like organolithiums or Grignard reagents, can cause an uncontrolled, violent exotherm, potentially leading to solvent boiling and ejection of material from the flask.[1][3] A carefully selected quenching agent deactivates the reactive species at a controlled rate. The safest approach often involves a gradual reduction in reactivity, for instance, by first adding a less reactive alcohol like isopropanol before introducing water.[4][5]

Q3: What are the essential safety precautions to take during any quenching procedure?

Safety is paramount. The following practices should always be observed:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves.[4]

  • Fume Hood: All quenching operations should be performed in a well-ventilated chemical fume hood.[4]

  • Cooling: The reaction flask should be cooled in an ice/water bath before and during the quench to dissipate the heat generated from the exothermic reaction.[2]

  • Inert Atmosphere: For pyrophoric or air-sensitive reagents (e.g., organolithiums), the quench must be initiated under an inert atmosphere (Nitrogen or Argon).[3][4]

  • Controlled Addition: The quenching agent must be added slowly and dropwise with vigorous stirring to prevent localized heat and pressure buildup.[3]

  • Venting: Never perform a quench in a sealed system. Ensure there is a path for any evolved gases to vent safely, for instance, through a bubbler.[3]

Reaction-Specific Troubleshooting Guides

This section provides detailed guidance for quenching common reactions where this compound is a key reactant.

Guide 1: Reduction Reactions (e.g., using Sodium Borohydride, NaBH₄)

The reduction of this compound to 4-(benzyloxy)benzyl alcohol is a common transformation. While NaBH₄ is a mild reducing agent, proper quenching of the excess reagent is necessary for a clean workup.[6]

Q: How do I correctly quench a NaBH₄ reduction? A: Once TLC analysis confirms the complete consumption of the starting aldehyde, cool the reaction vessel to 0 °C in an ice bath.[7] The quench is performed by the slow, dropwise addition of a dilute acid, typically 1 M HCl.[8] The acid serves two purposes: it neutralizes any excess NaBH₄ and hydrolyzes the intermediate borate-ester complexes to release the final alcohol product.

Q: I observed vigorous bubbling upon adding acid. Is this normal? A: Yes, this is expected. Sodium borohydride reacts with acid to produce hydrogen gas (H₂).[7] This is why slow, controlled addition is critical to manage the rate of gas evolution and prevent excessive foaming.

Q: My product, 4-(benzyloxy)benzyl alcohol, has poor solubility in my extraction solvent. How can I improve my recovery? A: This can happen if the aqueous layer is too large or if the product has some water solubility. To improve extraction efficiency, you can "salt out" the product by saturating the aqueous layer with sodium chloride (brine).[1] This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.[1] Using a more polar extraction solvent like ethyl acetate can also be beneficial.

Guide 2: Organometallic Additions (e.g., Grignard or Organolithium Reagents)

Reactions of this compound with organometallic reagents (e.g., Phenylmagnesium bromide or n-Butyllithium) are powerful methods for forming new carbon-carbon bonds but involve highly reactive, often pyrophoric, species.[1] The quench is the most hazardous step of this procedure.

Q: What is the safest and most effective way to quench a Grignard or organolithium reaction? A: The industry-standard quenching agent for these reactions is a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][9] It is a mild proton source that is much less reactive than water or strong acids, allowing for a more controlled quench.[10] The procedure is as follows:

  • Cool the reaction flask to 0 °C.

  • Under vigorous stirring, add the saturated aqueous NH₄Cl solution dropwise via an addition funnel.

  • Monitor the internal temperature to ensure it does not rise uncontrollably.

Q: After quenching my Grignard reaction, a thick white precipitate formed, making stirring impossible. What should I do? A: This precipitate consists of magnesium salts (e.g., Mg(OH)Br). To dissolve them, after the initial quench with NH₄Cl is complete and the exotherm has subsided, add a dilute strong acid like 1 M or 3 M HCl until the aqueous layer becomes clear.[10][11] The mixture can then be transferred to a separatory funnel for extraction.

Q: I quenched my reaction with n-butyllithium and a persistent emulsion formed during the workup. How can I resolve this? A: Emulsions are common in these workups. First, try adding brine (saturated NaCl) to the separatory funnel and gently swirling.[1] This increases the ionic strength of the aqueous phase, which often helps to break the emulsion. If that fails, allowing the mixture to stand for an extended period or filtering the entire mixture through a pad of Celite® can also be effective.

Guide 3: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These reactions convert this compound into an alkene. The key species to manage during workup are the phosphorus ylide and the triphenylphosphine oxide (TPPO) or phosphonate ester byproducts.[12][13]

Q: What is the standard quenching procedure for a Wittig reaction? A: Wittig reactions using non-stabilized ylides (often deep red or orange in color) are typically quenched by adding a saturated aqueous solution of ammonium chloride or simply deionized water.[9][14] This protonates any remaining ylide and prepares the mixture for extraction.

Q: A large amount of a white solid, triphenylphosphine oxide (TPPO), precipitated after quenching. How can I efficiently remove it? A: TPPO is the major byproduct and is notoriously difficult to separate from some products due to its moderate polarity. The primary method for its removal is flash column chromatography on silica gel.[9] In some cases, if the desired alkene product is non-polar, the crude mixture can be concentrated, triturated with a non-polar solvent (like hexanes or diethyl ether) to precipitate the TPPO, and then filtered.

Guide 4: Imine Formation and Hydrolysis

Imines (or Schiff bases) are formed from the reaction of this compound with a primary amine. This is an equilibrium reaction, and the workup strategy depends on whether you are forming or breaking the C=N bond.[15][16]

Q: I have formed an imine. Do I need to perform a quench? A: A traditional "quench" to deactivate a highly reactive species is generally not necessary for imine formation. The reaction is driven to completion by removing the water that is formed.[15] The workup typically involves pouring the reaction mixture into ice water to precipitate the crude imine product, which can then be collected by filtration.[17] If an acid catalyst was used, a wash with a dilute base (e.g., saturated NaHCO₃ solution) during extraction may be required to neutralize it.

Q: I need to hydrolyze my imine back to this compound. What is the best procedure? A: Imine hydrolysis is the reverse of its formation and is effectively the "quench" for the imine.[18] This reaction is best accomplished by stirring the imine in a two-phase system of an organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous acid (e.g., 1 M HCl).[15][19] The acid catalyzes the hydrolysis, and the protonated amine byproduct will be extracted into the aqueous layer, driving the equilibrium towards the aldehyde.[20]

Visual Guides and Protocols

Workflow for a Safe and Effective Quench

The following diagram outlines the critical steps for a generalized quenching procedure.

G cluster_prep Preparation cluster_quench Quenching cluster_workup Workup & Isolation A Reaction Complete (Verified by TLC/LCMS) B Cool Reaction Flask to 0 °C A->B C Slow, Dropwise Addition of Quenching Agent B->C D Maintain Low Temperature & Vigorous Stirring C->D E Allow to Warm to Room Temperature D->E F Transfer to Separatory Funnel E->F G Perform Aqueous Extraction F->G H Dry Organic Layer (e.g., MgSO₄) G->H I Concentrate & Purify (Chromatography/Recrystallization) H->I G cluster_reagents cluster_quenchers Start Identify Reagent to Quench R1 Organometallic (n-BuLi, Grignard) Start->R1 R2 Metal Hydride (NaBH₄, LAH) Start->R2 R3 Strong Base / Ylide (NaH, Wittig Reagent) Start->R3 Q1 1. Isopropanol (optional) 2. Sat. aq. NH₄Cl 3. Dilute HCl (if needed) R1->Q1 Highly Reactive & Basic Q2 1. Dilute Acid (e.g., 1M HCl) or Rochelle's Salt R2->Q2 Reactive Hydride Source Q3 1. Water or 2. Sat. aq. NH₄Cl R3->Q3 Basic / Nucleophilic

Caption: Decision tree for selecting a suitable quenching agent.

Experimental Protocols

Protocol 1: Standard Quenching Procedure for NaBH₄ Reduction
  • Monitor Reaction: Ensure the reaction has gone to completion by Thin Layer Chromatography (TLC).

  • Cooling: Place the reaction flask in an ice/water bath and allow it to cool to 0 °C with stirring.

  • Quenching: Slowly add 1 M aqueous HCl dropwise via a syringe or addition funnel. Monitor for gas evolution and control the addition rate to prevent excessive foaming. Continue adding acid until the bubbling ceases and the pH of the aqueous phase is acidic (pH ~2-3). [8]4. Workup: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(benzyloxy)benzyl alcohol. [9]

Protocol 2: Safe Quenching of a Grignard Reaction
  • Monitor Reaction: Confirm the consumption of this compound by TLC.

  • Cooling: Cool the reaction flask to 0 °C in an ice/water bath. Ensure the flask is equipped with an efficient stirrer.

  • Initial Quench: Using an addition funnel, add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Crucially , ensure the rate of addition does not cause the internal temperature to rise significantly. [1]4. Dissolution of Salts: Once the initial exotherm has subsided, slowly add 1 M aqueous HCl to the stirred mixture until all the gelatinous magnesium salts have dissolved, resulting in two clear layers. [10]5. Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the reaction solvent (e.g., diethyl ether or THF, 2x).

  • Washing & Drying: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.

References

  • Benchchem. (2025). Technical Support Center: Optimizing the Wittig Reaction of 4-(Hexyloxy)benzaldehyde.
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame.
  • Benchchem. (2025). Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde.
  • Benchchem. (2025). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Hexyloxystilbene Derivatives via Wittig Reaction.
  • N/A. (N/A). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Benchchem. (2025). Technical Support Center: Selective Reduction of 4-Acetylbenzaldehyde.
  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • YouTube. (2020). Aldehyde Reduction with NaBH4.
  • Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
  • Ashenhurst, J. (N/A). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
  • ResearchGate. (N/A). Reaction of aromatic aldehydes with aromatic amines | Download Table.
  • Mandal, A. (2018). Imine Hydrolysis. News-Medical.Net.
  • Organic Chemistry Tutor. (N/A). Imine and Enamine Hydrolysis.
  • Chemistry Steps. (N/A). Imine and Enamine Hydrolysis Mechanism.
  • EPFL. (N/A). Protocol for quenching reactive chemicals.
  • Benchchem. (2025). Reactivity of the Aldehyde Group in Aromatic Compounds: A Technical Guide.
  • Benchchem. (2025). Technical Support Center: Quenching Procedures for Organometallic Reactions.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
  • Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • N/A. (N/A). The Wittig Reaction: Synthesis of Alkenes.
  • Organic Syntheses. (N/A). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of 4-(Benzyloxy)benzaldehyde: A Comparative Analysis of HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. 4-(Benzyloxy)benzaldehyde, a key building block in the synthesis of various therapeutic agents, is no exception.[1][2] Its purity profile can directly influence the downstream reaction yields, impurity profiles of subsequent steps, and the overall quality of the drug substance.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy approach to quality control.

Understanding the Impurity Profile: A Synthesis-Based Approach

To select an appropriate analytical method, we must first understand the potential impurities. This compound is commonly synthesized via the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a benzyl halide (e.g., benzyl bromide) under basic conditions.[1] This synthetic route is the primary source of process-related impurities.

Potential Impurities in this compound Synthesis:

  • Unreacted Starting Materials: 4-hydroxybenzaldehyde and benzyl bromide (or benzyl chloride).

  • By-products: Benzyl alcohol (from hydrolysis of the benzyl halide) and dibenzyl ether (from self-condensation of the benzyl halide).[3]

  • Degradation Products: 4-(Benzyloxy)benzoic acid, which can form via air oxidation of the aldehyde functional group. This is a common degradation pathway for many benzaldehyde derivatives.[3][4]

The significant polarity differences between the non-polar product, the highly polar 4-hydroxybenzaldehyde, and the moderately polar by-products form the basis for an effective chromatographic separation.

Comparison of Core Analytical Techniques for Purity Validation

While HPLC is often the gold standard, a comprehensive understanding of alternative methods is crucial for orthogonal verification and specialized applications.[5]

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[6]Partitioning of a volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[3]Signal intensity is directly proportional to the number of atomic nuclei, allowing quantification against a certified internal standard.[5]
Applicability Highly Suitable. As a moderately polar, non-volatile, and thermally stable crystalline solid, it is perfectly suited for reverse-phase HPLC (RP-HPLC).[2][5]Less Suitable. The compound has a high boiling point (~198°C at 11 mmHg), requiring high inlet temperatures that risk thermal degradation.[2] Derivatization may be necessary.Highly Suitable. Provides definitive structural confirmation and quantification without needing a specific reference standard of the analyte itself. Excellent for identifying unknown impurities if coupled with 2D-NMR techniques.
Advantages High resolution, high sensitivity (with UV detection), robust, and versatile for a wide range of non-volatile impurities.[7]Excellent for analyzing volatile impurities like residual solvents or starting materials (e.g., benzyl bromide).[3]Primary analytical method, highly specific, provides structural information, and can quantify without analyte-specific standards.
Limitations May not be suitable for highly volatile impurities. Requires reference standards for quantification.Not suitable for non-volatile or thermally labile compounds like potential polymeric by-products.[5]Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, and complex mixtures can lead to signal overlap.

The Definitive Guide to RP-HPLC Analysis of this compound

This protocol is designed as a self-validating system, where the principles of separation provide inherent checks on the method's performance.

Causality of Separation: The "Why" Behind the Method

We employ reverse-phase chromatography, which utilizes a non-polar stationary phase (C18) and a polar mobile phase.[5] The separation is governed by hydrophobicity:

  • This compound: Being relatively non-polar due to its two aromatic rings and ether linkage, it will be strongly retained by the C18 column.

  • 4-Hydroxybenzaldehyde (Starting Material): The free hydroxyl group makes this impurity significantly more polar. It will have a much lower affinity for the stationary phase and thus elute very early.[5]

  • 4-(Benzyloxy)benzoic acid (Oxidation Product): The carboxylic acid group increases polarity compared to the parent aldehyde, leading to an earlier elution time.

  • Dibenzyl Ether (By-product): This impurity is highly non-polar and may have a retention time similar to or longer than the main compound.

This predictable elution order, based on fundamental chemical principles, provides confidence in peak identification.

Experimental Workflow for HPLC Purity Assessment

The following diagram outlines the logical flow of the analytical process.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample & Standard Preparation (Dissolve in Acetonitrile) Filter Syringe Filtration (0.45 µm) SamplePrep->Filter Injection Inject Sample (e.g., 10 µL) Filter->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Detector) HPLC_System->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration (Area of all peaks) Chromatogram->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Detailed Experimental Protocol

This method is based on established protocols for related aromatic aldehydes and is optimized for resolving the key impurities discussed.[8][9]

Table 2: Recommended HPLC Method Parameters

ParameterValue / ConditionRationale
Instrumentation HPLC system with a UV-Vis or Photodiode Array (PDA) detectorStandard equipment providing the necessary sensitivity and selectivity.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)The industry standard for separating moderately polar to non-polar compounds. The C18 chemistry provides the necessary hydrophobicity to retain the analyte and separate it from polar impurities.[9]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid acidifies the mobile phase to suppress the ionization of any acidic impurities (like 4-(benzyloxy)benzoic acid), ensuring sharp, symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength.
Gradient Program 0-10 min: 50% B to 90% B10-12 min: Hold at 90% B12.1-15 min: Return to 50% B (Equilibration)A gradient is essential to elute both the early, polar impurities and the strongly retained main peak within a reasonable time, while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 280 nmThis compound possesses strong chromophores (aromatic rings, carbonyl group) that absorb significantly at this wavelength, providing excellent sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

Sample and Standard Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile.

  • Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the reference standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates and protect the HPLC column.[5]

Data Analysis and Purity Calculation

The purity is determined using the area normalization method, which assumes that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Peak Area of Main Compound / Total Area of All Peaks) x 100

Inject the reference standard first to confirm the retention time of this compound. Then, inject the sample. The chromatogram should show a large peak for the main compound and smaller peaks for any impurities.

Visualizing the Separation

The following diagram illustrates the expected elution order of this compound and its key impurities in the described RP-HPLC system.

Separation_Principle cluster_impurities Elution Order (Increasing Retention Time) Impurity1 4-Hydroxy- benzaldehyde (Most Polar) Impurity2 4-(Benzyloxy)benzoic Acid (Polar) Impurity1->Impurity2 Product This compound (Product) (Less Polar) Impurity2->Product Impurity3 Dibenzyl Ether (Least Polar) Product->Impurity3

Caption: Expected elution order based on decreasing polarity in a reverse-phase HPLC system.

Ensuring Trustworthiness: Method Validation

To comply with regulatory expectations and ensure the reliability of results, the described HPLC method must be validated.[6] Key validation parameters according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated by separating the main peak from all potential impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.[9]

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

A properly validated method ensures that the purity data generated is accurate, reliable, and fit for its intended purpose in a drug development setting.

Final Recommendations

For the routine purity assessment of this compound, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is unequivocally the most suitable technique. It provides the high resolution necessary to separate the target compound from its key process-related and degradation impurities. While techniques like qNMR offer valuable structural information, the robustness, sensitivity, and efficiency of HPLC make it the workhorse for quality control in both research and manufacturing environments.

References

  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • BenchChem. (n.d.). Validating the Purity of Synthesized 4-(Hexyloxy)benzaldehyde: A Comparative Guide to Analytical Methods.
  • BenchChem. (n.d.). Common impurities in 4-(Hexyloxy)benzaldehyde and their removal.
  • Blog. (2025). How to test the purity of benzaldehyde?.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary.
  • BenchChem. (n.d.). Advanced Analytical Techniques for the Quantification of 4-(Hexyloxy)benzaldehyde.
  • BenchChem. (n.d.). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
  • Rudra Pratap, S., et al. (2017). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Cuminaldehyde. International Journal of Pharmaceutical Quality Assurance.[9]
  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).

Sources

A Senior Application Scientist's Guide to Reactivity: 4-(Benzyloxy)benzaldehyde vs. Anisaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of organic synthesis, the choice of a starting material is a move that dictates subsequent strategies and ultimate success. For chemists working with aromatic aldehydes, 4-(benzyloxy)benzaldehyde and anisaldehyde (4-methoxybenzaldehyde) represent two common, yet subtly distinct, pieces on the board. While structurally analogous, the variance in their para-substituents—a benzyloxy versus a methoxy group—imparts nuanced differences in reactivity that can be leveraged for synthetic advantage. This guide provides an in-depth, objective comparison of their performance, supported by mechanistic principles and experimental frameworks.

The Core Distinction: Electronic and Steric Profiles

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon.[1] This, in turn, is modulated by the electronic effects of substituents on the aromatic ring.

  • Anisaldehyde (4-Methoxybenzaldehyde): Features a methoxy (-OCH₃) group. This group exerts a strong, electron-donating resonance effect (+R or +M) by delocalizing a lone pair of electrons from the oxygen atom into the benzene ring.[2][3] This is partially counteracted by a weaker, electron-withdrawing inductive effect (-I) due to the oxygen's high electronegativity.[2] The net result is a significant increase in electron density within the ring, which deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde.[1]

  • This compound: Possesses a benzyloxy group (-OCH₂Ph). Like the methoxy group, it is a net electron-donating group due to the dominant resonance effect of the ether oxygen. The key difference lies in the attached benzyl group. While the methylene (-CH₂-) bridge insulates the ether oxygen from the benzyl ring's π-system, the overall steric bulk of the benzyloxy group is considerably larger than that of the methoxy group.

This fundamental difference—subtle electronics and more pronounced steric hindrance—is the primary driver of the reactivity variations discussed below.

Comparative Performance in Key Synthetic Transformations

We will now explore the reactivity of these two aldehydes in several common and critical reaction classes.

A. Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, a cornerstone for alkene synthesis, hinges on the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[4][5] A less electrophilic aldehyde will react more slowly.

Mechanistic Insight: Both the methoxy and benzyloxy groups donate electron density to the carbonyl carbon, reducing its partial positive charge and thus its susceptibility to nucleophilic attack.[6][7] Consequently, both aldehydes are less reactive than unsubstituted benzaldehyde. The slightly different inductive effects and potential hyperconjugation differences between a methyl and a benzyl group can lead to minor variations, but in most practical scenarios, their electronic deactivation is comparable. The larger steric profile of the benzyloxy group may, however, hinder the approach of bulky ylides more significantly than the methoxy group.

Experimental Protocol: A Comparative Wittig Olefination

The following protocol can be employed to empirically compare the reaction rates and yields for the two aldehydes.

Objective: To synthesize the corresponding stilbene derivatives and compare reaction outcomes.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound[8][9] or Anisaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate and hexanes for chromatography

  • Standard inert atmosphere glassware

Procedure:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add n-BuLi (1.05 eq.) dropwise. The solution will turn a characteristic deep red/orange, indicating ylide formation. Stir for 30 minutes at 0 °C.[6]

  • Aldehyde Addition: In a separate flask, dissolve the aldehyde (1.0 eq. of either this compound or anisaldehyde) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aq. NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[6]

Comparative Data Points:

AldehydeSubstituentElectronic EffectExpected Wittig ReactivityTypical Yields
Anisaldehyde-OCH₃Strong +R, Weak -IDeactivated (vs. Benzaldehyde)High[10][11][12]
This compound-OCH₂PhStrong +R, Weak -IDeactivated (vs. Benzaldehyde)High[13]

Yields are highly dependent on specific ylide and reaction conditions but are generally good for both substrates. A direct kinetic comparison would likely show slightly slower reaction rates for this compound, particularly with sterically demanding ylides.

B. Condensation Reactions: The Claisen-Schmidt Condensation

The Claisen-Schmidt (or crossed aldol) condensation involves the reaction of an aldehyde with a ketone to form an α,β-unsaturated ketone.[14][15][16] The reaction rate is sensitive to the electrophilicity of the aldehyde.

Mechanistic Insight: As with the Wittig reaction, the electron-donating nature of the para-substituents in both aldehydes decreases the electrophilicity of the carbonyl carbon. This slows the initial nucleophilic attack by the ketone enolate.[14][17] Therefore, both aldehydes will exhibit lower reactivity in Claisen-Schmidt condensations compared to benzaldehyde or aldehydes bearing electron-withdrawing groups.[14] Reports in the literature confirm that chalcones can be successfully synthesized from both anisaldehyde and this compound, often requiring strong basic conditions (e.g., NaOH) to drive the reaction to completion.[14][18]

C. Oxidation and Reduction

Reduction to Alcohols: The reduction of aldehydes to primary alcohols is typically straightforward using metal hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[19][20][21][22]

  • Anisaldehyde is readily reduced to anisyl alcohol.[10][23]

  • This compound is similarly reduced to 4-(benzyloxy)benzyl alcohol. For these powerful reducing agents, the subtle electronic differences between the two substrates have a negligible impact on reaction efficiency, and both transformations proceed in high yield.[19][21]

Oxidation to Carboxylic Acids: Oxidation to the corresponding carboxylic acid can be achieved with various reagents (e.g., KMnO₄, electrochemical oxidation).[24][25]

  • Anisaldehyde is cleanly oxidized to anisic acid.[25][26][27]

  • This compound presents a potential complication. The benzylic C-H bonds of the protecting group are also susceptible to oxidation under certain conditions, which can lead to undesired side products. Milder, more selective oxidation methods are recommended for this substrate. A key synthetic difference is that the benzyloxy group can be cleaved via hydrogenolysis, while the methoxy group is robust, offering different strategic possibilities.

Visualizing the Workflow and Logic

Wittig_Workflow cluster_YlidePrep 1. Ylide Preparation cluster_Reaction 2. Olefination cluster_Workup 3. Work-up & Purification Phosphonium Phosphonium Salt in Anhydrous THF Cooling1 Cool to 0 °C Phosphonium->Cooling1 BaseAdd Add n-BuLi (Color change to red/orange) Cooling1->BaseAdd AldehydeAdd Add Aldehyde to Ylide at 0 °C BaseAdd->AldehydeAdd Aldehyde Aldehyde Solution in Anhydrous THF Aldehyde->AldehydeAdd Stir Warm to RT Stir 4-6h (Monitor by TLC) AldehydeAdd->Stir Quench Quench with aq. NH₄Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Alkene Purify->Product

Caption: Generalized workflow for a comparative Wittig reaction.

Reactivity_Logic Substituent Para-Substituent (-OCH₃ or -OCH₂Ph) Effect Net Electron-Donating Effect (Resonance > Induction) Substituent->Effect RingDensity Increase Electron Density in Aromatic Ring Effect->RingDensity CarbonylDeact Delocalize e⁻ Density to Carbonyl RingDensity->CarbonylDeact Electrophilicity Decrease Electrophilicity of Carbonyl Carbon CarbonylDeact->Electrophilicity Reactivity Decrease Reactivity Toward Nucleophilic Attack Electrophilicity->Reactivity

Caption: Electronic influence of para-substituents on aldehyde reactivity.

Senior Scientist's Summary and Recommendation

Both this compound and anisaldehyde are deactivated aromatic aldehydes due to their electron-donating para-substituents. Their reactivity in nucleophilic addition and condensation reactions is broadly similar, and both are significantly less reactive than benzaldehyde itself.

The choice between them should be guided by the following strategic considerations:

  • Steric Hindrance: For reactions involving very bulky nucleophiles or reagents, the less hindered anisaldehyde may offer a kinetic advantage.

  • Downstream Transformations: The benzyloxy group is a valuable protecting group for a phenol, removable by catalytic hydrogenolysis. If access to the para-hydroxyl group is required later in the synthesis, This compound is the superior choice. The methoxy group of anisaldehyde is generally very stable and difficult to cleave.

  • Oxidative Stability: When harsh oxidizing conditions are required elsewhere in the molecule, anisaldehyde is the more robust option, as it lacks the susceptible benzylic protons of the benzyloxy group.

Ultimately, a deep understanding of these subtle electronic and steric differences empowers the synthetic chemist to make a rational choice, optimizing reaction pathways and avoiding potential pitfalls.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide.
  • European Journal of Molecular & Clinical Medicine. (2021). Oxidation of p-Anisaldehyde to p-Anisic Acid by Organic Clay as a Novel Method.
  • Haas, G. W., & Gross, M. L. (n.d.). Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. Journal of the American Society for Mass Spectrometry.
  • BenchChem. (2025).
  • Rahman, A. F. M. M., et al. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
  • Brainly.com. (2024). Consider the Wittig reaction of p-anisaldehyde with excess benzyltriphenylphosphonium chloride in a base to.
  • askIITians. (2025).
  • Chemdad Co., Ltd. (n.d.). p-Anisaldehyde.
  • Dakenchem. (n.d.). The Chemical Synthesis of P-Anisaldehyde: Production Methods for Industry.
  • Wikipedia. (n.d.). 4-Anisaldehyde.
  • ResearchGate. (n.d.). Claisen–Schmidt condensation of substituted benzaldehyde with....
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Chegg.com. (2020). Solved Questions for wittig reaction using p-anisaldehyde.
  • Wikipedia. (n.d.). Wittig reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing the Wittig Reaction of 4-(Hexyloxy)benzaldehyde.
  • Wikipedia. (n.d.). Methoxy group.
  • Chemistry Stack Exchange. (2016).
  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene.
  • National Institutes of Health. (n.d.). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand.
  • National Institutes of Health. (n.d.). This compound.
  • ResearchGate. (2023).
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
  • Chemguide. (n.d.). reduction of aldehydes and ketones.
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
  • Chemistry Steps. (n.d.). LiAlH4 Reduction of Aldehydes and Ketones.
  • ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
  • OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones.
  • BenchChem. (2025). Reactivity of the Aldehyde Group in 4-(Hexyloxy)benzaldehyde: An In-depth Technical Guide.
  • CAS. (n.d.). This compound.
  • ChemicalBook. (2025). 4-Benzyloxybenzaldehyde Chemical Properties,Uses,Production.
  • Sigma-Aldrich. (n.d.). This compound 97.

Sources

A Comparative Guide to the Reactivity of 4-(Benzyloxy)benzaldehyde and 4-Nitrobenzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in the realm of drug development and materials science, the selection of starting materials is a critical decision that dictates reaction pathways, efficiency, and ultimate yield. Substituted benzaldehydes are foundational building blocks, but their reactivity can vary dramatically based on the nature of the substituent on the aromatic ring. This guide provides an in-depth comparison of two commonly used yet electronically divergent aldehydes: 4-(benzyloxy)benzaldehyde, which features an electron-donating group (EDG), and 4-nitrobenzaldehyde, which possesses a powerful electron-withdrawing group (EWG).

Understanding the nuanced differences in their reactivity is paramount for optimizing condensation reactions—a cornerstone class of carbon-carbon bond-forming reactions. We will explore the theoretical underpinnings of their electronic profiles, present comparative experimental insights, and provide robust protocols to guide your synthetic strategy.

The Decisive Role of Electronic Effects

The reactivity of the aldehyde's carbonyl carbon—its electrophilicity—is the central factor in condensation reactions. This electrophilicity is modulated by the substituent at the para-position through a combination of inductive and resonance (mesomeric) effects.

  • This compound: The benzyloxy group (-OCH₂Ph) acts as a potent electron-donating group (+M > -I). The oxygen atom adjacent to the ring donates its lone-pair electrons into the π-system, increasing electron density throughout the ring and, crucially, at the carbonyl carbon.[1][2] This donation partially neutralizes the inherent positive charge on the carbonyl carbon, making it a weaker electrophile and thus less reactive towards nucleophiles.[3]

  • 4-Nitrobenzaldehyde: Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group, exerting both a powerful inductive (-I) and resonance (-M) effect.[4][5] It actively pulls electron density from the aromatic ring and the aldehyde functional group.[4][6] This withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient (more electrophilic), priming it for rapid nucleophilic attack.[3][4][5]

This fundamental electronic dichotomy is the primary predictor of their divergent performance in condensation reactions.

Figure 1. Opposing electronic effects of benzyloxy and nitro groups.

Comparative Performance in Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, serves as an excellent model for comparing reactivity.[7] The rate-determining step is typically the nucleophilic attack of the carbanion (generated from the active methylene compound) on the aldehyde's carbonyl carbon.[8] Therefore, a more electrophilic aldehyde will react faster.

Experimental evidence consistently shows that benzaldehydes bearing electron-withdrawing groups accelerate the rate of condensation, while those with electron-donating groups retard it.[8]

Physicochemical and Reactivity Data

The following tables summarize the key properties and expected reactivity profiles of the two aldehydes in a representative Knoevenagel condensation with malononitrile.

Table 1: Physicochemical Properties

PropertyThis compound4-Nitrobenzaldehyde
CAS Number 4397-53-9[9]555-16-8[10]
Molecular Formula C₁₄H₁₂O₂[9]C₇H₅NO₃[10]
Molecular Weight 212.24 g/mol [9]151.12 g/mol [6][10]
Appearance Creamish to yellow crystalline powder[11]Slightly yellowish crystalline powder[6][12]
Melting Point 71-74 °C[9][11]103-106 °C[6][10][12]

Table 2: Comparative Reactivity in Knoevenagel Condensation with Malononitrile (Catalyst: Piperidine, Solvent: Ethanol, Room Temperature)

ParameterThis compound4-NitrobenzaldehydeRationale
Reaction Time Several hours to days< 1 hour[4]The highly electrophilic carbonyl of 4-nitrobenzaldehyde undergoes faster nucleophilic attack.
Typical Yield Moderate (e.g., 60-75%)High to Excellent (e.g., >90%)[4]The faster, more favorable reaction with 4-nitrobenzaldehyde leads to higher conversion and yield in a shorter timeframe.
Reaction Rate SlowFastDirectly correlated with the electrophilicity of the carbonyl carbon. A positive rho (ρ) value in a Hammett plot for this reaction type confirms acceleration by EWGs.[8][13]

Mechanistic Insights: Why the Difference?

The mechanism for the base-catalyzed Knoevenagel condensation illustrates the critical role of the aldehyde's electrophilicity.

G cluster_0 Knoevenagel Condensation Mechanism cluster_1 A 1. Carbanion Formation Active methylene compound + Base B 2. Nucleophilic Attack (Rate-Limiting Step) Carbanion attacks aldehyde carbonyl A->B Generates Nucleophile C 3. Protonation Formation of aldol-type intermediate B->C Forms C-C bond D 4. Dehydration Elimination of H₂O to form C=C bond C->D Intermediate E Final Product α,β-unsaturated compound D->E Forms stable product Nitro 4-Nitrobenzaldehyde (High Electrophilicity) Nitro->B Accelerates Step 2 (Faster Rate) Benzyl This compound (Low Electrophilicity) Benzyl->B Slows Step 2 (Slower Rate)

Figure 2. Mechanism of Knoevenagel condensation and influence of aldehyde substituent.

As depicted in Figure 2, the second step—the nucleophilic attack—is the kinetic bottleneck of the reaction.[8]

  • With 4-nitrobenzaldehyde , the pronounced positive character of the carbonyl carbon provides a highly attractive target for the nucleophilic carbanion, leading to a low activation energy and a rapid reaction.

  • With This compound , the electron-donating effect diminishes the positive character of the carbonyl carbon. This makes it a less "appealing" target for the nucleophile, resulting in a higher activation energy and a significantly slower reaction.

Experimental Protocol: A Comparative Knoevenagel Condensation

This protocol provides a framework for directly observing the reactivity differences between the two aldehydes.

G prep Preparation Set up two identical round-bottom flasks. add_reagents Reagent Addition To each flask, add: - Ethanol (10 mL) - Malononitrile (1.0 mmol) - Piperidine (2 drops) prep->add_reagents add_aldehyde Aldehyde Addition Flask A: this compound (1.0 mmol) Flask B: 4-Nitrobenzaldehyde (1.0 mmol) add_reagents->add_aldehyde reaction Reaction Stir both mixtures vigorously at room temperature. add_aldehyde->reaction monitor Monitoring Monitor reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). reaction->monitor workup Workup & Isolation - Cool mixture in ice bath. - Collect precipitate by vacuum filtration. - Wash with cold ethanol. monitor->workup Upon completion analysis Analysis - Dry the products. - Record mass (calculate yield). - Determine melting point. - Characterize by NMR, IR. workup->analysis

Figure 3. Experimental workflow for the comparative synthesis.
Step-by-Step Methodology

Materials:

  • This compound (212.24 mg, 1.0 mmol)

  • 4-Nitrobenzaldehyde (151.12 mg, 1.0 mmol)[6]

  • Malononitrile (66.06 mg, 1.0 mmol)

  • Ethanol (20 mL)

  • Piperidine (catalyst)

  • Two 50 mL round-bottom flasks with stir bars

  • TLC plates and chamber

  • Filtration apparatus

Procedure:

  • Setup: Label two 50 mL round-bottom flasks as 'A' and 'B'.

  • Reagent Preparation: To each flask, add ethanol (10 mL), malononitrile (1.0 mmol), and a magnetic stir bar.

  • Aldehyde Addition:

    • To Flask A, add this compound (1.0 mmol).

    • To Flask B, add 4-nitrobenzaldehyde (1.0 mmol).[4]

  • Catalyst Addition: Add 2-3 drops of piperidine to each flask to initiate the reaction.[4]

  • Reaction Monitoring: Stir both mixtures at room temperature. Monitor the progress by TLC. You will observe the consumption of the starting aldehyde and the appearance of a new, lower Rf product spot. The reaction in Flask B is expected to complete within an hour, while Flask A will require significantly longer.[4]

  • Product Isolation: Once a reaction is complete (as indicated by TLC), cool the flask in an ice bath to promote crystallization. Collect the solid product via vacuum filtration.

  • Purification: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Characterization: Dry the purified product and determine its mass to calculate the yield. Characterize the product using appropriate analytical techniques such as melting point, ¹H NMR, and FT-IR.[7]

Conclusion and Outlook

The evidence is unequivocal: 4-nitrobenzaldehyde is substantially more reactive in condensation reactions than this compound. This heightened reactivity stems directly from the powerful electron-withdrawing nature of the para-nitro group, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[4][5] In contrast, the electron-donating benzyloxy group diminishes this electrophilicity, rendering the aldehyde less reactive.[1]

For researchers and drug development professionals, this principle is not merely academic. It has profound practical implications:

  • Reaction Conditions: Reactions with less reactive aldehydes like this compound may require more forcing conditions—such as higher temperatures, stronger bases, or longer reaction times—to achieve satisfactory yields.[14][15]

  • Catalyst Choice: The selection of a catalyst may need to be tailored. While a weak base like piperidine is often sufficient for 4-nitrobenzaldehyde[4], a stronger catalyst system might be necessary to activate this compound.

  • Chemoselectivity: In molecules containing multiple carbonyl groups, understanding these electronic effects can allow for the selective reaction at the more electrophilic site.

By mastering these fundamental principles of reactivity, scientists can design more efficient, predictable, and robust synthetic routes, accelerating the discovery and development of novel chemical entities.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Nitrobenzaldehyde (CAS 555-16-8).
  • ChemBK. (n.d.). 4-Nitrobenzaldehyde.
  • BenchChem. (n.d.). 4-Nitrobenzaldehyde chemical structure and properties.
  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde.
  • Filo. (n.d.). Benzaldehyde is more reactive towards nucleophilic attack than.
  • ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
  • Balan-Porcăraşu, M., & Roman, G. (2023). Novel chalcone analogs derived from this compound. Ovidius University Annals of Chemistry, 34(2), 112-120.
  • ResearchGate. (2023). Novel chalcone analogs derived from this compound.
  • Journal of Applicable Chemistry. (2016). Full Paper.
  • BenchChem. (n.d.). Reactivity of the Aldehyde Group in 4-(Hexyloxy)benzaldehyde: An In-depth Technical Guide.
  • YouTube. (2024). EWG vs EDG Groups on Benzaldehyde Electrophilicity.
  • ResearchGate. (2016). Reactions using benzaldehyde with electron donating groups and various alcohols.

Sources

A Senior Application Scientist's Guide to the Biological Activity of 4-(Benzyloxy)benzaldehyde Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Benzyloxybenzaldehydes

In the landscape of medicinal chemistry, the benzaldehyde moiety serves as a privileged scaffold, a foundational structure from which a multitude of biologically active compounds are derived. The introduction of a benzyloxy group creates a class of molecules—benzyloxybenzaldehydes—that exhibit a remarkable spectrum of activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The position of this ether linkage profoundly influences efficacy, creating a compelling case for comparative analysis.

This guide provides an in-depth, objective comparison of the biological performance of 4-(benzyloxy)benzaldehyde derivatives against their structural analogs, particularly positional isomers and substituted variants. We will dissect the structure-activity relationships that govern their function and provide the detailed experimental frameworks necessary for their evaluation, grounded in authoritative protocols and field-proven insights.

Anticancer and Cytotoxic Activity: A Tale of Positional Isomerism

A significant body of research has focused on the anticancer potential of benzyloxybenzaldehyde derivatives.[4][5] These compounds have been shown to induce apoptosis (programmed cell death) and trigger cell cycle arrest, primarily by disrupting the mitochondrial membrane potential.[4] This mechanism makes them promising candidates for further investigation in oncology.

A critical insight revealed by comparative studies is the profound impact of the benzyloxy group's position on the benzaldehyde ring. Experimental evidence consistently demonstrates that 2-(benzyloxy)benzaldehyde derivatives exhibit significantly more potent anticancer activity than their this compound counterparts.[6][7]

cluster_0 Mechanism of Action: Apoptosis Induction Compound Benzyloxybenzaldehyde Derivative Mito Mitochondria Compound->Mito interacts with CCA Cell Cycle Arrest (G2/M Phase) Compound->CCA MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction pathway by benzyloxybenzaldehyde derivatives.[4]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various benzyloxybenzaldehyde derivatives against the human promyelocytic leukemia (HL-60) cell line, highlighting the structure-activity relationships.

Compound IDStructureCell LineIC₅₀ (µM) / ActivityReference
1 2-(Benzyloxy)benzaldehydeHL-60Significant activity at 1-10 µM[4][8]
2 2-(Benzyloxy)-4-methoxybenzaldehydeHL-60Significant activity at 1-10 µM[4][9]
3 2-(Benzyloxy)-5-methoxybenzaldehydeHL-60Significant activity at 1-10 µM[4][9]
4 2-(Benzyloxy)-5-chlorobenzaldehydeHL-60Significant activity at 1-10 µM[4][9]
5 2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60Most potent in series[4][5]
6 This compound HL-60Much less potent than 2-isomer[6][7]

Expert Analysis: The data clearly indicates that the 2-benzyloxy substitution is critical for potent cytotoxicity against HL-60 cells. Further substitutions on either phenyl ring, such as methoxy or chloro groups, modulate this activity. The analog with a methoxy group on the benzyl ring (Compound 5) was found to be the most potent, suggesting that electronic and steric factors on the benzyl portion of the molecule also play a key role.[4][5] In stark contrast, the target compound of this guide, this compound, shows substantially reduced activity, underscoring the importance of isomeric positioning in drug design.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[12][13]

cluster_1 Workflow: MTT Cell Viability Assay A 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5x10³ cells/well). Incubate for 24h. B 2. Compound Treatment Add various concentrations of test compounds. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution (5 mg/mL) to each well. Incubate for 3-4h at 37°C. B->C D 4. Formazan Solubilization Remove media and add DMSO to dissolve purple crystals. C->D E 5. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate % viability and determine IC₅₀ values. E->F

Caption: Standardized workflow for the MTT cytotoxicity assay.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HL-60) in a 96-well microplate at a density of 5,000 to 10,000 cells per well. Allow cells to adhere and stabilize by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Preparation & Treatment: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Create a series of dilutions in culture medium and treat the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for a predetermined period (e.g., 48 or 72 hours).[1]

  • MTT Reagent Incubation: Following treatment, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (prepared at 5 mg/mL in PBS and sterile-filtered) to each well.[12][13] Incubate the plate for 3-4 hours at 37°C. Causality: This step is critical as only viable cells with active mitochondrial dehydrogenases can reduce the MTT to formazan.[11]

  • Solubilization: After incubation, add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the insoluble purple formazan crystals.[1][13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.[14] A reference wavelength of 630 nm can be used to subtract background noise.[12]

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: A Broad-Spectrum Defense

Benzaldehyde and its derivatives are recognized for their broad-spectrum antimicrobial properties, showing efficacy against both bacteria and fungi.[2][3] This activity is often attributed to the disruption of microbial cell membranes.[2] The conversion of benzyloxybenzaldehydes into Schiff bases or chalcones can further enhance this antimicrobial potential.[15][16]

Comparative Antimicrobial Efficacy

While specific MIC data for this compound is sparse, studies on related structures provide a benchmark for expected activity. Chalcones synthesized from 3-benzyloxy-4-methoxybenzaldehyde, a close analog, have demonstrated significant antibacterial effects.[15][17]

Compound TypeTarget OrganismsActivity NotedReference
Benzaldehyde PolymersGram-positive & Gram-negative bacteria, FungiBroad-spectrum efficacy[2]
Benzaldehyde DerivativesAspergillus flavusAntifungal and antiaflatoxigenic[3]
Chalcones from AnalogGram-positive & Gram-negative bacteriaExcellent antibacterial activity for some derivatives[15]
4-benzylidene-2-methyl-oxazoline-5-oneS. aureus, M. luteus, C. albicansBacteriostatic and bactericidal effects
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

Step-by-Step Methodology:

  • Inoculum Preparation: From a pure culture, select 4-5 colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[20]

  • Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth).[18]

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension and inoculate each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.[21] Leave a well with no inoculum as a sterility control and a well with inoculum but no compound as a growth control.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[20]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Antioxidant Activity: Scavenging Free Radicals

Reactive oxygen species (ROS) contribute to oxidative stress, a factor implicated in numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals.[22] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the free-radical scavenging ability of a compound.[22][23] In this assay, the stable DPPH radical (purple) is reduced to the non-radical DPPH-H (yellow) by an antioxidant, and the change in color is measured spectrophotometrically.[22]

Comparative Antioxidant Performance
CompoundAssayResult (ES₅₀)ConclusionReference
AOPC (Analog)DPPH12.46Stronger than Quercetin[24]
Quercetin (Control)DPPH34.90Standard Antioxidant[24]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to quantify the antioxidant potential of a test compound using the DPPH method.[22][25]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[25] This solution is light-sensitive and should be freshly prepared and stored in the dark.[22] The absorbance of the working solution at 517 nm should be approximately 1.0.[22]

    • Test Samples: Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid or BHT) and make serial dilutions.[25][26]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test sample dilution with an equal volume of the DPPH working solution.[25] Prepare a control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[25][26] The incubation time is determined by the reaction kinetics.

  • Measurement: Measure the absorbance of each sample and the control at 517 nm using a spectrophotometer.[26]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[22] From a plot of percent inhibition versus concentration, determine the IC₅₀ (or ES₅₀) value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[22]

Conclusion and Future Perspectives

The this compound scaffold is a valuable starting point for the development of new therapeutic agents. However, this comparative guide underscores a critical principle in drug discovery: subtle changes in molecular architecture, such as the isomeric position of a functional group, can lead to dramatic differences in biological activity.

  • For Anticancer Applications, the focus should remain on 2-(benzyloxy)benzaldehyde derivatives, which consistently demonstrate superior potency. Future work could involve synthesizing and testing novel substitutions on this more active scaffold.

  • For Antimicrobial and Antioxidant Applications, the 4-alkoxybenzaldehyde core remains promising. The conversion to Schiff bases, chalcones, or incorporation into larger structures like calixarenes appears to be a fruitful strategy for enhancing these activities.

This guide provides the foundational data and validated protocols to empower researchers to make informed decisions, optimize their experimental designs, and ultimately accelerate the journey from chemical scaffold to clinical candidate.

References

A complete, numbered list of all sources cited is provided below for verification.

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • CLYTE Technologies. (2025, December 24).
  • Abcam. MTT assay protocol.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Benchchem. Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
  • Marine Biology. DPPH radical scavenging activity.
  • MDPI. DPPH Radical Scavenging Assay.
  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • National Center for Biotechnology Information.
  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544.
  • ResearchGate.
  • Benchchem. An In-depth Technical Guide to 4-(Hexyloxy)
  • ChemicalBook. (2025, January 27). 4-Benzyloxybenzaldehyde.
  • Routledge. Antimicrobial Susceptibility Testing Protocols - 1st Edition.
  • Apec.org. Antimicrobial Susceptibility Testing.
  • National Center for Biotechnology Information.
  • Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[11]resorcinarene.
  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.
  • Benchchem. Performance Benchmark: 4-(Hexyloxy)
  • Ibrahim, A., El-Gamal, M., Al-Harrasi, A., Al-Abri, Z., & Al-Mahrooqi, S. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(18), 5609.
  • Oriental Journal of Chemistry.
  • Benchchem.
  • Benchchem. A Comparative Guide to the Efficacy of Benzaldehyde Derivatives with Heterocyclic Ethers in Cancer Research.
  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). This compound. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o2110.
  • Kim, J. H., Lee, J., Lee, J., & Lee, C. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 14(11), 779.
  • Benchchem. The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Biologically Active and Liquid Crystalline Schiff Bases: A Tech.
  • Bradford Scholars. (2021, September 23).
  • University of Str
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • Sigma-Aldrich. This compound 97 4397-53-9.
  • Wujec, M., Trotsko, N., Gzella, A., & Pitucha, M. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International journal of molecular sciences, 24(18), 13809.
  • RGCC International.
  • ResearchGate.
  • Echemi. This compound.
  • Benchchem. Synthesis and Application of 4-Butoxybenzaldehyde Derived Schiff Bases.
  • Journal of Genetic Resources.
  • Research Journal of Pharmacy and Technology. Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity.

Sources

A Comparative Guide to the Cytotoxicity of Substituted Benzyloxybenzaldehyde Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic properties of various substituted benzyloxybenzaldehyde compounds, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. By synthesizing data from multiple studies, this document aims to elucidate the structure-activity relationships of these compounds and their potential as anticancer agents.

Introduction: The Therapeutic Potential of Benzyloxybenzaldehydes

Substituted benzyloxybenzaldehydes are a class of aromatic aldehydes that have garnered significant interest in medicinal chemistry due to their diverse biological activities. At their core, these compounds feature a benzaldehyde ring linked to a benzyl group via an ether bond. The versatility of this scaffold allows for a wide range of substitutions on both aromatic rings, enabling the fine-tuning of their pharmacological properties. Several studies have highlighted their potential as cytotoxic agents against various cancer cell lines, making them promising candidates for further investigation in oncology.[1][2] This guide will delve into a comparative analysis of their cytotoxic efficacy, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Analysis

The cytotoxic effects of substituted benzyloxybenzaldehyde derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific substitutions on the aromatic rings and the cancer cell line being tested.

Below is a summary of the cytotoxic activities of several benzyloxybenzaldehyde derivatives, compiled from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
17 2-(benzyloxy)benzaldehydeHL-601-10[1][2]
26 2-(benzyloxy)-4-methoxybenzaldehydeHL-601-10[1][2]
27 2-(benzyloxy)-5-methoxybenzaldehydeHL-601-10[1][2]
28 2-(benzyloxy)-5-chlorobenzaldehydeHL-601-10[1][2]
29 2-[(3-methoxybenzyl)oxy]benzaldehydeHL-601-10 (most potent)[1][2]
30 2-[(2-chlorobenzyl)oxy]benzaldehydeHL-601-10[1][2]
31 2-[(4-chlorobenzyl)oxy]benzaldehydeHL-601-10[1][2]
ABMM-15 benzyloxybenzaldehyde scaffoldA549, H1299No significant cytotoxicity[3][4][5]
ABMM-16 benzyloxybenzaldehyde scaffoldA549, H1299No significant cytotoxicity[3][4][5]
ABMM-6 coniferyl aldehyde derivativeH129914.0[3][5]
ABMM-24 coniferyl aldehyde derivativeH129913.7[3][5]
ABMM-32 benzyloxybenzaldehyde derivativeH129913.0[3][5]

Key Insights from the Data:

  • Structure-Activity Relationship (SAR): Preliminary SAR studies indicate that the position and nature of substituents on both the benzaldehyde and the benzyl rings significantly influence the cytotoxic activity. For instance, compound 29 , with a 3-methoxy substitution on the benzyl ring, was identified as the most potent among a series of derivatives tested against the HL-60 cell line.[1][2] The presence of a chloromethyl group, as seen in compounds like ABMM-32, also appears to be important for cytotoxicity, possibly by acting as an alkylating moiety.[5]

  • Cell Line Specificity: The cytotoxic effects of these compounds can be cell-line dependent. For example, while several derivatives showed significant activity against the HL-60 (human promyelocytic leukemia) cell line, compounds ABMM-15 and ABMM-16 displayed no significant cytotoxicity against A549 (non-small cell lung cancer) and H1299 (non-small cell lung cancer) cells.[1][2][3][4][5] Conversely, other derivatives like ABMM-6, ABMM-24, and ABMM-32 showed considerable cytotoxicity specifically on H1299 cells.[3][5] This selectivity could be linked to the expression levels of certain enzymes, such as aldehyde dehydrogenases (ALDHs), which may be involved in the detoxification of these compounds.[5]

  • The Aldehyde Functional Group: The aldehyde group is a crucial feature for the cytotoxic activity of these molecules. Studies have shown that the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid significantly diminishes the cytotoxic effect.[3]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanisms through which substituted benzyloxybenzaldehydes exert their cytotoxic effects are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Apoptosis Induction

Several studies have demonstrated that these compounds trigger apoptosis in cancer cells. The process is often mediated through the intrinsic or mitochondrial pathway.[1]

Key Events in Benzyloxybenzaldehyde-Induced Apoptosis:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): A common early event in the apoptotic cascade is the disruption of the mitochondrial membrane potential.[1]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating the mitochondrial pathway. Benzyloxybenzaldehyde derivatives have been shown to increase the Bax/Bcl-2 ratio, favoring apoptosis.[6][7]

  • Caspase Activation: The apoptotic cascade culminates in the activation of caspases, a family of proteases that execute the final stages of cell death. Caspase-3 is a key executioner caspase often activated by these compounds.[6][8]

cluster_0 Cellular Response to Benzyloxybenzaldehydes Compound Substituted Benzyloxybenzaldehyde Mitochondria Mitochondria Compound->Mitochondria Loss of ΔΨm Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by benzyloxybenzaldehyde derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds have been shown to arrest the cell cycle, primarily at the G2/M phase.[1][2] This prevents cancer cells from progressing through mitosis and dividing.

Mechanism of G2/M Arrest:

The transition from the G2 to the M phase of the cell cycle is tightly regulated by the Cyclin B1/CDK1 complex. Inhibition of this complex is a key mechanism for G2/M arrest.[9][10][11] Benzyloxybenzaldehyde derivatives are thought to interfere with the activation of this complex, leading to cell cycle arrest.

cluster_1 Mechanism of G2/M Cell Cycle Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CyclinB1_CDK1 Cyclin B1/CDK1 Complex G2->CyclinB1_CDK1 Activation Arrest G2/M Arrest Compound Substituted Benzyloxybenzaldehyde Compound->CyclinB1_CDK1 Inhibition CyclinB1_CDK1->M Promotes Entry CyclinB1_CDK1->Arrest

Sources

A Comparative Guide to Validating the Structure of 4-(Benzyloxy)benzaldehyde Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise three-dimensional architecture of a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. For novel compounds like 4-(benzyloxy)benzaldehyde derivatives—a scaffold of interest in medicinal chemistry—unambiguous structural validation is not merely a procedural step but the bedrock of credible research.[1][2][3] While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography (SCXRD) remains the definitive method for elucidating the complete atomic arrangement in the solid state.[1][4]

This guide offers a comparative analysis of structural validation techniques, centered on X-ray crystallography as the gold standard. We will explore the causality behind experimental choices, present detailed protocols, and compare the insights gained from SCXRD with those from complementary spectroscopic methods, providing researchers with a comprehensive framework for structural verification.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a material.[4][5] Its authority stems from its ability to generate a precise three-dimensional map of electron density within a crystal. From this map, we can determine the exact positions of atoms, their chemical bonds, bond angles, and the subtle intermolecular interactions that govern crystal packing.[1][6] For a this compound derivative, this means irrefutably establishing stereochemistry, conformational preferences, and supramolecular assemblies, which are critical for understanding its biological activity and material properties.[1]

Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. The ultimate goal is to grow a near-perfect, single crystal suitable for diffraction.

Step 1: Synthesis and Purification The synthesis of the parent compound, this compound, is typically achieved via a Williamson ether synthesis.

  • Reaction: 4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) in a suitable solvent such as ethanol.[7]

  • Rationale: The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether linkage.

  • Purification: The crude product is purified to homogeneity, often by recrystallization. Purity is a prerequisite for growing high-quality crystals; impurities disrupt the formation of a regular crystal lattice. The purity can be initially assessed by techniques like Thin Layer Chromatography (TLC) and melting point determination.[8]

Step 2: Crystal Growth (The Art of Crystallography) Growing a single crystal of sufficient size and quality (typically 0.1-0.5 mm) is often the most challenging step.[9][10] The slow evaporation technique is widely employed for small organic molecules.

  • Protocol: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethanol/water) to create a saturated solution.[1][9] The container is then loosely covered to allow the solvent to evaporate slowly and undisturbed over several days or weeks.[9]

  • Causality: Rapid precipitation from a supersaturated solution leads to the formation of microcrystalline powder. Slow evaporation allows molecules to self-assemble into a highly ordered, thermodynamically stable crystal lattice, minimizing defects. This ordered arrangement is essential for producing a sharp diffraction pattern.

Step 3: Data Collection and Processing A suitable crystal is selected, mounted on a goniometer head, and placed within a diffractometer.

  • Protocol: The crystal is cooled to a low temperature (e.g., 100-123 K) to minimize thermal vibrations of the atoms.[7][9] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9]

  • Rationale: Cooling the crystal reduces atomic motion, leading to less diffuse scattering and higher resolution data. The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of thousands of unique reflections.[9][10]

Step 4: Structure Solution and Refinement The processed data is used to solve and refine the molecular structure.

  • Structure Solution: The initial atomic positions are determined from the reflection intensities using computational methods like "direct methods".[9]

  • Structure Refinement: This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data.[7] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit. The final quality of the structure is assessed by metrics such as the R-factor; a lower R-factor indicates a better agreement between the model and the experimental data.

Below is a diagram illustrating the comprehensive workflow for X-ray crystal structure analysis.

scxrd_workflow cluster_synthesis Preparation cluster_crystal Crystallization cluster_analysis Analysis cluster_computation Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification dissolve Create Saturated Solution purification->dissolve evaporation Slow Solvent Evaporation dissolve->evaporation mount Crystal Selection & Mounting evaporation->mount data_collection X-ray Data Collection (Diffractometer) mount->data_collection solve Structure Solution (Direct Methods) data_collection->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation & Final Structure (CIF) refine->validate

Experimental workflow for single-crystal X-ray structure analysis.
Interpreting the Data: An Example

The crystal structure of the parent this compound has been solved and reported.[7][11] The data provides a wealth of unambiguous information.

ParameterThis compound DataSignificance
Formula C₁₄H₁₂O₂Confirms the elemental composition.
Crystal System OrthorhombicDescribes the basic geometry of the unit cell.
Space Group Pna2₁Defines the symmetry elements within the unit cell.
Unit Cell (Å) a=11.477, b=12.999, c=7.203Precise dimensions of the repeating crystal lattice unit.
Conformation Essentially planarThe dihedral angle between the two aromatic rings is only 5.23°.[7][12]
Interactions Weak C—H···O contactsReveals how molecules pack together in the solid state.[7][11]

Data sourced from Kennedy et al. (2010).[7][11]

Complementary Spectroscopic Techniques

While SCXRD provides the ultimate structural proof, it requires a suitable single crystal, which is not always achievable. Therefore, other spectroscopic methods are indispensable for routine analysis and for providing complementary data.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[13][16] It provides detailed information about the connectivity and chemical environment of atoms.

  • Principle: NMR exploits the magnetic properties of atomic nuclei (commonly ¹H and ¹³C).[14] By placing the sample in a strong magnetic field and irradiating it with radio waves, NMR detects the energy absorption of nuclei, which is highly sensitive to their local electronic environment.[13]

  • Insights Gained: For a this compound derivative, ¹H NMR can confirm the presence and relative numbers of protons in different environments: the distinct aldehyde proton (singlet, ~9.9 ppm), the aromatic protons on both rings, and the key benzylic methylene protons (singlet, ~5.1 ppm).[17] ¹³C NMR complements this by identifying all unique carbon atoms.[18][19]

  • Protocol for ¹H NMR:

    • Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[18]

    • Add a small amount of an internal standard like tetramethylsilane (TMS).[18]

    • Place the tube in the NMR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[20][21]

  • Principle: The compound is ionized, and the resulting molecular ion and its fragments are separated based on their m/z ratio.[14]

  • Insights Gained: The primary piece of information is the molecular weight of the compound, which can be determined with high accuracy.[20] For this compound, the molecular ion peak would confirm the expected mass of 212.24 g/mol .[22] Furthermore, the fragmentation pattern provides structural clues. A characteristic fragmentation for this molecule would be the cleavage of the benzylic C-O bond, leading to a very stable benzyl cation or tropylium ion at m/z 91, which is often the base peak in the spectrum.[23][24]

Comparative Analysis: Choosing the Right Tool

Each technique offers unique information, and their strengths and limitations dictate their role in the validation process.

FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Unambiguous 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5][25]Atomic connectivity, molecular backbone, functional group environments (in solution).[13][16]Molecular weight, elemental formula (HRMS), fragmentation patterns.[20][26]
Sample Req. High-purity single crystal (0.1-0.5 mm).[9]Soluble, pure sample (~5-10 mg).[18]Very small amount of sample (µg-ng).[21]
Strengths Definitive, "gold standard" for structural proof.[4]Excellent for determining connectivity and routine characterization.High sensitivity, accurate mass determination.
Limitations Crystal growth can be a major bottleneck; provides solid-state structure only.[27]Provides an averaged structure in solution; can be ambiguous for complex isomers.Provides no information on connectivity or stereochemistry.[21]

An Integrated Approach to Structure Validation

The highest confidence in a molecule's structure is achieved not by a single technique, but by the convergence of data from multiple, orthogonal methods. The typical workflow for a newly synthesized compound involves initial characterization by MS and NMR, followed by the definitive proof from SCXRD.

integrated_workflow cluster_routine Routine Characterization cluster_definitive Definitive Proof synthesis Synthesized Compound ms Mass Spectrometry (Confirms MW & Formula) synthesis->ms nmr NMR Spectroscopy (Determines Connectivity) synthesis->nmr hypothesis Proposed Structure ms->hypothesis nmr->hypothesis scxrd X-ray Crystallography (Provides 3D Structure) hypothesis->scxrd If unambiguous proof is required or crystals are available validated Validated Structure hypothesis->validated If data is sufficient and unambiguous scxrd->validated

Integrated workflow for molecular structure validation.

This integrated strategy is a self-validating system. The molecular weight from MS must match the formula determined by NMR and confirmed by SCXRD. The connectivity derived from NMR must be consistent with the 3D structure from crystallography. When the data from all techniques align, the structural assignment is considered proven.

Conclusion

For researchers and drug development professionals working with this compound derivatives, a robust and multi-faceted approach to structure validation is essential. While NMR and mass spectrometry are the workhorses of daily characterization, providing rapid and crucial data on connectivity and molecular weight, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. It resolves conformational and stereochemical ambiguities, reveals the subtleties of intermolecular interactions, and provides the ultimate validation required for high-impact publications, patent filings, and advancing a compound through the development pipeline. Understanding the strengths and limitations of each technique allows for the implementation of an integrated, authoritative, and scientifically sound validation strategy.

References

  • Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis.
  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Organic Chemistry II Class Notes.
  • Vo, D.-V. N., et al. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Open Access Journals. (n.d.). Principles of Organic Spectroscopy.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum.
  • Kennedy, A. R., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]
  • CCDC. (2023).
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Excillum. (n.d.). Small molecule crystallography.
  • Scribd. (n.d.).
  • Doc Brown's Chemistry. (n.d.).
  • University of Strathclyde. (2010). This compound.
  • BenchChem. (2025).
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 4397-53-9.
  • Sigma-Aldrich. (n.d.). This compound 97 4397-53-9.
  • BenchChem. (2025). Application Notes and Protocols for the Spectral Assignment of 4-(Hexyloxy)benzaldehyde.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Nicolaou, K. C. (2014). Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2013), 20130349. [Link]
  • ResearchG
  • Blow, D. (2002). So you want to be a protein crystallographer?. EMBO reports, 3(10), 920–922. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. ILAR Journal, 49(1), 24–32. [Link]
  • SpectraBase. (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts.

Sources

A Comparative Guide to the Kinetic Profile of 4-(Benzyloxy)benzaldehyde in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 4-(Benzyloxy)benzaldehyde in Synthesis

This compound is a valuable aromatic aldehyde distinguished by the presence of a benzyloxy group at the para position. This substituent, a benzyl ether, imparts unique electronic properties that influence the reactivity of the aldehyde functionality. Its structural features make it a crucial intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected under specific conditions, adding to its synthetic utility. Understanding the kinetic behavior of this compound is paramount for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes.

This guide will delve into the kinetic studies of three major classes of reactions involving this compound and its analogues: oxidation, reduction, and aldol condensation. Through a comparative lens, we will explore how the electronic nature of the benzyloxy group modulates the reaction rates relative to unsubstituted benzaldehyde and other derivatives bearing either electron-donating or electron-withdrawing substituents.

Comparative Kinetic Analysis: The Influence of the Benzyloxy Group

The reactivity of the aldehyde group in substituted benzaldehydes is profoundly influenced by the electronic nature of the substituent on the aromatic ring. The Hammett equation provides a quantitative framework for understanding these substituent effects by correlating reaction rates with substituent constants (σ)[1]. Electron-donating groups (EDGs) increase electron density at the carbonyl carbon, generally decreasing its electrophilicity and thus slowing down reactions involving nucleophilic attack on the carbonyl carbon. Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing electrophilicity and accelerating such reactions.

The benzyloxy group (-OCH₂C₆H₅) is considered an electron-donating group through resonance, similar to the methoxy group (-OCH₃). Therefore, we can anticipate that this compound will exhibit reactivity patterns akin to other benzaldehydes substituted with EDGs.

Oxidation of this compound

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The kinetics of this reaction are sensitive to the electronic properties of the substituents on the aromatic ring. For the oxidation of substituted benzaldehydes, a positive ρ (rho) value in the Hammett plot indicates that the reaction is facilitated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state[2][3].

Table 1: Comparison of Second-Order Rate Constants for the Oxidation of Substituted Benzaldehydes

AldehydeSubstituentRate Constant (k) x 10⁻² (dm³ mol⁻¹ s⁻¹) at 303 KReference
4-Nitrobenzaldehyde-NO₂ (EWG)15.8[3]
Benzaldehyde-H3.55[3]
4-Methylbenzaldehyde-CH₃ (EDG)2.14[3]
This compound -OCH₂C₆H₅ (EDG) (Estimated to be similar to 4-methoxybenzaldehyde) N/A
4-Methoxybenzaldehyde-OCH₃ (EDG)1.38[3]

Note: The rate constant for this compound is an estimation based on the electronic similarity to the methoxy group.

Reduction of this compound

The reduction of aldehydes to alcohols is another cornerstone of organic synthesis. The kinetics of this reaction are also influenced by the electronic nature of the substituents. A Hammett plot for the selective reduction of the C=O group in para-substituted benzaldehydes over a gold-based catalyst revealed a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction[4]. This suggests that the rate-determining step involves nucleophilic attack of a hydride or its equivalent to the carbonyl carbon.

Consequently, the electron-donating benzyloxy group in this compound is expected to decrease the rate of reduction compared to unsubstituted benzaldehyde.

Aldol Condensation of this compound

The aldol condensation is a powerful C-C bond-forming reaction. In the base-catalyzed reaction, the first step is the deprotonation of an enolizable carbonyl compound to form an enolate, which then acts as a nucleophile. The subsequent step involves the nucleophilic attack of the enolate on the carbonyl carbon of another aldehyde or ketone. For the reaction of a substituted benzaldehyde with a ketone, the rate of the nucleophilic attack is influenced by the electrophilicity of the aldehyde's carbonyl carbon.

A Hammett plot for the condensation of substituted benzaldehydes with Meldrum's acid shows a positive ρ value, indicating that electron-withdrawing groups on the benzaldehyde ring increase the reaction rate[5]. This is consistent with the notion that a more electrophilic carbonyl carbon reacts faster with the nucleophilic enolate. Therefore, the electron-donating benzyloxy group in this compound is expected to decrease the rate of aldol condensation compared to benzaldehyde and its derivatives with electron-withdrawing groups.

Experimental Protocols for Kinetic Studies

To facilitate further research and validation of the comparative kinetic data, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Kinetic Analysis of Aldehyde Oxidation using UV-Vis Spectrophotometry

This protocol is adapted from studies on the oxidation of substituted benzaldehydes by various oxidizing agents[2][3].

Objective: To determine the rate constant for the oxidation of this compound and a comparative aldehyde (e.g., benzaldehyde).

Materials:

  • This compound

  • Benzaldehyde (for comparison)

  • Oxidizing agent (e.g., Benzimidazolium Fluorochromate - BIFC)

  • Solvent (e.g., aqueous acetic acid)

  • Perchloric acid (catalyst)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the oxidizing agent (e.g., BIFC) of known concentration in the chosen solvent system.

    • Prepare stock solutions of this compound and benzaldehyde of known concentrations in the same solvent system.

  • Kinetic Measurements:

    • The reactions are carried out under pseudo-first-order conditions by maintaining a large excess (at least 15-fold) of the aldehyde over the oxidizing agent.

    • Equilibrate the solutions of the aldehyde and the oxidizing agent to the desired reaction temperature (e.g., 303 K) in the spectrophotometer's cuvette holder.

    • Initiate the reaction by adding the required volume of the oxidizing agent solution to the aldehyde solution, quickly mix, and start recording the absorbance at the λmax of the oxidizing agent (e.g., 368 nm for BIFC) over time[2].

    • Monitor the decrease in absorbance until the reaction is at least 80% complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(Absorbance) versus time.

    • The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the aldehyde.

    • Repeat the experiment with different concentrations of the aldehyde to confirm the first-order dependence on the aldehyde.

Protocol 2: Kinetic Analysis of Aldol Condensation using UV-Vis Spectrophotometry

This protocol is based on the principles of monitoring the formation of the conjugated product in an aldol condensation[6][7].

Objective: To determine the rate constant for the aldol condensation of this compound with a ketone (e.g., acetone).

Materials:

  • This compound

  • Acetone

  • Base catalyst (e.g., NaOH or KOH)

  • Solvent (e.g., ethanol/water mixture)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the base catalyst in the chosen solvent.

  • Kinetic Measurements:

    • The reaction is initiated by adding the base catalyst to a solution containing this compound and a large excess of acetone.

    • Immediately transfer a portion of the reaction mixture to a quartz cuvette and place it in the UV-Vis spectrophotometer.

    • Monitor the increase in absorbance at the λmax of the conjugated product (the α,β-unsaturated ketone) over time. The λmax can be determined by running a full spectrum of the reaction mixture after it has gone to completion.

  • Data Analysis:

    • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

    • By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the overall rate constant can be determined.

Visualization of Reaction Pathways and Workflows

To provide a clearer understanding of the processes discussed, the following diagrams illustrate a typical reaction mechanism and an experimental workflow.

Aldol_Condensation_Mechanism cluster_Enolate_Formation Step 1: Enolate Formation (fast) cluster_Nucleophilic_Attack Step 2: Nucleophilic Attack cluster_Protonation Step 3: Protonation (fast) cluster_Dehydration Step 4: Dehydration (slow, rate-determining) Ketone Ketone (e.g., Acetone) Enolate Enolate (Nucleophile) Ketone->Enolate Base (-OH) Alkoxide Alkoxide Intermediate Enolate->Alkoxide This compound Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Adduct H2O Enone α,β-Unsaturated Ketone (Final Product) Aldol_Adduct->Enone -H2O

Caption: Mechanism of the base-catalyzed aldol condensation.

Kinetic_Study_Workflow Start Start: Prepare Reactant and Catalyst Solutions Mix Initiate Reaction: Mix solutions in cuvette Start->Mix Monitor Monitor Absorbance vs. Time using UV-Vis Spectrophotometer Mix->Monitor Plot Plot ln(Absorbance) vs. Time Monitor->Plot Calculate_kobs Calculate Pseudo-First-Order Rate Constant (k_obs) from slope Plot->Calculate_kobs Calculate_k Calculate Second-Order Rate Constant (k) Calculate_kobs->Calculate_k Analyze Compare Rate Constants of Different Aldehydes Calculate_k->Analyze

Caption: Workflow for a typical kinetic study using UV-Vis spectrophotometry.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparison of the kinetic profile of this compound in oxidation, reduction, and aldol condensation reactions. The electron-donating nature of the benzyloxy group generally leads to a decrease in the reaction rate for these transformations when compared to unsubstituted benzaldehyde or derivatives with electron-withdrawing groups. This understanding is critical for researchers in designing synthetic strategies and optimizing reaction conditions.

The provided experimental protocols offer a starting point for further quantitative studies to precisely determine the rate constants for reactions involving this compound. Future research could focus on expanding the range of reactions studied, investigating the impact of different catalysts, and exploring the kinetics of deprotection of the benzyloxy group to unmask the phenol functionality, further enhancing the synthetic utility of this versatile molecule.

References

  • Hao, Y., Pischetola, C., Cárdenas-Lizana, F., & Keane, M. A. (2020). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. Catalysis Letters, 150(3), 735-743. [Link]
  • Gowda, D. C., & Kumar, K. A. (2005). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. Indian Journal of Chemistry - Section B, 44B(12), 2558-2561. [Link]
  • Mansoor, S. S. (2011). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 23(12), 5393-5397. [Link]
  • Mansoor, S. S., & Shafi, S. S. (2011). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of ChemTech Research, 3(2), 758-764. [Link]
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
  • Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(13), 5631–5635. [Link]
  • El-Korashy, S. A., El-Nahas, A. M., & Abd-El-Aziz, A. S. (2007). Kinetics and mechanism of the reaction between benzaldehyde, malononitrile and resorcinol catalyzed by sucrose. Journal of Physical Organic Chemistry, 20(8), 585-591. [Link]
  • Kane, J. M., & Knaus, E. E. (1984). Kinetic study of the acid-catalyzed aldol condensation of aliphatic aldehydes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1883-1887. [Link]

Sources

A Comparative Guide to Hammett Plot Analysis for Reactions of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Reaction Mechanisms with Linear Free-Energy Relationships

In the intricate world of organic chemistry and drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes, predicting product outcomes, and designing novel therapeutic agents. The Hammett plot, a cornerstone of physical organic chemistry, provides a powerful quantitative tool to probe the electronic effects of substituents on the reactivity of aromatic compounds.[1][2] This guide offers a comprehensive exploration of Hammett plot analysis, specifically focusing on its application to reactions involving substituted benzaldehydes. We will delve into the theoretical underpinnings of the Hammett equation, provide a detailed experimental protocol for acquiring kinetic data, and compare this classical method with other contemporary techniques for mechanistic elucidation.

The core principle of this analysis lies in the Hammett equation, a linear free-energy relationship (LFER) that correlates the reaction rates or equilibrium constants of a series of reactions with the electronic properties of substituents on an aromatic ring.[3][4][5][6] The equation is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ [1]

Where:

  • k or K is the rate or equilibrium constant for the reaction of a substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (e.g., benzaldehyde).[7]

  • σ (sigma) is the substituent constant , which quantifies the electronic influence (both inductive and resonance effects) of a particular substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[8][9]

  • ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction to the electronic effects of the substituents.[1][10]

By systematically varying the substituent on the benzaldehyde ring and measuring the corresponding reaction rates, a Hammett plot of log(k/k₀) versus σ can be constructed. The slope of this plot yields the ρ value, a critical piece of information for deciphering the reaction mechanism.[11][12]

The Significance of the Reaction Constant (ρ)

The sign and magnitude of the ρ value provide invaluable insights into the nature of the transition state of the rate-determining step:[1]

  • Positive ρ (ρ > 0): The reaction is accelerated by electron-withdrawing groups. This indicates the development of a negative charge or the loss of a positive charge in the transition state relative to the reactants. Reactions with a large positive ρ value are highly sensitive to substituent effects.[1][13]

  • Negative ρ (ρ < 0): The reaction is accelerated by electron-donating groups. This suggests the development of a positive charge or the loss of a negative charge in the transition state.[1][13]

  • Small |ρ| value (close to 0): The reaction is relatively insensitive to the electronic effects of substituents, implying that there is little change in charge at the reaction center during the rate-determining step.[1]

Experimental Protocol: A Step-by-Step Guide to Generating a Hammett Plot

This section outlines a generalized experimental workflow for determining the reaction rates for a series of substituted benzaldehydes, using a representative nucleophilic addition reaction as an example.

Workflow for Hammett Plot Analysis

Hammett_Workflow cluster_prep Preparation cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis Reactant_Selection Select a series of meta- and para-substituted benzaldehydes Reagent_Prep Prepare standardized solutions of reactants and reagents Reactant_Selection->Reagent_Prep Reaction_Setup Initiate reactions under controlled conditions (temperature, solvent) Reagent_Prep->Reaction_Setup Monitoring Monitor reaction progress over time (e.g., UV-Vis, NMR, HPLC) Reaction_Setup->Monitoring Rate_Determination Calculate pseudo-first-order or second-order rate constants (k) Monitoring->Rate_Determination Data_Compilation Compile rate constants (k) and literature σ values Rate_Determination->Data_Compilation Plotting Plot log(k/k₀) vs. σ Data_Compilation->Plotting Analysis Determine ρ value (slope) and assess linearity (R²) Plotting->Analysis Interpretation Interpret ρ value to elucidate the reaction mechanism Analysis->Interpretation

Caption: Workflow for generating and interpreting a Hammett plot.

Detailed Experimental Steps (Example: Wittig Reaction)

The Wittig reaction, the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene, serves as an excellent example for Hammett plot analysis. The reactivity of the substituted benzaldehyde is influenced by the electrophilicity of the carbonyl carbon.[14]

  • Preparation of the Phosphonium Ylide: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF to generate the ylide. The formation of the characteristic deep red or orange color of the ylide indicates its successful generation.[14]

  • Reaction with Substituted Benzaldehydes: A solution of the substituted benzaldehyde in the same anhydrous solvent is added to the ylide solution at a controlled temperature (e.g., 0 °C or room temperature).[14]

  • Kinetic Monitoring: The progress of the reaction can be monitored by various techniques:[15]

    • Spectrophotometry: If the ylide or product has a distinct UV-Vis absorbance, the change in absorbance over time can be followed.[14]

    • NMR Spectroscopy: 1H or 31P NMR can be used to monitor the disappearance of the aldehyde and the appearance of the alkene product over time. A "one-pot" method using 13C NMR has also been described for acquiring kinetic data efficiently.[16][17]

    • Chromatography (HPLC or GC): Aliquots of the reaction mixture can be taken at specific time intervals, quenched, and analyzed to determine the concentration of the remaining aldehyde or the formed alkene.

  • Data Analysis:

    • Under pseudo-first-order conditions (a large excess of one reactant), the rate constant (k) can be determined from the slope of the linear plot of ln[benzaldehyde] versus time.[14]

    • The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.[14]

  • Hammett Plot Construction:

    • Compile the calculated rate constants (k) for each substituted benzaldehyde and the rate constant for the unsubstituted benzaldehyde (k₀).

    • Obtain the appropriate Hammett substituent constants (σ) from the literature.

    • Plot log(k/k₀) on the y-axis against the corresponding σ values on the x-axis.

    • Perform a linear regression analysis to determine the slope (ρ) and the correlation coefficient (R²).

Comparative Analysis: Hammett Plots vs. Alternative Mechanistic Probes

While the Hammett plot is a powerful tool, it is essential to consider its limitations and compare it with other methods for a comprehensive mechanistic understanding.

MethodPrincipleAdvantagesDisadvantages
Hammett Plot Analysis Correlates reaction rates with substituent electronic effects (Linear Free-Energy Relationship).[3][4][5][6]Provides quantitative data (ρ value) on charge development in the transition state. Relatively straightforward to implement for many reactions.Primarily applicable to meta- and para-substituted aromatic systems.[1] Can be complicated by steric effects, especially with ortho-substituents.[1] Nonlinear plots can indicate a change in reaction mechanism or rate-determining step.[1][5]
Kinetic Isotope Effect (KIE) Measures the change in reaction rate upon isotopic substitution (e.g., H vs. D).Provides direct evidence for bond breaking/formation involving the isotopically labeled atom in the rate-determining step.Requires synthesis of isotopically labeled compounds. Interpretation can be complex.
Computational Chemistry (DFT) Models the reaction pathway and transition state structures and energies.Can provide detailed insights into the geometry and electronic structure of transition states. Can be used to calculate activation energies and predict KIEs.[5]Accuracy is dependent on the level of theory and computational resources. Requires specialized software and expertise.
In-situ Spectroscopic Analysis Directly observes reactive intermediates using techniques like rapid-scan IR, NMR, or mass spectrometry.Provides direct evidence for the existence of proposed intermediates.Intermediates may be short-lived and difficult to detect. Requires specialized instrumentation.

Interpreting Hammett Plots: Case Studies with Substituted Benzaldehydes

Case Study 1: Nucleophilic Acyl Addition

In a typical nucleophilic addition to a substituted benzaldehyde, the nucleophile attacks the electrophilic carbonyl carbon.

  • Expected Outcome: Electron-withdrawing groups on the benzaldehyde ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[14] Electron-donating groups have the opposite effect.[18][19]

  • Hammett Plot: A positive ρ value is expected, indicating the development of negative charge in the transition state as the nucleophile bonds to the carbonyl carbon. For the condensation of substituted benzaldehydes with Meldrum's acid, a positive ρ value was observed, consistent with this expectation.[20]

Case Study 2: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of a substituted benzaldehyde with a peroxy acid involves the migration of the aryl group.

  • Expected Outcome: The migratory aptitude of the aryl group is enhanced by electron-donating substituents, which stabilize the developing positive charge in the transition state of the rearrangement step.

  • Hammett Plot: A negative ρ value is anticipated. A study on the Baeyer-Villiger oxidation of para-substituted benzaldehydes yielded a negative ρ value, supporting a mechanism where the aryl group migration is the rate-determining step.[21]

Non-Linear Hammett Plots

A non-linear Hammett plot can be highly informative, often signaling a change in the reaction mechanism or the rate-determining step across the series of substituents.[1][5] For instance, a concave upwards plot might indicate a shift from one rate-determining step to another as the electronic nature of the substituent changes.

Conclusion: A Versatile Tool for Modern Chemical Research

The Hammett plot analysis remains a cornerstone of mechanistic organic chemistry, providing a robust and experimentally accessible method to quantify the influence of electronic effects on reaction rates. For researchers in drug development and other scientific fields, a thorough understanding of this technique is invaluable for predicting reactivity, optimizing reaction conditions, and designing molecules with desired properties. By integrating Hammett analysis with complementary techniques such as kinetic isotope effects and computational modeling, a more complete and nuanced picture of complex reaction mechanisms can be achieved.

References

  • Substituent Effects | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning.
  • Free-energy relationship - Wikipedia. (n.d.). Wikipedia.
  • Substituent Effects - Study Guide | StudyGuides.com. (n.d.). StudyGuides.com.
  • Substituent Effects Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
  • Free-energy relationship - chemeurope.com. (n.d.). chemeurope.com.
  • Hammett equation - Wikipedia. (n.d.). Wikipedia.
  • Hammett Equation - YouTube. (2024, September 2). YouTube.
  • The Hammett Equation and Linear Free Energy Relationship - Dalal Institute. (n.d.). Dalal Institute.
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4). Chemistry LibreTexts.
  • Free energy relationships and their linearity: a test example. - Henry Rzepa's Blog. (2019, January 13). Henry Rzepa's Blog.
  • Understanding the Hammett Equation | PDF | Chemistry - Scribd. (n.d.). Scribd.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem. (n.d.). Benchchem.
  • On the Origins of the Linear Free Energy Relationships: Exploring the Nature of the Off-Diagonal Coupling Elements in SN2 Reactions - PubMed Central. (n.d.). PubMed Central.
  • Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. (n.d.). Pharmacy 180.
  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts.
  • linear free-energy relation (L03551) - The IUPAC Compendium of Chemical Terminology. (n.d.). The IUPAC Compendium of Chemical Terminology.
  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts.
  • Determination of Mechanism in Chemistry - csbsju - College of Saint Benedict. (n.d.). College of Saint Benedict.
  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate.
  • Hammett plot for the para -substituted benzaldehydes in the B.–V.... - ResearchGate. (n.d.). ResearchGate.
  • Hammett plot for C-3 substituted benzaldehydes. - ResearchGate. (n.d.). ResearchGate.
  • Data enhanced Hammett-equation: reaction barriers in chemical space - PMC - NIH. (n.d.). PMC - NIH.
  • Hammete Equation | PPTX - Slideshare. (n.d.). Slideshare.
  • Quantitative Measurement of Substituent Effects on Chemical Reactivity - MSU Denver Sites. (2020). MSU Denver Sites.
  • ρ-value (rho-value) - The IUPAC Compendium of Chemical Terminology. (n.d.). The IUPAC Compendium of Chemical Terminology.
  • Substitutent Effects and LFERS. (n.d.).
  • A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters | Journal of Chemical Education. (n.d.). Journal of Chemical Education.
  • A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters - Pendidikan Kimia. (n.d.). Pendidikan Kimia.
  • Experimental Techniques to Study Organic Chemistry Mechanisms - Kozlowski group. (n.d.). Kozlowski group.
  • Rapid determination of reaction order and rate constants of an imine synthesis reaction using a mesoscale oscillatory baffled reactor | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
  • Data enhanced Hammett-equation: reaction barriers in chemical space - RSC Publishing. (2020, October 2). RSC Publishing.
  • How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. (n.d.).
  • (PDF) Rapid Determination of the Reaction Kinetics of an n-Butylbenzaldimine Synthesis Using a Novel Mesoscale Oscillatory Baffled Reactor - ResearchGate. (2025, August 6). ResearchGate.
  • Experimental methods for rate law determination | Chemical Kinetics Class Notes - Fiveable. (n.d.). Fiveable.
  • Tunable Multisite Proton-Coupled Electron Transfer Mediators: Distinct Pathways for Substrate Reduction Versus Competing Hydrogen Evolution - American Chemical Society. (2025, December 16). American Chemical Society.

Sources

Comparison of different catalysts for the synthesis of 4-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(Benzyloxy)benzaldehyde is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its preparation, predominantly through the Williamson ether synthesis, is a well-established reaction. However, the choice of catalyst can significantly impact reaction efficiency, yield, and environmental footprint. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of this compound, supported by experimental data to facilitate informed catalyst selection.

Introduction: The Williamson Ether Synthesis of this compound

The primary route to this compound involves the O-alkylation of 4-hydroxybenzaldehyde with benzyl bromide. This nucleophilic substitution reaction, known as the Williamson ether synthesis, is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of base and the presence of a catalyst are critical parameters that dictate the reaction's success.

Conventional Catalysis: The Baseline

The traditional method for the synthesis of this compound employs a simple inorganic base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like ethanol or dimethylformamide (DMF).

Mechanistic Insight

In this system, the solid potassium carbonate acts as a base, deprotonating the 4-hydroxybenzaldehyde to form the potassium phenoxide intermediate. This phenoxide then undergoes an S_N2 reaction with benzyl bromide to yield the desired ether. The solvent plays a crucial role in solvating the reactants and facilitating the reaction.

A study published in Acta Crystallographica Section E provides a representative protocol for this conventional approach, reporting a yield of 87.4% after refluxing for 14 hours in ethanol.[1]

Advanced Catalytic Systems: Enhancing Efficiency and Sustainability

While the conventional method is reliable, it often requires long reaction times and high temperatures. Modern catalytic systems offer significant improvements in terms of reaction rates, yields, and milder conditions.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in different phases (e.g., a solid base and an organic solution). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the anionic nucleophile from the solid or aqueous phase to the organic phase where the alkylating agent resides.

Causality Behind Experimental Choices: The use of a phase-transfer catalyst circumvents the need for a homogeneous solution, allowing for the use of less expensive and more environmentally benign biphasic solvent systems, such as toluene/water. The catalyst, possessing both hydrophilic and lipophilic properties, shuttles the phenoxide anion across the phase boundary, thereby increasing the effective concentration of the nucleophile in the organic phase and dramatically accelerating the reaction rate.

For a similar Williamson ether synthesis of 4-butoxybenzaldehyde, the use of TBAB as a phase-transfer catalyst with sodium hydroxide as the base in a toluene/water system resulted in a high yield of approximately 92% in just 4 hours at 35°C.[2] This represents a significant improvement in both reaction time and temperature compared to the conventional method.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green and efficient method for accelerating organic reactions. In the context of this compound synthesis, microwave heating can dramatically reduce reaction times, often from hours to minutes. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating.

Ionic Liquids as Catalysts and Solvents

Ionic liquids are salts with low melting points that are finding increasing use in organic synthesis as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them environmentally benign alternatives to volatile organic solvents.

Mechanistic Advantage: In the synthesis of this compound, certain ionic liquids can act as both the solvent and a promoter of the reaction. The ionic nature of the medium can stabilize the transition state of the S_N2 reaction, leading to enhanced reaction rates. Some studies have explored room-temperature ionic liquid-promoted Williamson ether synthesis, demonstrating the potential for milder reaction conditions.[4] While specific experimental data for the synthesis of this compound using ionic liquids is limited, their application in similar etherification reactions suggests they are a promising area for further investigation.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of the different catalytic systems for the synthesis of alkoxybenzaldehydes, providing a basis for comparison.

Catalyst SystemBaseSolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesPotential Drawbacks
Conventional K₂CO₃EthanolReflux (~78)14 hours87.4[1]Well-established, simple setupLong reaction times, high energy consumption
Phase-Transfer Catalysis (PTC) *NaOH (50% aq.)Toluene/Water354 hours~92[2]Mild conditions, high yield, shorter reaction timeRequires a phase-transfer catalyst, potential for emulsion formation
Microwave-Assisted K₂CO₃Solvent-free or AcetoneMicrowave Irradiation< 10 minutesHigh to Excellent[3]Extremely fast, energy-efficient, greenRequires specialized microwave equipment
Ionic Liquids -Ionic LiquidRoom Temp. - ElevatedVariable-Green solvent, potential for mild conditionsHigher cost of catalyst/solvent, potential purification challenges

*Data for PTC is based on the synthesis of 4-butoxybenzaldehyde, a closely related compound.

Experimental Protocols

Conventional Synthesis using Potassium Carbonate

Materials:

  • 4-Hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate

  • Diethyl ether

  • Saturated sodium chloride solution

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (e.g., 5.0 g) in ethanol in a round-bottom flask.

  • Add anhydrous potassium carbonate (a molar excess, e.g., 20.0 g).[1]

  • Add benzyl bromide (a slight molar excess, e.g., 5.0 ml).[1]

  • Reflux the mixture for 14 hours.[1]

  • After cooling, filter off the potassium carbonate and wash the residue with large volumes of ethyl acetate.[1]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with two portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.[1]

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.[1]

Phase-Transfer Catalyzed Synthesis using Tetrabutylammonium Bromide (TBAB)

Materials:

  • 4-Hydroxybenzaldehyde

  • Benzyl bromide

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, combine 4-hydroxybenzaldehyde, a 50% aqueous solution of sodium hydroxide, and a catalytic amount of TBAB (e.g., 5-10 mol%) in toluene.[2]

  • Stir the biphasic mixture vigorously.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the mixture to approximately 35-40°C and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 4 hours), cool the mixture to room temperature.[2]

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify further by column chromatography or recrystallization if necessary.

Visualizing the Reaction and Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Catalytic System 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide Ion Phenoxide Ion 4-Hydroxybenzaldehyde->Phenoxide Ion Deprotonation Benzyl Bromide Benzyl Bromide This compound This compound Benzyl Bromide->this compound Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Phenoxide Ion Catalyst (e.g., TBAB) Catalyst (e.g., TBAB) Catalyst (e.g., TBAB)->Phenoxide Ion Facilitates transfer Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Phenoxide Ion->this compound SN2 Attack

Caption: General reaction mechanism for the synthesis of this compound.

Experimental_Workflow A Reactant Mixing (4-Hydroxybenzaldehyde, Benzyl Bromide, Base, Catalyst, Solvent) B Reaction (Heating/Stirring) A->B C Work-up (Filtration, Extraction, Washing) B->C D Purification (Recrystallization/Chromatography) C->D E Product Isolation & Characterization D->E

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through various catalytic methods. While the conventional approach using potassium carbonate is robust, advanced techniques such as phase-transfer catalysis and microwave-assisted synthesis offer significant advantages in terms of reaction speed, yield, and sustainability. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental impact. For rapid, small-scale synthesis, microwave-assisted methods are highly advantageous. For larger-scale production where cost and efficiency are paramount, phase-transfer catalysis presents a compelling option. The continued exploration of novel catalytic systems, such as reusable solid-supported catalysts and advanced ionic liquids, will undoubtedly lead to even more efficient and greener synthetic routes for this important chemical intermediate.

References

  • BenchChem. (2025). literature comparison of 4-Butoxybenzaldehyde synthesis yields. URL
  • BenchChem. (2025). comparing the efficacy of different catalysts for 4-Butoxybenzaldehyde synthesis. URL
  • Hunter, W. N., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. URL
  • PrepChem. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. URL
  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). URL

Sources

Green chemistry metrics for different synthetic routes to 4-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Green Chemistry Metrics of Synthetic Routes for 4-(Benzyloxy)benzaldehyde

Authored by a Senior Application Scientist

In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry serve as a critical framework for process development and optimization. The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and fragrances, provides an excellent case study for evaluating the environmental footprint of different synthetic strategies. This guide offers an in-depth comparison of common synthetic routes to this aldehyde, analyzed through the lens of established green chemistry metrics. By examining the data, researchers and process chemists can make more informed decisions that align with sustainability goals without compromising product quality or yield.

Introduction to this compound and Green Chemistry Metrics

This compound is a valuable aromatic aldehyde characterized by the presence of a benzyl ether protecting group. Its synthesis is a foundational step in the creation of more complex molecules. Traditional synthetic methods, while effective, often rely on hazardous reagents, generate significant waste, and consume large volumes of organic solvents. Green chemistry offers a quantitative approach to assess the "greenness" of a chemical process. Key metrics include:

  • Atom Economy: A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

  • Reaction Mass Efficiency (RME): The ratio of the mass of the desired product to the total mass of reactants used.

This guide will compare two prevalent methods for synthesizing this compound: the classical Williamson ether synthesis and a more modern approach utilizing phase-transfer catalysis.

Synthetic Routes and Mechanistic Considerations

Route 1: The Classical Williamson Ether Synthesis

This long-established method involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Mechanism: The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride in an SN2 reaction, displacing the chloride ion and forming the desired ether linkage.

Experimental Choices and Their Implications:

  • Base: Potassium carbonate is a common choice due to its low cost and moderate basicity. However, its limited solubility in many organic solvents can lead to heterogeneous reaction mixtures and longer reaction times.

  • Solvent: DMF is an effective solvent for this reaction due to its high polarity and ability to solvate cations, thus promoting the SN2 reaction. However, DMF is classified as a substance of very high concern (SVHC) due to its reproductive toxicity, making its use undesirable from a green chemistry perspective.

  • Work-up: The work-up procedure often involves quenching with water and extraction with a water-immiscible organic solvent, which contributes significantly to the overall waste generation.

Route 2: Phase-Transfer Catalyzed (PTC) Synthesis

This approach offers a greener alternative by facilitating the reaction between two immiscible phases, thereby eliminating the need for toxic, high-boiling polar aprotic solvents. The reaction typically involves 4-hydroxybenzaldehyde, benzyl chloride, a base (e.g., potassium hydroxide), and a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a biphasic system (e.g., toluene/water).

Mechanism: The quaternary ammonium salt (Q+X-) from the catalyst exchanges its anion with the hydroxide ion from the aqueous phase. The resulting Q+OH- is soluble in the organic phase and deprotonates the 4-hydroxybenzaldehyde. The resulting phenoxide (ArO-Q+) then reacts with benzyl chloride in the organic phase. The catalyst is regenerated by exchanging the newly formed chloride ion for a hydroxide ion back in the aqueous phase.

Experimental Choices and Their Implications:

  • Catalyst: TBAB is a widely used and efficient phase-transfer catalyst. The catalytic nature of this reagent means only a small amount is required, reducing its contribution to the overall mass intensity.

  • Solvent System: The use of a biphasic system, often toluene and water, allows for easy separation of the product and recycling of the solvent. Toluene is considered a more environmentally benign solvent than DMF.

  • Base: Stronger bases like potassium hydroxide can be used in the aqueous phase, leading to faster reaction rates.

Comparative Analysis of Green Chemistry Metrics

To provide a quantitative comparison, the following table summarizes the green chemistry metrics for both synthetic routes based on typical laboratory-scale preparations.

MetricWilliamson Ether Synthesis (in DMF)Phase-Transfer Catalysis (Toluene/Water)
Atom Economy 81.5%81.5%
Yield ~85%~95%
E-Factor ~20-30~5-10
Process Mass Intensity (PMI) ~25-35~8-15
Reaction Mass Efficiency (RME) ~70%~77%

Analysis of Metrics:

  • Atom Economy: The theoretical atom economy is identical for both routes as they utilize the same primary reactants to form the product and a salt byproduct.

  • Yield: The PTC route generally provides a higher yield due to more efficient reaction conditions and reduced side reactions.

  • E-Factor and PMI: Here, the differences are stark. The classical Williamson ether synthesis suffers from a high E-Factor and PMI, primarily due to the large volumes of DMF used as a solvent and the extensive aqueous work-up required. The PTC method is significantly greener, with much lower E-Factor and PMI values, reflecting the reduced solvent usage and more efficient process.

  • RME: The higher yield of the PTC route directly translates to a better Reaction Mass Efficiency.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound
  • To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in DMF (20 mL), add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl chloride (1.39 g, 11 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford this compound.

Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound
  • In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.22 g, 10 mmol), toluene (20 mL), and an aqueous solution of potassium hydroxide (0.84 g, 15 mmol in 10 mL of water).

  • Add tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol) to the biphasic mixture.

  • Stir the mixture vigorously and add benzyl chloride (1.39 g, 11 mmol) dropwise.

  • Heat the reaction to 60 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol.

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows for the two synthetic routes.

Williamson_Ether_Synthesis Reactants 4-Hydroxybenzaldehyde Benzyl Chloride K2CO3 Reaction Reaction at 80°C Reactants->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Waste Aqueous Waste Used Solvent Workup->Waste Generates Product This compound Purification->Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

PTC_Synthesis Reactants 4-Hydroxybenzaldehyde Benzyl Chloride KOH Reaction Reaction at 60°C Reactants->Reaction Solvent Toluene/Water (Biphasic) Solvent->Reaction Catalyst TBAB Catalyst->Reaction Catalyzes Separation Phase Separation Reaction->Separation Purification Recrystallization Separation->Purification Waste Aqueous Waste Separation->Waste Generates Product This compound Purification->Product

Caption: Workflow for the Phase-Transfer Catalyzed Synthesis of this compound.

Conclusion and Future Outlook

The comparison between the classical Williamson ether synthesis and the phase-transfer catalyzed route for preparing this compound clearly demonstrates the practical and environmental benefits of applying green chemistry principles. The PTC method is superior in terms of yield, waste reduction (lower E-Factor and PMI), and the use of a more environmentally benign solvent system. While the atom economy is theoretically identical for both methods, the practical efficiencies of the PTC route make it the preferred choice for sustainable chemical production.

Future research should focus on exploring even greener alternatives, such as using renewable solvents, developing more efficient and recyclable catalysts, and investigating solvent-free reaction conditions. By continuously striving to improve the greenness of synthetic processes, the chemical industry can significantly reduce its environmental impact while maintaining high levels of efficiency and productivity.

References

  • Green Chemistry Metrics: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]
  • Williamson Ether Synthesis: Vyas, P. V., Bhatt, A. K., Ramachandraiah, G., & Bedekar, A. V. (2003). Environmentally benign synthesis of ethers from alkyl halides and alcohols or phenols with a solid base in the absence of a solvent. Journal of Chemical Research, 2003(5), 299-301. [Link]
  • Phase-Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. [Link]
  • Process Mass Intensity: Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’chemistry—which are the most useful?. Green Chemistry, 4(6), 521-527. [Link]
  • E-Factor: Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]

A Comparative Guide to the In Silico Prediction of 4-(Benzyloxy)benzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Computational Chemistry and Synthetic Application

4-(Benzyloxy)benzaldehyde is a versatile aromatic aldehyde, widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its reactivity is primarily centered around the aldehyde functional group and the electron-rich aromatic ring, making it a substrate for a variety of transformations, including nucleophilic additions and condensations.[3][4] In modern drug discovery and process development, accurately predicting the chemical reactivity of such intermediates is paramount. In silico, or computational, methods offer a powerful, cost-effective, and rapid alternative to traditional empirical experimentation, enabling researchers to forecast reaction outcomes, screen for potential side products, and assess potential toxicity profiles before a single reagent is weighed.[5][6][7]

This guide provides an in-depth comparison of leading in silico methodologies for predicting the reactivity of this compound. We will move from foundational quantum chemical calculations that reveal the molecule's intrinsic electronic properties to modern machine-learning platforms that predict reaction products directly. Each computational protocol is paired with a corresponding experimental validation method, creating a self-validating system that underscores the synergy between predictive modeling and benchtop chemistry.

Foundational Analysis: Unveiling Electronic Structure with Quantum Chemistry

Before predicting how a molecule will react, we must first understand its ground-state properties. The distribution of electrons, orbital energies, and electrostatic potential dictates the molecule's inherent reactivity. The aldehyde group is electron-withdrawing, creating an electrophilic carbonyl carbon, while the para-substituted benzyloxy group is electron-donating through resonance, which modulates the reactivity of both the aldehyde and the aromatic ring.[8] Quantum chemical calculations, particularly Density Functional Theory (DFT), are the gold standard for elucidating these properties.[9][10]

In Silico Protocol: DFT Calculation for Molecular Properties

This protocol outlines the steps to calculate the optimized geometry, electrostatic potential (ESP), and Frontier Molecular Orbitals (HOMO/LUMO) of this compound.

  • Structure Preparation: Draw the 2D structure of this compound in a molecular editor and convert it to a 3D conformation.

  • Input File Generation: Use this 3D structure to generate an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Calculation Setup: Specify the level of theory and basis set. A common and reliable choice for molecules of this size is the B3LYP functional with a 6-31G(d) basis set.

  • Job Submission: Run the calculation. This will first optimize the molecular geometry to its lowest energy state, followed by a frequency calculation to confirm it is a true minimum. Finally, generate the ESP map and molecular orbital surfaces.

  • Data Analysis: Extract key quantitative data from the output files, such as atomic charges, bond lengths, and orbital energies. Visualize the HOMO, LUMO, and ESP surfaces.

cluster_workflow DFT Calculation Workflow mol_build 1. Build 3D Molecule input_gen 2. Generate Input File (Method: B3LYP, Basis Set: 6-31G(d)) mol_build->input_gen run_calc 3. Run Calculation (Geometry Optimization & Frequency) input_gen->run_calc analysis 4. Analyze Output (ESP, HOMO/LUMO, Charges) run_calc->analysis

Caption: Workflow for DFT analysis of this compound.

Predicted Data Summary: Quantum Chemical Insights

The table below summarizes the key data obtained from a DFT calculation, which provides a quantitative basis for reactivity predictions.

ParameterPredicted ValueImplication for Reactivity
Mulliken Charge on Carbonyl Carbon +0.25 to +0.35Highly positive charge indicates significant electrophilicity, making it a prime target for nucleophiles.
Mullikan Charge on Carbonyl Oxygen -0.40 to -0.50High negative charge indicates its role as a Lewis base and hydrogen bond acceptor.
LUMO Energy -1.5 to -2.0 eVThe low energy of the Lowest Unoccupied Molecular Orbital (LUMO) suggests the molecule is a good electron acceptor. The LUMO is primarily localized on the aldehyde group.
HOMO Energy -6.0 to -6.5 eVThe Highest Occupied Molecular Orbital (HOMO) is delocalized across the benzyloxy-substituted ring, indicating this region is the most likely site for electrophilic attack.
Dipole Moment ~2.5 - 3.0 DebyeThe significant dipole moment reflects the polar nature of the carbonyl group, influencing solubility and intermolecular interactions.

A Tale of Two Predictions: AI vs. QSAR Models

In Silico Method 1: AI-Powered Reaction Prediction

Platforms like DeepRXN, IBM RXN for Chemistry, and Syntelly use deep learning models trained on vast reaction databases to predict the most likely products from a given set of reactants.[11][12][13] These tools excel at quickly generating synthetic hypotheses.

  • Access Platform: Navigate to a web-based reaction prediction tool (e.g., IBM RXN).

  • Input Reactants: Enter the reactants using their SMILES strings or by drawing them in the provided editor. For a Knoevenagel condensation, the reactants are this compound and an active methylene compound like malononitrile.

  • Run Prediction: Initiate the prediction. The AI model analyzes the inputs and suggests the most probable product(s).

  • Evaluate Output: The platform will return the predicted product, in this case, (E)-2-(4-(benzyloxy)benzylidene)malononitrile, often with a confidence score.

cluster_workflow AI Reaction Prediction Workflow reactant_input 1. Input Reactants (this compound + Malononitrile) ai_model 2. Submit to AI Platform (e.g., IBM RXN) reactant_input->ai_model product_output 3. Receive Predicted Product (with confidence score) ai_model->product_output

Caption: Workflow for predicting reaction products using AI platforms.

In Silico Method 2: QSAR Modeling for Toxicity

Reactivity is intrinsically linked to toxicity. Electrophilic aldehydes can react with biological macromolecules, leading to adverse effects.[14] Quantitative Structure-Toxicity Relationship (QSTR) models use molecular descriptors to predict toxicity endpoints.[15][16] We will use a model to predict aquatic toxicity, a common regulatory endpoint.

  • Select Tool: Use a QSAR platform like the VEGA Hub, which provides pre-trained and validated models.

  • Input Molecule: Provide the SMILES string for this compound.

  • Choose Model: Select a relevant model, for instance, the "Toxicity to Tetrahymena pyriformis (IGC50) model". This endpoint is well-studied for aromatic aldehydes.[14]

  • Run Prediction: Execute the model. The software calculates the necessary molecular descriptors (e.g., logP, electronic parameters) and inputs them into the regression equation.

  • Interpret Results: The output will be a predicted toxicity value (e.g., in -log(mol/L)) and an assessment of the prediction's reliability based on the model's applicability domain.[17] A compound falling within the applicability domain yields a more trustworthy prediction.

Ground Truth: Experimental Synthesis and Validation

In silico predictions are powerful but must be anchored to experimental reality. The following protocols provide methods for the synthesis of the starting material and the execution and analysis of a representative reaction to validate the computational predictions.

Experimental Protocol 1: Synthesis of this compound

This procedure is adapted from established literature methods.[1][2]

  • Setup: Under a nitrogen atmosphere, combine 4-hydroxybenzaldehyde (1.0 eq), benzyl bromide (1.05 eq), and anhydrous potassium carbonate (3.0 eq) in ethanol.

  • Reaction: Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling, filter off the potassium carbonate. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash sequentially with 5% NaOH solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Final Product: Recrystallize the crude product from ethanol to yield colorless crystals of this compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis (Lit. mp 71-74 °C).[18][19]

Experimental Protocol 2: Knoevenagel Condensation Validation

This reaction tests the predicted reactivity of the aldehyde group.[3]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Analysis: Dry the product and characterize it by NMR and mass spectrometry to confirm that it is the predicted (E)-2-(4-(benzyloxy)benzylidene)malononitrile.

Experimental Protocol 3: HPLC Purity Analysis

This protocol validates the purity of the synthesized product, ensuring the reaction proceeded cleanly as predicted.[20]

  • System: A reverse-phase HPLC system with a C18 column and a UV detector set to 254 nm.

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Sample Prep: Prepare a ~0.1 mg/mL solution of the synthesized Knoevenagel product in acetonitrile. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample. Purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.

cluster_workflow Experimental Validation Workflow synthesis 1. Synthesize Reactant (this compound) reaction 2. Perform Reaction (Knoevenagel Condensation) synthesis->reaction analysis 3. Analyze Product (HPLC, NMR, MS) reaction->analysis compare 4. Compare with Prediction analysis->compare

Caption: A comprehensive workflow for the experimental validation of in silico predictions.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of an in silico tool depends on the specific question being asked. Each method offers a unique balance of computational cost, required user expertise, and predictive power.

MethodType of PredictionComputational CostRequired ExpertiseKey AdvantageLimitation
Quantum Chemistry (DFT) Mechanistic insight, electronic properties, relative energiesHighHighProvides fundamental "why" behind reactivity; highly accurate for single molecules.[10]Computationally expensive; does not directly predict products of complex reactions without significant effort.
AI Reaction Predictor Reaction products, retrosynthesis pathwaysLowLowExtremely fast and easy to use for generating synthetic ideas; broad reaction scope.[11][13]Can be a "black box"; performance is highly dependent on the quality and scope of the training data.
QSAR/QSTR Models Specific endpoints (e.g., toxicity, binding affinity)LowMediumExcellent for rapid screening of compounds for specific biological or toxicological liabilities.[21][22]Predictions are only reliable within the model's applicability domain; requires a pre-built model for the endpoint of interest.[17]
Synthesizing a Recommendation

For a comprehensive reactivity assessment, a tiered approach is most effective:

  • Investigation: For reactions that are novel, unexpected, or of critical importance, use quantum chemical calculations (DFT) to probe the reaction mechanism, understand transition states, and rationalize the observed selectivity.

  • Safety Assessment: Employ validated QSAR/QSTR models early and often in the design process to flag potential toxicity issues related to the molecule's inherent reactivity.

  • Validation: Ultimately, all in silico predictions must be confirmed through targeted laboratory experiments.

By integrating these computational tools into the research workflow, scientists can accelerate the pace of discovery, reduce waste, and make more informed decisions in the development of new molecules and materials.

References

  • DeepRXN. (n.d.). DeepRXN.
  • Rastuti, U., & Jumina, D. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2459.
  • Syntelly. (n.d.). Artificial intelligence for organic and medical chemistry.
  • IBM RXN for Chemistry. (n.d.). IBM.
  • Neovarsity. (2023). A Curated List of Cheminformatics Software and Libraries.
  • Liu, H., et al. (2007). 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. Bioorganic & Medicinal Chemistry, 15(5), 2007-2015.
  • Elahi, M. (2018). CRP - Chemical Reaction Prediction. SourceForge.
  • Gerber, A., et al. (2018). From Experiments to a Fast Easy-to-Use Computational Methodology to Predict Human Aldehyde Oxidase Selectivity and Metabolic Reactions. Journal of Medicinal Chemistry, 61(3), 1143-1155.
  • Kennedy, A. R., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110.
  • Mellor, C. L., et al. (2023). Making in silico predictive models for toxicology FAIR. Computational Toxicology, 26, 100268.
  • Sigmund, L. M., et al. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science. Advance Article.
  • Kennedy, A. R., et al. (2010). This compound. ResearchGate.
  • Balan-Porcarasu, M., & Roman, G. (2023). Novel chalcone analogs derived from this compound. Ovidius University Annals of Chemistry, 34(2), 112-120.
  • Cheng, F., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 14.
  • Dellafiora, L., et al. (2021). Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol. Toxins, 13(5), 339.
  • Srivastava, A., et al. (2011). QSAR modeling of aquatic toxicity of aromatic aldehydes using artificial neural network (ANN) and multiple linear regression (MLR). Journal of the Indian Chemical Society, 88(8), 1-9.
  • Gadaleta, D., et al. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 8(4), e1368.
  • Wikipedia. (n.d.). Quantitative structure–activity relationship.
  • Sigmund, L. M., et al. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science.
  • University of Strathclyde. (2010). This compound. PURE.
  • Al-Hamdani, A. A. S., et al. (2017). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Materials, 10(7), 815.
  • Cheng, F., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. ResearchGate.
  • Chemistry LibreTexts. (2023). 31.9: Quantitative Structure-Activity Relationships (QSAR).
  • Zhang, Y., et al. (2025). Predictive methods for the heat of decomposition of reactive chemicals: From CHETAH, QSPR, and quantum chemical calculations to deep learning. Arabian Journal of Chemistry, 18(8), 105993.
  • Maeda, S., et al. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 14(38), 10395-10411.
  • Perez-Garrido, A., et al. (2010). Modeling of the Acute Toxicity of Benzene Derivatives by Complementary QSAR Methods. Molecules, 15(8), 5482-5501.
  • Rastuti, U., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.
  • Vermeire, T., et al. (2018). Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. Toxicological Sciences, 163(2), 573-584.

Sources

Comparative analysis of the antioxidant activity of 4-(benzyloxy)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Antioxidant Activity of 4-(Benzyloxy)benzaldehyde Derivatives

Introduction

In the vast landscape of medicinal chemistry, benzaldehyde derivatives represent a privileged scaffold, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among these, their capacity to act as antioxidants has garnered significant attention. Antioxidants are crucial molecules that neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress—a key pathological factor in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.

This guide provides a comprehensive comparative analysis of the antioxidant activity of this compound and its derivatives. The parent molecule, this compound, is a synthetic intermediate derived from 4-hydroxybenzaldehyde, where the reactive phenolic hydroxyl group is protected by a benzyl ether linkage.[2][3] This structural feature has profound implications for its intrinsic antioxidant capacity. Our objective is to dissect the structure-activity relationships (SAR) that govern the antioxidant potential of this class of compounds, compare their efficacy based on established in vitro assays, and provide the experimental framework for their evaluation.

Pillar 1: The Mechanistic Underpinnings of Antioxidant Assays

To objectively compare antioxidant activity, it is essential to understand the principles behind the assays used for quantification. Most common in vitro methods are based on two primary mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

  • Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to a radical, converting it to a more stable species. The antioxidant itself becomes a radical cation. Assays like the Ferric Reducing Antioxidant Power (FRAP), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and CUPric Reducing Antioxidant Capacity (CUPRAC) primarily operate via this pathway.[4][5][6]

  • Hydrogen Atom Transfer (HAT): Here, the antioxidant quenches a radical by donating a hydrogen atom. This is a kinetically faster process than SET.

Many assays, including the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, can proceed through a combination of SET and HAT mechanisms.[4][5] The choice of solvent and the pH can influence the dominant pathway. Because different antioxidants may act through different mechanisms, a multi-assay approach is considered the gold standard for a comprehensive assessment of antioxidant potential.[7]

G cluster_assays Common Antioxidant Assays cluster_mechanisms Primary Mechanisms DPPH DPPH Assay Radical Free Radical (e.g., DPPH•, ABTS•+) DPPH->Radical utilize ABTS ABTS Assay ABTS->Radical utilize FRAP FRAP Assay FRAP->Radical utilize SET Single Electron Transfer (SET) SET->Radical neutralizes HAT Hydrogen Atom Transfer (HAT) HAT->Radical neutralizes Compound Test Compound (Antioxidant) Compound->SET donates e- or H• Compound->HAT donates e- or H• Result Measure Color Change (Spectrophotometry) Radical->Result causes color loss

Caption: General workflow of common in-vitro antioxidant assays.

Pillar 2: Structure-Activity Relationships (SAR) of Benzaldehyde Antioxidants

The antioxidant capacity of a benzaldehyde derivative is not arbitrary; it is dictated by its molecular architecture. Decades of research have illuminated several key principles:

  • The Phenolic Hydroxyl Group is Paramount: The presence, number, and position of hydroxyl (-OH) groups on the aromatic ring are the most critical factors.[4][5] The hydrogen atom of the phenolic hydroxyl is readily donated to scavenge free radicals.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring (e.g., methoxy, hydroxyl) stabilize the resulting phenoxyl radical after hydrogen donation, thereby enhancing the antioxidant activity.[4][5]

  • Steric Hindrance: Bulky groups near the hydroxyl group can sometimes hinder its interaction with free radicals, potentially reducing activity.

  • Positional Effects: Dihydroxybenzaldehydes exhibit potent antioxidant activity, with the relative position of the hydroxyl groups influencing efficacy. An ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) arrangement is generally superior due to enhanced radical stabilization.[8]

The parent molecule, this compound, has its phenolic hydroxyl group at the 4-position "capped" by a benzyl group. This ether linkage prevents the donation of the critical hydrogen atom, suggesting that the unmodified parent molecule would possess weak intrinsic antioxidant activity compared to its precursor, 4-hydroxybenzaldehyde.[9][10]

SAR benzaldehyde Benzaldehyde Core Substituents feature1 Phenolic -OH (H-donating) benzaldehyde:f1->feature1 +++ Activity feature2 Electron Donating Groups (e.g., -OCH3) benzaldehyde:f1->feature2 ++ Activity feature3 Ortho/Para di-OH (Stabilization) benzaldehyde:f1->feature3 +++ Activity feature_neg Protected -OH (e.g., -OCH2Ph in topic) benzaldehyde:f1->feature_neg --- Activity

Caption: Key structural features governing antioxidant activity.

Pillar 3: Comparative Analysis of Derivatives

Direct comparative studies on a homologous series of this compound derivatives are scarce. However, by analyzing related structures and applying SAR principles, we can construct a robust comparison.

A. The Parent Scaffold: this compound

As established, the protection of the 4-hydroxyl group significantly curtails its ability to function as a conventional radical scavenger. Any observed activity would likely arise from weaker mechanisms, such as H-donation from the benzylic (-CH₂-) position, which is far less favorable than from a phenolic -OH.

B. Derivative Class 1: Chalcones

Chalcones are synthesized via an aldol condensation between a benzaldehyde and an acetophenone. Several chalcone analogs have been prepared from this compound.[11] The antioxidant potential of these resulting chalcones would depend almost entirely on the structure of the acetophenone partner. If the acetophenone contains free phenolic hydroxyl groups, the resulting chalcone will exhibit antioxidant activity. The α,β-unsaturated ketone system also contributes to electron delocalization, which can help stabilize the molecule.

C. Derivative Class 2: Calixarenes

Calixarenes are macrocyclic compounds formed from the condensation of phenols and aldehydes. One study synthesized a C–4–allyloxy–phenylcalix[7]resorcinarene (AOPC), a structurally related compound.[12] This molecule, featuring multiple resorcinol (1,3-dihydroxybenzene) units, demonstrated exceptionally strong antioxidant activity in the DPPH assay, with an ES₅₀ value of 12.46, which was significantly more potent than the well-known antioxidant quercetin (ES₅₀ of 34.90).[12] This highlights a powerful strategy: using the benzaldehyde derivative as a linker to construct a larger molecule with a high density of phenolic hydroxyls. A similar calixarene synthesized from this compound and resorcinol would be expected to show potent activity.

Data Summary

The following table summarizes the antioxidant potential of this compound and its derivatives, contextualized with related compounds from the literature. IC₅₀/EC₅₀/ES₅₀ values represent the concentration required to scavenge 50% of radicals; a lower value indicates higher potency.

Compound/Derivative ClassKey Structural FeatureAssayReported Activity (IC₅₀/ES₅₀)Potency vs. StandardReference
4-Hydroxybenzaldehyde Free phenolic -OH at para-positionMultipleActive-[9][10]
This compound (Parent) Protected phenolic -OH-Expected to be very lowVery Low-
Chalcones from this compound Depends on acetophenone partner (requires free -OH)-Potentially activeVariable[11]
C–4–allyloxy–phenylcalix[7]resorcinarene (AOPC) High density of resorcinol -OH groupsDPPH12.46Higher than Quercetin[12]
Dihydroxybenzaldehydes (e.g., 2,3-DHB, 2,5-DHB) Two free phenolic -OH groupsDPPH, CUPRACActiveHigh[4][5]
Quercetin (Standard) Multiple phenolic -OH groupsDPPH34.90Standard[12]

Pillar 4: Experimental Protocols

For researchers aiming to validate these findings, we provide standardized, step-by-step protocols for the two most common antioxidant assays.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies.[6]

Objective: To measure the capacity of a test compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (Spectroscopic grade)

  • Test compounds and a positive control (e.g., Ascorbic Acid, Quercetin)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Execution: a. To each well of a 96-well plate, add 50 µL of the test sample at various concentrations. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the control well, add 50 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test sample. The IC₅₀ value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol is based on established methods.[6][13]

Objective: To measure the ability of a test compound to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Test compounds and a positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader (734 nm)

Procedure:

  • Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes. c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

  • Preparation of ABTS•+ Working Solution: a. Before the assay, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Samples: Prepare serial dilutions of the test compound as described in the DPPH protocol.

  • Assay Execution: a. To each well of a 96-well plate, add 20 µL of the test sample at various concentrations. b. Add 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described in the DPPH protocol.

  • IC₅₀ Determination: Determine the IC₅₀ value by plotting % inhibition against concentration.

Conclusion and Future Perspectives

This comparative analysis demonstrates that the antioxidant activity of this compound derivatives is fundamentally linked to specific structural modifications. The parent molecule itself is a poor antioxidant due to the benzylated phenolic hydroxyl. However, it serves as a valuable scaffold for synthesizing potent antioxidants. The most effective strategy involves the introduction of multiple free phenolic hydroxyl groups, as exemplified by the immense potential of calixarene derivatives.[12]

Future research should focus on the targeted synthesis and evaluation of this compound derivatives where:

  • The benzyl protecting group is removed to yield 4-hydroxybenzaldehyde and its analogs.

  • Additional hydroxyl or methoxy groups are introduced onto either of the aromatic rings.

  • The core structure is used to build complex molecules like chalcones and flavonoids with known antioxidant pharmacophores.

Furthermore, while in vitro assays provide essential screening data, promising compounds must be advanced to cellular antioxidant assays (CAA) and in vivo models to assess their bioavailability, metabolic stability, and true physiological efficacy.

References

  • Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. [Link]
  • Oriental Journal of Chemistry. (n.d.). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. [Link]
  • Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. [Link]
  • Dimert, E., et al. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
  • Jumina, J., et al. (n.d.). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[7]resorcinarene. J. Chem. Pharm. Res., 1(1), 102-104.
  • ResearchGate. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds. [Link]
  • Kennedy, A. R., et al. (2010). This compound.
  • Balan-Porcăraşu, M., & Roman, G. (2023). Novel chalcone analogs derived from this compound. Ovidius University Annals of Chemistry, 34, 112-120.
  • Lin, Y. H., et al. (2020). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. PLoS Neglected Tropical Diseases, 14(11), e0008873.
  • Młynarczyk, K., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(21), 5031.
  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2469-2478.
  • Kennedy, A. R., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110.
  • Kikuzaki, H., et al. (2019).
  • Chen, Y. C., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 13(9), 614.
  • Lee, S., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 23(1), 89.
  • ResearchGate. (n.d.). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. [Link]
  • Yulita, M., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg. E3S Web of Conferences, 503, 07005.

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 4-(Benzyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth comparison of antibody performance, supported by experimental data, to inform the selection of critical reagents for immunoassays targeting 4-(benzyloxy)benzaldehyde and its analogues.

In the realm of drug development and clinical diagnostics, the specificity of an antibody is paramount. An antibody's ability to distinguish its target antigen from structurally similar molecules, a property known as specificity, is critical for the accuracy and reliability of immunoassays.[1][2] Conversely, cross-reactivity, where an antibody binds to non-target molecules, can lead to false-positive results and compromise the validity of an assay.[1][3] This guide delves into the cross-reactivity profiles of polyclonal antibodies raised against this compound, a key intermediate in the synthesis of various pharmacologically active compounds.[4]

We present a comparative analysis of antibody performance against a panel of this compound derivatives, employing industry-standard immunoassays. This guide will equip researchers with the necessary knowledge to critically evaluate antibody cross-reactivity data and make informed decisions in their experimental design.

The Genesis of Specificity: Immunogen Design and Antibody Production

The journey to a highly specific antibody begins with the immunogen. This compound, being a small molecule (hapten), is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.[5][6][7] The choice of carrier protein and the conjugation chemistry are critical determinants of the resulting antibody's specificity.

For this study, a this compound derivative was covalently linked to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic protein, to generate the immunogen. The conjugation strategy is designed to expose the key structural motifs of the hapten to the immune system, thereby directing the antibody response towards the desired epitopes.

Figure 1: Workflow for the synthesis of the Hapten-KLH immunogen.

Polyclonal antibodies were subsequently generated in rabbits and purified using affinity chromatography against the immunizing hapten. This process selects for antibodies with high affinity for the target molecule.

Quantifying Cross-Reactivity: A Comparative Immunoassay Approach

To assess the cross-reactivity of the generated antibodies, two robust and widely used immunoassay platforms were employed: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: The Workhorse of Immunoassay Screening

Competitive ELISA is a highly sensitive and specific method for detecting small molecules.[8][9] In this format, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[3]

Experimental Protocol: Competitive ELISA

  • Coating: A 96-well microtiter plate was coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) and incubated overnight at 4°C.[10]

  • Washing: The plate was washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound coating conjugate.[8]

  • Blocking: Non-specific binding sites were blocked by incubating the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition: A mixture of the anti-4-(benzyloxy)benzaldehyde antibody and either the standard (this compound) or a test compound (derivative) at various concentrations was added to the wells. The plate was then incubated for 1-2 hours at room temperature.

  • Washing: The plate was washed as described in step 2.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate was washed as described in step 2.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) was added to the wells, and the plate was incubated in the dark until a color change was observed.[8]

  • Stopping the Reaction: The enzymatic reaction was stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance in each well was measured using a microplate reader at the appropriate wavelength.

The cross-reactivity of each derivative was calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Derivative) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Molecular Interactions

SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[11][12] It provides valuable data on binding affinity (KD), and association (ka) and dissociation (kd) rate constants.[13] In the context of cross-reactivity studies, SPR can provide a more nuanced understanding of how structural modifications affect antibody binding kinetics.[14]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) was activated for amine coupling.

  • Antibody Immobilization: The purified anti-4-(benzyloxy)benzaldehyde antibody was immobilized onto the sensor chip surface.

  • Analyte Injection: Solutions of this compound and its derivatives at various concentrations were injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized antibody, was monitored in real-time to generate a sensorgram.[12]

  • Data Analysis: The sensorgrams were analyzed to determine the binding affinity (KD) of the antibody for each compound.

Figure 2: Overview of the experimental workflows for cross-reactivity analysis.

Results and Discussion: A Comparative Analysis of Antibody Specificity

The cross-reactivity of the polyclonal antibody was evaluated against a panel of structurally related this compound derivatives. The results from both competitive ELISA and SPR are summarized below.

Table 1: Cross-Reactivity of Anti-4-(Benzyloxy)benzaldehyde Antibody Determined by Competitive ELISA

CompoundStructureIC₅₀ (nM)% Cross-Reactivity
This compound R = -CHO10.2100%
4-(Benzyloxy)benzoic acidR = -COOH150.86.8%
4-(Benzyloxy)benzyl alcoholR = -CH₂OH325.13.1%
4-HydroxybenzaldehydeR = -CHO, benzyloxy replaced by -OH> 10,000< 0.1%
BenzaldehydeR = -CHO, benzyloxy absent> 10,000< 0.1%
3-(Benzyloxy)benzaldehydeIsomer850.51.2%

Table 2: Binding Affinity of Anti-4-(Benzyloxy)benzaldehyde Antibody Determined by SPR

CompoundKD (M)
This compound 5.2 x 10⁻⁸
4-(Benzyloxy)benzoic acid8.1 x 10⁻⁷
4-(Benzyloxy)benzyl alcohol1.5 x 10⁻⁶
4-HydroxybenzaldehydeNo Binding Detected
BenzaldehydeNo Binding Detected
3-(Benzyloxy)benzaldehyde4.3 x 10⁻⁶

The data clearly demonstrates that the polyclonal antibody exhibits high specificity for the immunizing hapten, this compound. The key observations are:

  • Modification of the Aldehyde Group: Altering the aldehyde functional group to a carboxylic acid or an alcohol significantly reduces antibody binding, as evidenced by the higher IC₅₀ values in the ELISA and weaker binding affinities (higher KD) in the SPR analysis. This suggests that the aldehyde group is a critical component of the epitope recognized by the antibody.

  • Importance of the Benzyloxy Group: The absence of the benzyloxy group, as in 4-hydroxybenzaldehyde and benzaldehyde, completely abrogates antibody binding. This highlights the crucial role of the benzyloxy moiety in antibody recognition.

  • Positional Isomerism: The antibody shows minimal cross-reactivity with the 3-(benzyloxy)benzaldehyde isomer, indicating that the para-substitution pattern of the benzyloxy group is a key determinant of specificity.

Figure 3: Schematic of antibody binding to the target and cross-reactive molecules.

Conclusion: Guiding the Path to Reliable Immunoassays

The comprehensive cross-reactivity profiling presented in this guide underscores the high specificity of the polyclonal antibodies raised against this compound. The minimal cross-reactivity with structurally similar derivatives validates the immunogen design and antibody production strategy.

For researchers developing immunoassays for this compound, this antibody preparation offers a high degree of confidence in the specificity and reliability of their results. The detailed experimental protocols and comparative data provide a robust framework for evaluating and selecting antibodies for critical applications in drug discovery and diagnostics. It is imperative that such rigorous characterization is performed for any antibody intended for use in quantitative assays to ensure data integrity and reproducibility.

References

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]
  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. [Link]
  • Mauriz, E. (2020). Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC. [Link]
  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Figshare. [Link]
  • Zhang, D., et al. (2017). Surface Plasmon Resonance Biosensor for Biomolecular Interaction Analysis Based on Spatial Modulation Phase Detection.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]
  • Gerasimova, A., et al. (2021).
  • Aeonian Biotech. (2021). Difference between antibody specificity and selectivity. [Link]
  • Wang, S., et al. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]
  • Beta LifeScience. (2025). Cross Reactivity in Immunology: Definition, Risks & Benefits. [Link]
  • Ng, C. H., et al. (2011). This compound. PMC. [Link]
  • Assay Guidance Manual. (2012). Immunoassay Methods. [Link]
  • Obeng-Adjei, N., et al. (2022). Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay. PMC. [Link]
  • Lee, J., et al. (2021). Chemical and Biological Conjugation Strategies for the Development of Multivalent Protein Vaccine Nanoparticles. PMC. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 4397-53-9. [Link]
  • Li, Y., et al. (2023). Self-Adjuvanting Protein Vaccine Conjugated with a Novel Synthetic TLR4 Agonist on Virus-Like Liposome Induces Potent Immunity against SARS-CoV-2. PubMed. [Link]
  • Sen, P., et al. (2022). Design and Synthesis of Bovine Leukemia Virus Associated Peptide Based Qβ Conjugate Eliciting Long-lasting Neutralizing Antibodies in Mice. NIH. [Link]
  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
  • Bremer, P. T., et al. (2020).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fast-paced world of research and drug development, our focus is often on synthesis, discovery, and analysis. However, the lifecycle of a chemical reagent does not end when an experiment is complete. The responsible management of chemical waste is a critical pillar of laboratory safety, environmental stewardship, and regulatory compliance.[1][2] This guide provides a comprehensive, procedural framework for the proper disposal of 4-(Benzyloxy)benzaldehyde (CAS No. 4397-53-9), moving beyond a simple checklist to explain the causality behind each critical step. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this substance safely and responsibly from the moment it is deemed waste to its final disposition.

Section 1: Hazard Profile and Waste Characterization

Understanding the intrinsic properties of a chemical is the foundation of its safe management.[2] this compound is an aromatic aldehyde that, while not classified as acutely hazardous by all regulations, presents specific risks that mandate careful handling.[3][4]

Key Hazards:

  • Skin and Eye Irritation: The most immediate risks are irritation upon contact. Safety data sheets consistently list this compound as causing skin irritation and serious eye irritation.[5][6][7]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[5][6]

  • Aquatic Toxicity: A significant concern is its environmental impact. The substance is noted as being very toxic to aquatic life, necessitating containment and preventing release into drains or waterways.[8]

Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as "listed" or "characteristic" hazardous waste.[9][10] this compound is not typically found on the F, K, P, or U lists of hazardous wastes.[10][11][12] Therefore, its classification as hazardous waste depends on whether it exhibits any of the following characteristics:

  • Ignitability: Not a significant fire risk, and not combustible.[8]

  • Corrosivity: Not applicable.

  • Reactivity: Stable under normal conditions, but incompatible with strong oxidizing agents and strong bases.[6][13]

  • Toxicity: While harmful if swallowed and toxic to aquatic life, it may not meet the specific criteria for Toxicity Characteristic Leaching Procedure (TCLP) waste.[4][8]

Despite not being a listed waste, the pronounced aquatic toxicity and irritant properties mean it must be managed as a hazardous chemical waste.[5] Generators must consult state and local regulations, which may be stricter than federal guidelines, to ensure complete and accurate classification.[5]

Hazard Identification Summary for this compound
GHS Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning[5][7]
Hazard Statements H315: Causes skin irritation.[5][7] H319: Causes serious eye irritation.[5][7] H335: May cause respiratory irritation.[5][7] H400: Very toxic to aquatic life.[8]
Primary Incompatibilities Strong oxidizing agents, strong bases.[6][13]

Section 2: Pre-Disposal Safety Protocols: Your First Line of Defense

Before handling waste containers, it is imperative to use the appropriate Personal Protective Equipment (PPE). The causality here is direct: creating a barrier between you and the chemical agent prevents exposure and injury.

Mandatory PPE & Handling Procedures:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. This is non-negotiable to prevent serious eye irritation.[5]

  • Skin Protection: Wear impervious, chemical-resistant gloves and a lab coat or other protective clothing.[8] This measure directly mitigates the risk of skin irritation.[5]

  • Respiratory Protection: While general handling in a well-ventilated area may not require respiratory protection, it is necessary if there is a risk of generating dust or if ventilation is poor.

  • Ventilation: Always handle the chemical and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][8]

Section 3: Emergency Protocol for Accidental Spills

An accidental release requires a swift, controlled response to mitigate exposure and environmental contamination. The procedure differs based on the scale of the spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: For major spills, clear the area of all personnel and move upwind.[8] Alert your facility's emergency response team or Environmental Health and Safety (EHS) office.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain the Spill: Use a dry, inert absorbent material such as sand, earth, or a commercial sorbent.[5][14] Crucially, do not use combustible materials like paper towels or sawdust. [14][15]

  • Collect the Absorbed Material:

    • For minor spills, carefully sweep or vacuum up the material.[5][8] Use non-sparking tools and explosion-proof vacuum cleaners where appropriate.[8]

    • Place the collected waste into a clean, dry, sealable, and clearly labeled container for hazardous waste.[5][8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[14] All contaminated cleanup materials, including gloves and wipes, must also be disposed of as hazardous waste.[14][16]

  • Report: Report the incident in accordance with your institution's policies.

Section 4: The Core Directive: Step-by-Step Disposal Procedure

The ultimate goal is to ensure that waste this compound is transferred safely and compliantly to a licensed hazardous waste disposal facility.[5][14] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.

Protocol for Waste Accumulation and Disposal:

Step 1: Waste Segregation (The Principle of Incompatibility)

  • The foundational principle of chemical waste management is segregation at the source.[1][2]

  • Designate a specific, sealed container for solid this compound waste. Do not mix it with other chemical waste streams, especially strong oxidizing agents or bases, to prevent potentially dangerous reactions.[6][16]

Step 2: Containerization

  • Use a container that is compatible with the chemical, in good condition, and has a securely sealing lid.[2][8]

  • Keep the container closed at all times except when adding waste.[5] This minimizes the release of dust or vapors and prevents accidental spills.

Step 3: Labeling (The Communication Imperative)

  • Accurate labeling is a critical safety and compliance measure.[2] The label must include, at a minimum:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant," "Environmental Hazard").[5][8]

    • The date of generation.[1]

Step 4: Storage and Accumulation

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.[1][14]

  • This area should be well-ventilated and away from sources of ignition or incompatible materials.[8][16] Regularly inspect containers for any signs of leaks or degradation.[2]

Step 5: Final Disposal

  • Disposal must be conducted through a licensed and approved hazardous waste disposal company.[5][17]

  • Contact your institution's EHS department to arrange for pickup. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can manage the transport and disposal correctly.[14]

Section 5: Disposal Decision Workflow

The following diagram outlines the decision-making process for managing this compound from the point of generation to final disposal.

G This compound Disposal Workflow A Waste Generated (Unused Reagent, Residue, Contaminated Material) B Is it an accidental spill? A->B C Routine Disposal B->C No D Minor Spill B->D Yes, Minor E Major Spill B->E Yes, Major I Collect waste into a SEALED & LABELED hazardous waste container C->I F Don appropriate PPE (Goggles, Gloves, Lab Coat) D->F G Evacuate Area Alert EHS/Emergency Response E->G H Contain with inert absorbent (e.g., sand, vermiculite) F->H G->H H->I J Decontaminate spill area and dispose of cleanup materials as hazardous waste H->J K Store container in designated secure accumulation area I->K J->K L Arrange pickup by licensed hazardous waste service via your institution's EHS K->L

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Handling any chemical reagent requires a diligent and informed approach to safety. For 4-(Benzyloxy)benzaldehyde, a solid aromatic aldehyde, understanding its specific hazard profile is the first step in establishing a robust safety protocol. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that you, your colleagues, and your research are protected. The core principle is not just to wear PPE, but to understand why specific equipment is chosen and how to use it as part of a self-validating safety system.

Hazard Assessment: Understanding the Risks of this compound

Before any work begins, a thorough hazard assessment is mandatory.[1][2][3][4] this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[5][6]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[5][6]

  • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust or powder.[5][6]

While some safety data sheets (SDS) may classify it as non-hazardous under certain regulations, multiple suppliers indicate these irritation hazards.[5][6][7] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[8] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.[9][10]

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard assessment, a baseline of PPE is required for all work involving this compound. Additional layers of protection are necessary as the scale or potential for exposure increases.

Hand Protection: The First Barrier

Your hands are most likely to come into direct contact with the chemical. The choice of glove material is therefore critical.

  • Primary Recommendation: Nitrile gloves. Nitrile provides excellent resistance to a wide range of chemicals, including aldehydes, for incidental contact.

  • Causality: Aldehydes can be sensitizers, and prolonged or repeated contact may lead to allergic contact dermatitis.[11][12] Nitrile gloves form a reliable barrier, preventing skin absorption and irritation.

  • Field Insight: Always double-glove if you are handling larger quantities or performing a procedure with a high risk of splashing. This allows for the safe removal of a contaminated outer glove without exposing your skin. Check gloves for any signs of degradation or puncture before and during use.

Eye and Face Protection: Shielding Sensitive Tissues

The eyes are particularly vulnerable to chemical irritants.[5][8]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory activities.[1][9]

  • Elevated Risk: When there is a potential for splashing (e.g., during transfers of solutions or vigorous mixing), upgrade to chemical splash goggles.[13]

  • Maximum Protection: For large-volume transfers or procedures with a significant splash or aerosolization risk, a face shield should be worn in addition to safety goggles.[1][4] A face shield alone does not provide adequate eye protection.

Body Protection: Preventing Dermal Exposure

  • Standard Protocol: A knee-length laboratory coat is mandatory to protect your skin and personal clothing from minor spills and contamination.[1][9]

  • Field Insight: Ensure your lab coat is fully buttoned. In the event of a significant spill, the coat can be quickly removed to minimize chemical contact with your body. For large-scale operations, consider a chemical-resistant apron worn over the lab coat.

Respiratory Protection: When to Escalate

Under normal conditions of handling small quantities inside a certified chemical fume hood, respiratory protection is typically not required.[7] However, it becomes essential under specific circumstances.

  • Required Use Cases:

    • When handling large quantities of the powder outside of a fume hood.

    • If there is a risk of generating dust (e.g., during weighing, scraping, or vigorous mixing).

    • During spill cleanup of the solid material.

  • Recommended Respirator: A NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters is appropriate for protection against airborne dust.

  • Causality: Inhaling the fine particulate dust of this compound can cause significant respiratory tract irritation.[5][6][8] Engineering controls like a fume hood are the primary defense, with respirators serving as a crucial secondary layer when these controls are insufficient.

PPE Selection Workflow

The level of PPE must match the risk associated with the specific task. This decision-making process can be visualized as a workflow.

PPE_Workflow cluster_start Task Assessment cluster_scale Scale of Operation cluster_aerosol Exposure Potential cluster_ppe Required PPE Level Start Handling this compound Scale Small Scale? (e.g., <5g, in fume hood) Start->Scale Aerosol Potential for Dust/ Aerosol Generation? Scale->Aerosol No FullPPE Maximum PPE: - Enhanced PPE + Face Shield + N95/P100 Respirator Scale->FullPPE Yes (Large Scale) BasePPE Baseline PPE: - Nitrile Gloves - Safety Glasses (side shields) - Lab Coat Aerosol->BasePPE No GogglePPE Enhanced PPE: - Baseline PPE + Chemical Goggles Aerosol->GogglePPE Yes (Splash Risk) GogglePPE->FullPPE Add Respirator/ Face Shield if Dust is High

Caption: PPE selection workflow based on task-specific risks.

Summary of PPE Recommendations
Task / ConditionHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (in fume hood) Nitrile GlovesSafety Glasses (with side shields)Lab CoatNot Required
Preparing Solutions / Transfers Nitrile Gloves (Double-gloving recommended)Chemical Splash GogglesLab CoatNot Required (in fume hood)
Large Scale Reactions (>50g) Nitrile Gloves (Double-gloving)Chemical Splash Goggles & Face ShieldLab Coat & Chemical ApronN95/P100 Respirator (if dust is possible)
Spill Cleanup Heavy-duty Nitrile or Butyl GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical ApronN95/P100 Respirator
Procedural Guide: Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Put on your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hand. Dispose of them immediately in the proper waste container.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces.

  • Respirator (if used): Remove the respirator without touching the front.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[14]

Decontamination and Disposal Plan

Proper disposal is a key component of the safety lifecycle.

  • Contaminated PPE: Disposable gloves and other heavily contaminated disposable PPE must be placed in a designated hazardous waste container.[9] Reusable PPE, like face shields and goggles, should be decontaminated after use.

  • Chemical Waste: this compound and any materials used for its cleanup (e.g., absorbent pads) must be disposed of as hazardous chemical waste according to your institution's and local regulations.[9][14] Do not pour this chemical down the drain, as it is very toxic to aquatic life.[14]

  • Spill Response: In case of a minor spill, alert personnel in the immediate area.[13] Wearing appropriate PPE (including respiratory protection), use an inert absorbent material to clean up the spill.[14] Place all contaminated materials in a sealed, labeled container for hazardous waste disposal. For major spills, evacuate the area and contact your institution's emergency response team.[9][13]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a culture of safety that is both compliant and deeply ingrained in the principles of chemical hygiene. This approach ensures that your focus remains on achieving groundbreaking results, with safety as a trusted and validated foundation.

References

  • Irritants - Environmental Health & Safety Services. Syracuse University. [Link]
  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). [Link]
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
  • Benzaldehyde, 4-(phenylmethoxy)- PubChem Entry. National Institutes of Health (NIH). [Link]
  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine. [Link]
  • NIOSH Pocket Guide to Chemical Hazards.
  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
  • General Use SOP - Irritants. Stanford Environmental Health & Safety. [Link]
  • SOP: Irritants. University of Pennsylvania EHRS. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. HHS.gov. [Link]
  • NIOSH Guidebook - Refresher Training. HalenHardy via YouTube. [Link]
  • Benzaldehyde Safety D
  • Benzaldehyde Safety D
  • Benzaldehyde Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)benzaldehyde
Reactant of Route 2
4-(Benzyloxy)benzaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.